P5(PEG24)-VC-PAB-exatecan
描述
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属性
CAS 编号 |
2928571-43-9 |
|---|---|
分子式 |
C100H151FN9O36P |
分子量 |
2105.3 g/mol |
IUPAC 名称 |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[4-[[ethynyl-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]phosphoryl]amino]benzoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |
InChI |
InChI=1S/C100H151FN9O36P/c1-6-100(119)83-69-88-92-81(71-110(88)96(115)82(83)73-144-97(100)116)90-85(19-18-80-75(5)84(101)70-87(105-92)89(80)90)107-99(118)145-72-76-10-14-78(15-11-76)104-94(113)86(9-8-20-103-98(102)117)106-95(114)91(74(3)4)108-93(112)77-12-16-79(17-13-77)109-147(120,7-2)146-68-67-143-66-65-142-64-63-141-62-61-140-60-59-139-58-57-138-56-55-137-54-53-136-52-51-135-50-49-134-48-47-133-46-45-132-44-43-131-42-41-130-40-39-129-38-37-128-36-35-127-34-33-126-32-31-125-30-29-124-28-27-123-26-25-122-24-23-121-22-21-111/h2,10-17,69-70,74,85-86,91,111,119H,6,8-9,18-68,71-73H2,1,3-5H3,(H,104,113)(H,106,114)(H,107,118)(H,108,112)(H,109,120)(H3,102,103,117)/t85-,86-,91-,100-,147?/m0/s1 |
InChI 键 |
KZEPGSKCAWPFGG-HTZDUXJFSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of P5(PEG24)-VC-PAB-exatecan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of P5(PEG24)-VC-PAB-exatecan, a drug-linker conjugate designed for use in Antibody-Drug Conjugates (ADCs). We will dissect its core components, detailing the mechanism of action of the exatecan (B1662903) payload, the function of the cleavable linker system, and the role of the innovative P5 conjugation technology. This document synthesizes preclinical data, outlines key experimental methodologies, and presents visual diagrams to facilitate a thorough understanding of its therapeutic potential.
Core Components and Overall Mechanism of Action
This compound is a highly engineered drug-linker system that combines a potent cytotoxic agent with a sophisticated delivery and release mechanism. When conjugated to a monoclonal antibody (mAb) that targets a tumor-specific antigen, the resulting ADC is designed for selective delivery of the exatecan payload to cancer cells.
The overall mechanism can be summarized in the following steps:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the polyethylene (B3416737) glycol (PEG) chain enhancing its stability and pharmacokinetic profile. The mAb component directs the ADC to tumor cells expressing the target antigen.
-
Internalization: Upon binding to the target antigen on the cancer cell surface, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis, into intracellular vesicles called endosomes.
-
Lysosomal Trafficking and Cleavage: The endosomes mature into lysosomes, which have a lower pH and contain various enzymes, including cathepsin B.
-
Payload Release: Within the lysosome, the valine-citrulline (VC) dipeptide in the linker is cleaved by cathepsin B. This initiates a self-immolation cascade of the p-aminobenzyl (PAB) spacer, leading to the release of the active exatecan payload into the cytoplasm.
-
Induction of Cell Death: The released exatecan targets Topoisomerase I, leading to DNA damage and ultimately, apoptotic cell death. Due to exatecan's membrane permeability, it can also diffuse into neighboring cancer cells that may not express the target antigen, causing what is known as a "bystander effect."[1]
Detailed Mechanism of Individual Components
Exatecan: The Cytotoxic Payload
Exatecan (DX-8951) is a potent, semi-synthetic, water-soluble derivative of camptothecin (B557342).[2][3] Its primary mechanism of action is the inhibition of DNA topoisomerase I (TOP1), a critical enzyme that relieves torsional stress in DNA during replication and transcription.[2][4]
-
TOP1 Inhibition: Exatecan stabilizes the covalent complex formed between TOP1 and DNA, known as the TOP1 cleavage complex (TOP1cc).[1][2] Normally, TOP1 creates a transient single-strand break in the DNA, unwinds it, and then re-ligates the strand. Exatecan binds to this TOP1-DNA intermediate, physically preventing the re-ligation step.[2][5]
-
DNA Damage and Apoptosis: The accumulation of these stabilized TOP1cc leads to single-strand DNA breaks. When a replication fork collides with this complex, it results in a permanent, lethal double-strand DNA break.[1] This extensive DNA damage triggers cell cycle arrest, primarily in the S and G2-M phases, and activates apoptotic pathways, leading to programmed cell death.[6][7]
Modeling studies suggest that exatecan forms unique molecular interactions with the TOP1-DNA complex, in addition to the interactions common to other camptothecins, which contributes to its enhanced potency.[5]
The Linker System: PEG24-VC-PAB
The linker is a critical element that ensures the ADC remains stable in circulation and releases the payload only upon reaching the target cell.
-
P5 (Ethynylphosphonamidate) Conjugation: The "P5" component refers to a novel, cysteine-selective conjugation technology utilizing ethynylphosphonamidates.[2][7][8][9] This advanced chemical linkage allows for the creation of stable and homogeneous ADCs, even with a high drug-to-antibody ratio (DAR) of 8.[6][10] This technology overcomes challenges of aggregation often seen with hydrophobic drug-linkers.[6][7][10]
-
PEG24: The 24-unit polyethylene glycol (PEG) chain is incorporated to improve the hydrophilicity and solubility of the drug-linker.[6][10] PEGylation is a well-established method to enhance the pharmacokinetic properties of biopharmaceuticals by increasing their hydrodynamic size, which reduces renal clearance and can shield the ADC from immune recognition.[8][11][12]
-
VC-PAB Cleavable Linker: This linker consists of a valine-citrulline (VC) dipeptide and a p-aminobenzyl (PAB) self-immolative spacer.[6][13] The VC motif is specifically designed to be cleaved by cathepsin B, a protease that is highly active within the lysosomal compartment of cells but has limited activity in the bloodstream, ensuring payload release is predominantly intracellular.[13][14] Following VC cleavage, the PAB spacer spontaneously decomposes, releasing the unmodified, fully active exatecan payload.[6][13]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of an ADC constructed with the this compound drug-linker (referred to as Trastuzumab-LP5 DAR8).
Table 1: ADC Conjugation and Physicochemical Properties
| Parameter | Linker-Payload (LP) | Value | Source |
|---|---|---|---|
| Conjugation Yield | LP5 (this compound) | 99% | [6][15] |
| Drug-to-Antibody Ratio (DAR) | LP5 (this compound) | 8.00 | [6][15] |
| High Molecular Weight Species (HMWS) | LP5 (this compound) | 0.9% |[6][15] |
Table 2: In Vitro Cytotoxicity (EC50)
| Cell Line | HER2 Status | ADC | EC50 (ng/mL) | Source |
|---|---|---|---|---|
| SKBR-3 | Positive | Trastuzumab-LP5 DAR8 | 12.5 | [6][15] |
| HCC-78 | Positive | Trastuzumab-LP5 DAR8 | 97.6 | [6][15] |
| MDA-MB-468 | Negative | Trastuzumab-LP5 DAR8 | >3,000 |[6] |
Table 3: Comparative Potency of TOP1 Inhibitor Payloads (IC50)
| Cell Line | Exatecan | SN-38 | DXd |
|---|
| Various | 2-10 fold more potent | - | - |
Note: The source indicates exatecan is 2-10 times more potent than SN-38 and DXd across a panel of cell lines, though specific IC50 values for each were not provided in the snippet.[6][7][10][15]
Key Experimental Protocols
In Vitro Cytotoxicity Assay
This assay measures the ability of the ADC to kill cancer cells that express the target antigen versus those that do not.
Methodology:
-
Cell Seeding: Seed HER2-positive (e.g., SKBR-3, HCC-78) and HER2-negative (e.g., MDA-MB-468) cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]
-
ADC Treatment: Treat the cells with a serial dilution of the ADC (e.g., Trastuzumab-LP5 DAR8), unconjugated antibody, and free exatecan payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a 5% CO₂ incubator.[16]
-
Viability Assessment: Measure cell viability using a commercially available assay, such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.[16]
-
Data Analysis: Normalize the luminescence signal to the untreated control wells to determine the percentage of cell viability. Plot the percent viability against the logarithm of the ADC concentration and fit the data using a four-parameter logistic (4PL) model to calculate the EC50 value.[16]
In Vitro Bystander Killing Assay
This assay determines if the payload released from target-positive cells can kill neighboring target-negative cells.
Methodology (Conditioned Medium Transfer):
-
Treatment of "Donor" Cells: Seed HER2-positive cells (e.g., SKBR-3) and treat them with a high concentration of the ADC (e.g., Trastuzumab-LP5 DAR8) or a control ADC for a set period (e.g., 72 hours) to allow for payload release into the medium.[17]
-
Harvest Conditioned Medium: Collect the supernatant (conditioned medium) from the treated donor cells and clarify it by centrifugation.
-
Treatment of "Recipient" Cells: Seed HER2-negative cells (e.g., MDA-MB-468) in a separate 96-well plate.[18] Replace their growth medium with the conditioned medium harvested in the previous step.
-
Viability Assessment: Incubate the recipient cells for 72-96 hours and assess their viability as described in the cytotoxicity protocol. A significant decrease in the viability of recipient cells treated with conditioned medium from ADC-treated donor cells indicates a bystander effect.[17]
ADC Stability in Plasma
This assay evaluates the stability of the drug-linker in a biological matrix, measuring the premature release of the payload.
Methodology:
-
Incubation: Incubate the ADC (e.g., Trastuzumab-LP5 DAR8) in human or rat plasma at 37°C for various time points (e.g., 0, 1, 3, 7 days).[18]
-
Immunoaffinity Capture: At each time point, isolate the ADC from the plasma using an immunoaffinity capture method, such as magnetic beads coated with an anti-human Fc antibody.[3][19]
-
LC-MS Analysis: Wash the captured ADC to remove plasma proteins and elute it. Analyze the intact ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR).[5][12]
-
Data Analysis: Plot the average DAR against time. A stable ADC will show minimal loss in DAR over the incubation period.[18]
In Vivo Xenograft Efficacy Study
This assay assesses the anti-tumor activity of the ADC in a living organism.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87 gastric cancer cells) into immunocompromised mice (e.g., female athymic nude mice).[20]
-
Tumor Growth and Grouping: Allow tumors to grow to a specified volume (e.g., 100-200 mm³). Randomize the animals into treatment groups (e.g., vehicle control, unconjugated antibody, test ADC, and comparator ADC).[21]
-
ADC Administration: Administer the ADCs and control articles intravenously (i.v.) at specified dose levels and schedules.[21][22]
-
Monitoring: Monitor animal body weight (as a measure of toxicity) and tumor volume (measured with calipers) two to three times per week.[21] Tumor volume is often calculated using the formula: (Length × Width²)/2.
-
Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, or after a specific duration. Efficacy is determined by comparing the tumor growth inhibition between the treated and control groups.[21]
Visualizations
Signaling Pathway
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. d-nb.info [d-nb.info]
- 3. ADC Plasma Stability Assay [iqbiosciences.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tubulis.com [tubulis.com]
- 8. Ethynylphosphonamidates for the Rapid and Cysteine‐Selective Generation of Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. benchchem.com [benchchem.com]
- 12. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 15. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. agilent.com [agilent.com]
- 18. WO2023083919A1 - Conjugates comprising a phosphorus (v) and a camptothecin moiety - Google Patents [patents.google.com]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Structure and Components of P5(PEG24)-VC-PAB-exatecan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the P5(PEG24)-VC-PAB-exatecan drug-linker, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). This document details its structure, the function of its individual components, quantitative data from preclinical studies, and relevant experimental protocols.
Core Structure and Components
This compound is a highly engineered drug-linker system designed for targeted delivery of the potent topoisomerase I inhibitor, exatecan (B1662903), to cancer cells. The structure is modular, with each component playing a distinct role in the stability, solubility, and efficacy of the resulting ADC.
The key components are:
-
P5 (Ethynylphosphonamidate): A next-generation conjugation handle that enables stable, covalent attachment to cysteine residues on a monoclonal antibody. This technology is noted for forming highly stable linkages, minimizing premature drug release in circulation.
-
PEG24 (Polyethylene Glycol, 24 units): A hydrophilic spacer incorporated to enhance the solubility and pharmacokinetic properties of the ADC. The inclusion of a PEG linker can reduce aggregation, a common challenge with hydrophobic drug-linkers, and allows for a higher drug-to-antibody ratio (DAR).
-
VC (Valine-Citrulline): A dipeptide linker that is specifically designed to be cleaved by cathepsin B, an enzyme that is overexpressed in the lysosomal compartment of many tumor cells. This ensures targeted release of the cytotoxic payload within the cancer cell.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, following the enzymatic cleavage of the VC linker, spontaneously releases the unmodified exatecan payload.
-
Exatecan: A highly potent, water-soluble derivative of camptothecin (B557342) that acts as the cytotoxic payload. It functions by inhibiting topoisomerase I, an enzyme essential for DNA replication and repair, leading to DNA damage and apoptosis in cancer cells.
Below is a diagram illustrating the logical relationship of these components.
Caption: Logical relationship of this compound components.
Quantitative Data
The following tables summarize key quantitative data for this compound and ADCs constructed with this linker-drug.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C100H151FN9O36P |
| Molecular Weight | 2105.28 g/mol |
| Appearance | Solid |
Table 2: In Vitro Efficacy of a Trastuzumab-P5(PEG24)-VC-PAB-exatecan ADC (DAR 8)
| Cell Line | Target | IC50 (ng/mL) | Max Dead Cells (%) |
| SKBR-3 | HER2+ | 12.5 | 96% |
| HCC-78 | HER2+ | 97.6 | 88% |
Data extracted from studies on similar linker-payload constructs.
Table 3: Comparative In Vivo Efficacy in a HER2+ Xenograft Model
| Treatment Group (Dose) | Tumor Growth Inhibition | Complete Remissions |
| Trastuzumab-LP5 (1 mg/kg) | Superior to Enhertu® | 80% |
| Enhertu® (1 mg/kg) | - | 0% |
| Trastuzumab-LP5 (0.5 mg/kg) | More effective than Enhertu® at 1 mg/kg | - |
LP5 refers to this compound. Data from a head-to-head comparison study.
Experimental Protocols
Synthesis of this compound
A detailed, multi-step organic synthesis is required to produce the this compound drug-linker. The following is a generalized workflow based on the synthesis of similar complex drug-linkers.
Workflow for Drug-Linker Synthesis
The Strategic Role of PEG24 in Enhancing the Therapeutic Profile of P5(PEG24)-VC-PAB-Exatecan Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. The linker, which connects the antibody to the payload, is a critical component that profoundly influences the ADC's stability, pharmacokinetics, and overall efficacy. This technical guide delves into the pivotal role of the polyethylene (B3416737) glycol (PEG) 24 moiety within the P5(PEG24)-VC-PAB-exatecan linker, a novel platform designed to optimize the therapeutic window of ADCs carrying the potent topoisomerase I inhibitor, exatecan (B1662903).
The Challenge of Hydrophobicity in High-DAR Exatecan ADCs
Exatecan is a highly potent derivative of camptothecin, a class of topoisomerase I inhibitors. Its mechanism of action involves trapping the topoisomerase I-DNA cleavage complex, which leads to DNA single-strand breaks. When a replication fork collides with this complex, the single-strand break is converted into a double-strand break, triggering the DNA Damage Response (DDR) pathway, ultimately leading to cell cycle arrest and apoptosis.[1][2]
While its potency is advantageous, exatecan is a hydrophobic molecule. The conjugation of multiple exatecan molecules to an antibody, aiming for a high drug-to-antibody ratio (DAR) to maximize therapeutic effect, significantly increases the overall hydrophobicity of the ADC. This increased hydrophobicity can lead to several challenges:
-
Aggregation: Hydrophobic interactions between ADC molecules can cause them to clump together, forming high molecular weight species (HMWS). Aggregation can reduce the efficacy of the ADC and potentially increase its immunogenicity.[1][2]
-
Reduced Conjugation Efficiency: The hydrophobic nature of the linker-payload can hinder the conjugation reaction with the antibody, leading to lower yields and a heterogeneous mixture of ADC species.[1][2]
-
Poor Pharmacokinetics: Highly hydrophobic ADCs are often rapidly cleared from circulation, reducing their half-life and the opportunity to reach the tumor site.
The Role of PEG24 as a Hydrophilicity-Enhancing Element
To counteract the challenges posed by the hydrophobic P5-VC-PAB-exatecan payload, a discrete polyethylene glycol (PEG) chain with 24 monomer units (PEG24) was incorporated into the linker design. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that serves several crucial functions in the this compound linker:
-
Improved Solubility and Reduced Aggregation: The PEG24 chain acts as a hydrophilic shield around the hydrophobic payload, improving the overall water solubility of the ADC. This "stealth" effect minimizes intermolecular hydrophobic interactions, thereby significantly reducing the propensity for aggregation and the formation of HMWS.[1][2]
-
Enhanced Conjugation Efficiency: By improving the solubility of the linker-payload, the PEG24 moiety facilitates a more efficient and complete conjugation reaction to the antibody. This leads to higher yields of the desired high-DAR ADC and a more homogeneous product.[1][2]
-
Favorable Pharmacokinetics: The hydrophilic nature of the PEGylated linker contributes to an extended circulation half-life of the ADC, giving it more time to accumulate in the tumor tissue. ADCs constructed with the P5(PEG24) linker have been shown to exhibit antibody-like pharmacokinetic properties, even at a high DAR of 8.[3]
Quantitative Data on the Impact of PEG Length
A study by Schmitt et al. (2023) systematically investigated the effect of PEG chain length on the properties of exatecan-based ADCs. The findings clearly demonstrate the superiority of the PEG24 linker (in linker-payload LP5) compared to shorter PEG chains (PEG2 in LP2 and PEG12 in LP3).
| Linker-Payload (LP) | PEG Units | Conjugation Yield | DAR (MS) | % HMWS after Conjugation | In Vitro Cytotoxicity (SKBR-3) EC50 [ng/mL] | In Vitro Cytotoxicity (HCC-78) EC50 [ng/mL] |
| LP2 | 2 | 82% | 5.51 | 2.3% | n.d. | n.d. |
| LP3 | 12 | 80% | 6.36 | 3.9% | 15.5 | 144.1 |
| LP5 | 24 | 99% | 8.00 | 0.9% | 12.5 | 97.6 |
Data sourced from Schmitt S, et al. Mol Cancer Ther. 2023.[1][2]
As the table illustrates, the this compound linker-payload (LP5) resulted in a near-quantitative conjugation yield, achieving the target DAR of 8 with minimal formation of high molecular weight species (HMWS). Furthermore, the resulting ADC demonstrated potent in vitro cytotoxicity against HER2-positive cancer cell lines.
Experimental Protocols
Optimized Conjugation of this compound (LP5) to an Antibody
This protocol describes the generation of a DAR8 ADC from an IgG1 antibody.
-
Antibody Preparation: Prepare a solution of the antibody at 10.0 mg/ml in P5-conjugation buffer (50 mM Tris, 1 mM EDTA, 100 mM NaCl, pH 8.3 at room temperature).
-
Reduction: To 50 μl of the antibody solution, add 1.66 µl of a 10 mM TCEP solution (5 equivalents) in P5-conjugation buffer.
-
Conjugation: Immediately after adding TCEP, add 0.83 µl of a 40 mM solution of this compound (LP5) dissolved in DMSO (10 equivalents).
-
Incubation: Shake the reaction mixture at 350 rpm and 25°C for 16 hours.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and reducing agent.
In Vitro Cytotoxicity Assay
This assay is used to determine the potency of the ADC in killing cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere.
-
ADC Treatment: Add serial dilutions of the ADC to the cells.
-
Incubation: Incubate the cells with the ADC for 7 days.
-
Viability Assessment: Analyze cell killing using a resazurin-based cell viability dye.
-
Data Analysis: Measure fluorescence emission at 590 nM on a microplate reader. Calculate the EC50 value, which is the concentration of the ADC that causes 50% of the maximum cell killing.[1][2]
Hydrophobic Interaction Chromatography (HIC)
HIC is used to assess the hydrophobicity and drug-to-antibody ratio distribution of the ADC.
-
Mobile Phase A (High Salt): 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 20 mM sodium phosphate, pH 7.0.
-
Gradient: A decreasing salt gradient from 100% Mobile Phase A to 100% Mobile Phase B is used to elute the ADC species based on their hydrophobicity.
Size Exclusion Chromatography (SEC)
SEC is used to quantify the amount of monomeric ADC and high molecular weight species (aggregates).
-
Mobile Phase: A physiological pH buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Analysis: The elution profile is monitored at 280 nm. The main peak corresponds to the monomeric ADC, while earlier eluting peaks represent aggregates.
Visualizing the Core Concepts
Signaling Pathway of Exatecan-Based ADCs
Caption: Mechanism of action of an exatecan-based ADC.
Experimental Workflow for ADC Development and Evaluation
Caption: Workflow for the development and evaluation of exatecan ADCs.
Structure-Activity Relationship of PEGylation
Caption: Impact of PEG chain length on ADC properties.
Conclusion
The incorporation of a PEG24 moiety into the P5-VC-PAB-exatecan linker is a key design feature that successfully addresses the challenges associated with developing highly loaded ADCs with hydrophobic payloads. The PEG24 chain enhances the hydrophilicity of the resulting ADC, leading to reduced aggregation, improved conjugation efficiency, and favorable pharmacokinetic properties, all while maintaining the high cytotoxic potency of the exatecan payload. This strategic use of PEGylation is instrumental in creating a more homogeneous, stable, and effective therapeutic agent, highlighting the critical role of linker technology in the advancement of next-generation antibody-drug conjugates.
References
The VC-PAB Linker: A Technical Guide to its Mechanism in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker that bridges the antibody and the cytotoxic agent. Among the most successful and widely utilized linker technologies is the valine-citrulline p-aminobenzyl carbamate (B1207046) (VC-PAB) system. This cleavable linker is engineered for high stability in systemic circulation and efficient, specific cleavage within the lysosomal compartment of target cancer cells.
This technical guide provides an in-depth examination of the VC-PAB linker's mechanism of action, from intracellular trafficking of the ADC to the enzymatic cleavage and subsequent self-immolation that liberates the active payload. It includes a compilation of quantitative data on linker stability and cleavage, detailed experimental protocols for assessing linker performance, and visualizations to clarify the key processes involved.
Core Mechanism: From Circulation to Payload Release
The journey of a VC-PAB-linked ADC from administration to therapeutic action is a multi-step process designed to ensure payload delivery occurs preferentially inside the target cell.
-
Circulation and Tumor Targeting : The ADC circulates in the bloodstream, where the VC-PAB linker is designed to be highly stable at physiological pH (7.4), minimizing premature drug release and off-target toxicity.[1][2] The antibody component of the ADC directs it to the tumor site by binding to a specific target antigen overexpressed on the surface of cancer cells.
-
Internalization and Lysosomal Trafficking : Upon binding to its target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[3][4][5] The complex is then trafficked through the endosomal pathway, ultimately reaching the lysosome.[3][4][5][6] The acidic environment (pH 4.5-5.0) and high concentration of proteases within the lysosome are the critical triggers for payload release.[4]
-
Enzymatic Cleavage : The key event in payload release is the enzymatic cleavage of the valine-citrulline dipeptide. This sequence is an optimized substrate for lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[7][8] Cathepsin B recognizes and cleaves the amide bond between the citrulline residue and the p-aminobenzyl carbamate (PABC) group.[7][9] While Cathepsin B is considered the primary enzyme, studies have shown that other lysosomal proteases like cathepsins L, S, and F can also contribute to VC linker cleavage, providing a degree of redundancy to the mechanism.[7][9][10]
-
Self-Immolative Cascade : The cleavage of the dipeptide from the PABC moiety initiates a spontaneous, irreversible chemical rearrangement known as self-immolation or 1,6-elimination.[11] The newly exposed aniline (B41778) nitrogen on the PABC spacer triggers an electronic cascade that results in the fragmentation of the PABC unit. This process releases the unmodified, fully active cytotoxic payload, along with carbon dioxide and azaquinone methide as byproducts.[11] The use of the PABC self-immolative spacer is crucial as it prevents a "linker scar" on the drug, ensuring that the released payload retains its original potency.
Visualizing the Pathway and Mechanism
To provide a clearer understanding of these processes, the following diagrams illustrate the intracellular trafficking of the ADC and the chemical mechanism of VC-PAB cleavage and payload release.
Caption: Intracellular trafficking pathway of a VC-PAB ADC.
Caption: Chemical mechanism of VC-PAB linker cleavage.
Quantitative Data Presentation
The stability and cleavage kinetics of the VC-PAB linker are critical parameters influencing ADC design and preclinical evaluation. The following tables summarize key quantitative data from various studies.
Table 1: Comparative Stability of VC-PAB Linker in Plasma
| Species | Stability Finding | Notes | Reference(s) |
| Human | Highly Stable | Minimal payload release observed over several days. | [1][12][13] |
| Cynomolgus Monkey | Highly Stable | Similar stability profile to human plasma. | [12] |
| Rat | Moderately Stable | Some premature payload release observed, but more stable than in mouse. | [12] |
| Mouse | Unstable | Significant premature payload release due to cleavage by carboxylesterase 1c (Ces1c). This can complicate preclinical efficacy and toxicity studies. | [1][2][9][12][14] |
Table 2: Comparative In Vivo Half-Life of ADCs
| ADC Linker Type | ADC Example | Animal Model | Half-Life (t½) | Reference(s) |
| vc-PABC | cAC10-vcMMAE | Mouse | ~6.7 days | [15] |
| vc-PABC | n501-MMAE | Mouse | ~2.7 hours | [16] |
| vc-PABC (albumin-binding) | n501-αHSA-MMAE | Mouse | ~12.2 hours | [16] |
| Non-cleavable (SMCC) | Trastuzumab-DM1 | Mouse | ~10.4 days | [2] |
Note: Half-life is highly dependent on the specific antibody, payload, and experimental model.
Experimental Protocols
Accurate assessment of linker stability and cleavage is fundamental to ADC development. Below are detailed methodologies for key in vitro assays.
Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.
Objective: To determine the kinetics of enzymatic cleavage of the VC-PAB linker.
Materials:
-
ADC with VC-PAB linker (e.g., 1 mg/mL stock solution)
-
Recombinant Human Cathepsin B
-
Assay Buffer: 25 mM MES or Sodium Acetate, pH 5.0
-
Activation Buffer: Assay Buffer containing 5 mM Dithiothreitol (DTT)
-
Quenching Solution: Acetonitrile with 1% formic acid or a protease inhibitor cocktail
-
HPLC system with a reverse-phase column (e.g., C18)
Methodology:
-
Enzyme Activation: Prepare an active enzyme solution by incubating a stock solution of Cathepsin B in Activation Buffer for 15-30 minutes at 37°C. DTT is essential to maintain the active-site cysteine in its reduced state.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with pre-warmed Assay Buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final concentration might be 20 nM enzyme and 1 µM ADC.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction by adding the aliquot to the Quenching Solution. This will precipitate the protein components and halt enzymatic activity.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant for analysis.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. The released payload is separated from the ADC and other components and quantified by measuring the peak area at an appropriate wavelength.
-
Data Analysis: Plot the concentration of the released payload against time to determine the rate of cleavage.
Protocol 2: In Vitro Plasma Stability Assay (LC-MS-Based)
This assay evaluates the stability of the ADC in plasma to predict its behavior in circulation.
Objective: To quantify premature payload release and changes in the drug-to-antibody ratio (DAR) over time in plasma.
Materials:
-
ADC with VC-PAB linker
-
Plasma (e.g., human, mouse, rat)
-
Phosphate-buffered saline (PBS) as a control
-
Immunoaffinity capture beads (e.g., Protein A/G magnetic beads)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 20 mM glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1M Tris, pH 8.0)
-
LC-MS system
Methodology:
-
Incubation: Incubate the ADC in plasma from the desired species (and in PBS as a control) at a concentration of approximately 1 mg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., Day 0, 1, 3, 7).
-
Immunoaffinity Capture: Isolate the ADC from the plasma samples using Protein A/G beads, which bind the Fc region of the antibody.
-
Washing: Wash the beads with Wash Buffer to remove non-specifically bound plasma proteins.
-
Elution: Elute the captured ADC from the beads using Elution Buffer and immediately neutralize the eluate with Neutralization Buffer.
-
LC-MS Analysis: Analyze the eluted ADC samples by LC-MS. This can be done under denaturing conditions to determine the average DAR or by using more advanced techniques to analyze the entire ADC. The supernatant from the capture step can also be analyzed to directly quantify the released payload.
-
Data Analysis: Calculate the average DAR at each time point. A stable ADC will show minimal change in DAR over the incubation period.
Caption: Workflow for key in vitro ADC linker assays.
Conclusion
The VC-PAB linker system represents a highly refined and successful strategy for achieving tumor-specific payload delivery in antibody-drug conjugates. Its design leverages the distinct physiological differences between the systemic circulation and the intracellular lysosomal environment of cancer cells. A thorough understanding of its mechanism of action, stability profile, and the methodologies for its evaluation is essential for researchers and developers in the field of oncology. The data and protocols presented in this guide offer a comprehensive resource for the rational design and preclinical assessment of next-generation ADCs utilizing this clinically validated linker technology.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Implications of receptor-mediated endocytosis and intracellular trafficking dynamics in the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comprehensive overview on antibody-drug conjugates: from the conceptualization to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Immolation of p-Aminobenzyl Ether Linker and Payload Potency and Stability Determine the Cell-Killing Activity of Antibody-Drug Conjugates with Phenol-Containing Payloads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Half‐life extension of single‐domain antibody–drug conjugates by albumin binding moiety enhances antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Exatecan as a Topoisomerase I Inhibitor Payload
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Exatecan (B1662903) (DX-8951f) is a potent, semi-synthetic, water-soluble analog of camptothecin (B557342) that has emerged as a critical payload in the development of next-generation antibody-drug conjugates (ADCs).[1] Its mechanism of action is the inhibition of DNA topoisomerase I (Topo I), a crucial enzyme involved in managing DNA topology during replication and transcription.[2] By stabilizing the Topo I-DNA cleavage complex, exatecan induces cytotoxic DNA double-strand breaks, leading to apoptotic cell death.[3][4] This high potency, coupled with a demonstrated bystander killing effect, makes exatecan an exceptionally effective warhead for targeted cancer therapies.[5][6] This guide provides a comprehensive technical overview of exatecan, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and the signaling pathways it impacts.
Core Mechanism of Action: Topoisomerase I Inhibition
Under normal physiological conditions, Topo I alleviates torsional stress in DNA by creating a transient single-strand break, forming a covalent intermediate known as the Topo I-DNA cleavage complex (TOP1cc).[2] After the DNA rotates to relieve strain, the enzyme re-ligates the strand. Exatecan exerts its cytotoxic effect by binding to this TOP1cc, preventing the re-ligation step.[2][4] The collision of a replication fork with this stabilized complex transforms the single-strand break into a permanent, lethal double-strand break, which activates DNA damage response pathways and ultimately triggers apoptosis.[4][7]
Modeling studies suggest that exatecan's high potency is due to unique molecular interactions with the TOP1cc, in addition to the interactions common to other camptothecins.[4] This results in a more stable complex, leading to greater DNA damage and more profound apoptotic cell death compared to other Topo I inhibitors like topotecan (B1662842) and SN-38 (the active metabolite of irinotecan).[4][8]
Figure 1: Mechanism of Action of Exatecan as a Topoisomerase I Inhibitor.
Quantitative Data: In Vitro Potency of Exatecan and Derivatives
Exatecan consistently demonstrates superior potency compared to other clinically relevant camptothecin derivatives. Its IC50 values are often in the picomolar to subnanomolar range across a wide variety of cancer cell lines.[4][9] This makes it an exceptionally potent cytotoxic agent for use in ADCs.
| Compound | Cell Line | Cancer Type | IC50 (nM) [95% CI] | Citation(s) |
| Exatecan | MOLT-4 | Leukemia | 0.23 [0.20-0.27] | [4] |
| CCRF-CEM | Leukemia | 0.17 [0.15-0.19] | [4] | |
| DMS114 | Small Cell Lung | 0.12 [0.10-0.14] | [4] | |
| DU145 | Prostate | 0.32 [0.28-0.37] | [4] | |
| SN-38 | MOLT-4 | Leukemia | 3.39 [2.97-3.87] | [4] |
| CCRF-CEM | Leukemia | 1.83 [1.57-2.12] | [4] | |
| DMS114 | Small Cell Lung | 10.1 [8.30-12.2] | [4] | |
| DU145 | Prostate | 12.3 [10.2-14.8] | [4] | |
| Topotecan | MOLT-4 | Leukemia | 12.2 [10.5-14.2] | [4] |
| CCRF-CEM | Leukemia | 12.0 [10.6-13.6] | [4] | |
| DMS114 | Small Cell Lung | 31.0 [25.7-37.4] | [4] | |
| DU145 | Prostate | 24.3 [20.7-28.5] | [4] |
Table 1: Comparative in vitro cytotoxicity of Exatecan and other topoisomerase I inhibitors after 72-hour exposure, measured by CellTiter-Glo assay.[4][9]
The potency of exatecan is leveraged in ADCs like Trastuzumab Deruxtecan (B607063) (T-DXd or DS-8201a), where the payload is a derivative of exatecan.[10][11] These ADCs exhibit potent, target-specific cytotoxicity.
| ADC / Compound | Cell Line | HER2 Status | IC50 (nM) | Citation(s) |
| IgG(8)-EXA (Exatecan ADC) | SK-BR-3 | Positive | 0.41 ± 0.05 | [12] |
| MDA-MB-468 | Negative | > 30 | [12] | |
| T-DXd (Deruxtecan ADC) | SK-BR-3 | Positive | ~0.05 | [5] |
| NCI-N87 | Positive | ~0.17 | [5] | |
| Free Exatecan | SK-BR-3 | Positive | Subnanomolar | [12] |
| MDA-MB-468 | Negative | Subnanomolar | [12] |
Table 2: In vitro cytotoxicity of exatecan-based ADCs against HER2-positive and HER2-negative cancer cell lines.
Key Experimental Protocols
Topoisomerase I DNA Relaxation Assay
This assay is fundamental for confirming the inhibitory activity of a compound on Topo I. It measures the ability of the compound to prevent the enzyme from relaxing supercoiled plasmid DNA.[13][14]
Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a 20 µL reaction mixture containing:
-
2 µL of 10x Topoisomerase I Assay Buffer.
-
1 µL of supercoiled plasmid DNA (e.g., 0.5 µg).
-
1 µL of exatecan at various concentrations (or solvent for control).
-
Nuclease-free water to a volume of 19 µL.
-
-
Enzyme Initiation: Add 1 µL of recombinant human Topoisomerase I enzyme to initiate the reaction. Include a "no enzyme" control.
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 5 µL of Stop Solution/Loading Dye (e.g., containing SDS and bromophenol blue).
-
Gel Electrophoresis: Load the entire volume of each reaction into the wells of a 1% agarose (B213101) gel. Perform electrophoresis until adequate separation of DNA topoisomers is achieved.[13]
-
Visualization: Stain the gel with a DNA stain (e.g., Ethidium Bromide or SYBR Safe) and visualize the DNA bands under a UV transilluminator.
-
Analysis: In the absence of an inhibitor, the supercoiled DNA (fastest migrating band) will be converted to relaxed DNA (slower migrating). Inhibition by exatecan results in a dose-dependent preservation of the supercoiled DNA band.[15]
In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo)
This assay measures the ability of an exatecan-based ADC to kill cancer cells and is a primary indicator of its potency.[16][17]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., SK-BR-3 for HER2-positive, MCF7 for HER2-negative) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC. Remove the medium from the cells and add the ADC-containing medium. Include untreated cells as a negative control.
-
Incubation: Incubate the plate at 37°C with 5% CO₂ for a period of 72 to 144 hours.[16][18]
-
Viability Assessment (using MTT):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.[18][19]
-
-
Viability Assessment (using CellTiter-Glo®):
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the ADC concentration and determine the IC50 value using a four-parameter logistic dose-response curve.[17]
Bystander Killing Effect Assay
A key advantage of exatecan-based ADCs is the bystander effect, where the membrane-permeable payload can kill adjacent antigen-negative tumor cells.[6][20] This can be assessed via a co-culture assay or a conditioned medium transfer assay.[21][22]
Methodology (Co-Culture Assay):
-
Cell Preparation: Label the antigen-negative cell line (e.g., MCF7) with a fluorescent marker (e.g., GFP) for identification.
-
Cell Seeding: Seed a co-culture mixture of antigen-positive (e.g., SK-BR-3) and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1) in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the ADC at various concentrations for 72-96 hours.
-
Viability Assessment: Use live-cell imaging or flow cytometry to quantify the viability of the fluorescent antigen-negative cells separately from the antigen-positive cells.[21][23] A reduction in the viability of the antigen-negative population in the presence of antigen-positive cells indicates a bystander effect.
Figure 2: General Experimental Workflow for an Exatecan-Based ADC.
Downstream Signaling and Cellular Consequences
The DNA double-strand breaks (DSBs) induced by exatecan are potent activators of the DNA Damage Response (DDR) pathway.[4] This initiates a signaling cascade that ultimately determines the cell's fate.
-
Damage Sensing: DSBs are recognized by sensor proteins, primarily the MRE11-RAD50-NBS1 (MRN) complex, which recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase.
-
Signal Transduction: Activated ATM phosphorylates a multitude of downstream targets, including the checkpoint kinase Chk2 and the histone variant H2AX (creating γH2AX), which serves as a sensitive biomarker for DSBs.[4][7]
-
Effector Activation: Phosphorylated Chk2 activates the tumor suppressor p53.
-
Cellular Outcomes: Activated p53 transcribes genes that lead to two primary outcomes:
-
Cell Cycle Arrest: p21 is upregulated, which inhibits cyclin-dependent kinases (CDKs) and halts the cell cycle, typically at the G2/M phase, to allow time for DNA repair.[17]
-
Apoptosis: If the DNA damage is too extensive to be repaired, p53 promotes the expression of pro-apoptotic proteins like PUMA and BAX, which initiate the caspase cascade, leading to programmed cell death.[4]
-
Studies have shown that exatecan is a potent inducer of γH2AX and subsequent cleavage of PARP and caspase-3, confirming the activation of this apoptotic pathway.[4]
Figure 3: Downstream Signaling Pathway Activated by Exatecan-Induced DNA Damage.
Conclusion and Future Directions
Exatecan is a highly potent topoisomerase I inhibitor that has proven to be an exceptional payload for antibody-drug conjugates. Its ability to induce extensive DNA damage at subnanomolar concentrations, coupled with its capacity for bystander killing, addresses key challenges in cancer therapy, such as tumor heterogeneity. The clinical success of trastuzumab deruxtecan (Enhertu®) validates the power of the exatecan payload platform.[5][11]
Future research is focused on expanding the application of exatecan-based ADCs to new tumor targets and developing novel linker technologies to further optimize the therapeutic index.[1][24] This includes creating linkers that offer enhanced stability in circulation while ensuring efficient and rapid cleavage within the tumor microenvironment. The continued exploration of exatecan and its derivatives promises to yield even more effective and targeted treatments for a wide range of malignancies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Spotlight on Trastuzumab Deruxtecan (DS-8201,T-DXd) for HER2 Mutation Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. adcreview.com [adcreview.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 21. benchchem.com [benchchem.com]
- 22. agilent.com [agilent.com]
- 23. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to P5(PEG24)-VC-PAB-exatecan for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the P5(PEG24)-VC-PAB-exatecan linker-payload system for the development of antibody-drug conjugates (ADCs). It details the mechanism of action, presents key quantitative data from preclinical studies, outlines experimental protocols, and provides visualizations of critical pathways and workflows.
Introduction to this compound
This compound is a sophisticated drug-linker conjugate designed for use in ADCs.[1][2][3] It comprises three key components:
-
Exatecan (B1662903): A highly potent, semi-synthetic derivative of camptothecin (B557342) that acts as the cytotoxic payload.[4][5] It is a topoisomerase I (TOP1) inhibitor, which leads to DNA damage and apoptosis in cancer cells.[6][7][8]
-
P5(PEG24) Linker: A hydrophilic linker incorporating a 24-unit polyethylene (B3416737) glycol (PEG) chain. This branched PEG moiety is crucial for improving the solubility and pharmacokinetic properties of the ADC, particularly at high drug-to-antibody ratios (DAR).[9][10] It helps to mitigate the aggregation often seen with hydrophobic payloads like exatecan.[9][10]
-
VC-PAB Cleavable Linker: A cathepsin B-cleavable valine-citrulline (VC) dipeptide linked to a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer.[9][10][11] This system is designed to be stable in circulation and release the exatecan payload intracellularly following lysosomal trafficking of the ADC.[11]
The combination of these elements aims to create a highly effective and stable ADC with a favorable therapeutic window.[9][10][12]
Mechanism of Action
The mechanism of action for an ADC utilizing this compound follows a multi-step process, beginning with targeted delivery and culminating in cancer cell death.
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell, leading to receptor-mediated endocytosis.[11][13]
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.[11][13]
-
Payload Release: Within the lysosome, cathepsin B cleaves the valine-citrulline linker. This initiates the self-immolation of the PAB spacer, leading to the release of the active exatecan payload into the cytoplasm.[11]
-
Topoisomerase I Inhibition: Exatecan, a potent TOP1 inhibitor, binds to the TOP1-DNA complex.[4][7] This stabilizes the complex, preventing the re-ligation of single-strand DNA breaks that are naturally created by TOP1 to relieve torsional stress during DNA replication and transcription.[5][7]
-
DNA Damage and Apoptosis: The stabilized TOP1-DNA complexes lead to the formation of permanent double-strand DNA breaks.[7][8] This triggers a DNA damage response, leading to cell cycle arrest, typically in the S and G2/M phases, and ultimately, apoptosis.[9]
Exatecan's high membrane permeability may also enable a "bystander effect," where the released payload can diffuse into neighboring cancer cells that may not express the target antigen, thereby enhancing the anti-tumor activity.[7][13]
Data Presentation
The following tables summarize key quantitative data from studies evaluating ADCs constructed with this compound (referred to as LP5 in some studies) and other linker-payloads.[10]
Table 1: Properties of Trastuzumab ADCs with Various Linker-Payloads [10]
| Linker-Payload (LP) | Yield after Purification (%) | DAR (MS) | HMWS after Conjugation (%) |
| LP5: P5(PEG24)–VC–PAB–exatecan | 99 | 8.00 | 0.9 |
| LP1: P5(OEt)–VC–PAB–exatecan | 59 | 0.28 | 9.9 |
| LP2: P5(PEG2)–VC–PAB–exatecan | 82 | 5.51 | 2.3 |
| LP3: P5(PEG12)–VC–PAB–exatecan | 80 | 6.36 | 3.9 |
| LP4: P5(PEG12)–VA–PAB–exatecan | 84 | 4.39 | 7.5 |
| LP6: MC–VC–PAB–exatecan | 75 | 0.12 | 19.2 |
| LP7: P5(PEG12)–VA–exatecan | 77 | 7.89 | 1.0 |
| LP8: P5(PEG12)–exatecan | 97 | 7.19 | 4.0 |
DAR (MS): Drug-to-Antibody Ratio determined by Mass Spectrometry. HMWS: High Molecular Weight Species.
Table 2: In Vitro Cytotoxicity of Trastuzumab ADCs [10]
| Linker-Payload (LP) | Cell Line | EC50 (ng/mL) | Max. Amount of Dead Cells (%) |
| LP5: P5(PEG24)–VC–PAB–exatecan | SKBR-3 (HER2+) | 12.5 | 96 |
| HCC-78 (HER2+) | 97.6 | 88 | |
| LP1: P5(OEt)–VC–PAB–exatecan | SKBR-3 (HER2+) | 251 | 37 |
| HCC-78 (HER2+) | >3,000 | N/A | |
| LP3: P5(PEG12)–VC–PAB–exatecan | SKBR-3 (HER2+) | 15.5 | 86 |
| HCC-78 (HER2+) | 144.1 | 91 | |
| LP4: P5(PEG12)–VA–PAB–exatecan | SKBR-3 (HER2+) | 18.0 | 78 |
| HCC-78 (HER2+) | 121.2 | 68 | |
| LP6: MC–VC–PAB–exatecan | SKBR-3 (HER2+) | 265 | 14 |
| HCC-78 (HER2+) | >3,000 | N/A | |
| LP7: P5(PEG12)–VA–exatecan | SKBR-3 (HER2+) | 114.7 | 44 |
| HCC-78 (HER2+) | >3,000 | N/A | |
| LP8: P5(PEG12)–exatecan | SKBR-3 (HER2+) | 182.4 | 35 |
| HCC-78 (HER2+) | >3,000 | N/A |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Antibody-Drug Conjugation Protocol
This protocol outlines the steps for conjugating the this compound linker-payload to an antibody, such as trastuzumab.[10][14]
-
Antibody Reduction:
-
Prepare a solution of the antibody (e.g., trastuzumab) at 10 mg/mL in PBS (pH 7.4) containing 1 mM EDTA.[14]
-
Add 12 molar equivalents of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution.[14]
-
Incubate the mixture for 2 hours at 37°C to achieve full reduction of the interchain disulfide bonds.[14]
-
-
Conjugation:
-
For initial experiments to ensure high conjugation yield, a large excess of the linker-payload (e.g., 30 equivalents) and TCEP reducing agent can be used.[10]
-
For optimized conditions, as little as 1.25 equivalents of this compound per cysteine can be used to generate a DAR8 ADC.[9][10]
-
Add the this compound linker-payload to the reduced antibody solution.
-
Incubate the reaction mixture to allow for the conjugation of the linker-payload to the antibody's free cysteine residues.
-
-
Purification:
-
Purify the resulting ADC from residual linker-payload, TCEP, and high molecular weight species (HMWS) using semi-preparative Size Exclusion Chromatography (SEC) into a PBS buffer.[10]
-
ADC Characterization
-
Protein Concentration: Determine the protein concentration before and after conjugation to calculate the yield.[10]
-
Drug-to-Antibody Ratio (DAR) Measurement:
-
Analyze the purified ADC using mass spectrometry (MS) to determine the average DAR.[10]
-
-
Analysis of High Molecular Weight Species (HMWS):
-
Use analytical SEC to quantify the percentage of aggregates (HMWS) formed during the conjugation process.[10]
-
-
Hydrophobicity Analysis:
-
Characterize the hydrophobicity of the ADC using Hydrophobic Interaction Chromatography (HIC).[14]
-
In Vitro Cytotoxicity Assay
This assay measures the dose-dependent effect of the ADC on the viability of cancer cells.[4][10]
-
Cell Seeding:
-
ADC Treatment:
-
Viability Assessment:
-
Assess cell viability using a resazurin-based assay. Add resazurin (B115843) to a final concentration of 55 µmol/L.[10]
-
Measure fluorescence emission at 590 nm using a microplate reader.[10]
-
-
Data Analysis:
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of an exatecan-based ADC.
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 7. nbinno.com [nbinno.com]
- 8. youtube.com [youtube.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Driving Clinical Success in Antibody-Drug Conjugates - 2024 Archive [pegsummit.com]
- 13. Exploring Experimental and In Silico Approaches for Antibody–Drug Conjugates in Oncology Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
P5(PEG24)-VC-PAB-exatecan in Targeted Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
P5(PEG24)-VC-PAB-exatecan is a technologically advanced drug-linker conjugate designed for use in antibody-drug conjugates (ADCs) for targeted cancer therapy. This system leverages the high potency of exatecan (B1662903), a topoisomerase I inhibitor, combined with a sophisticated linker system to ensure targeted delivery and controlled release of the cytotoxic payload within tumor cells. This technical guide provides an in-depth overview of the this compound conjugate, including its mechanism of action, quantitative preclinical data, detailed experimental protocols, and visualizations of key biological and experimental processes.
Core Components and Mechanism of Action
The this compound conjugate consists of three key components:
-
Exatecan: The cytotoxic payload. Exatecan is a potent, synthetic analogue of camptothecin (B557342) that inhibits DNA topoisomerase I.[1][2] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription.[1][2] By stabilizing the topoisomerase I-DNA covalent complex, exatecan prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA double-strand breaks and ultimately, apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][3] Exatecan does not require metabolic activation, which can reduce inter-patient variability in response.[4] It has demonstrated greater potency in preclinical studies compared to other camptothecin derivatives like SN-38 and topotecan.[4][5]
-
Valine-Citrulline (VC) Linker: A cathepsin B-cleavable dipeptide linker.[6] This linker is designed to be stable in the systemic circulation but is efficiently cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment and within cancer cells.[6] This enzymatic cleavage is a critical step for the release of the active drug.
-
p-Aminobenzyl (PAB) Spacer: A self-immolative spacer that connects the VC linker to the exatecan payload.[6] Following the cleavage of the VC linker by cathepsin B, the PAB spacer spontaneously decomposes, ensuring the traceless release of the unmodified, fully active exatecan within the target cell.[6]
-
P5(PEG24) Moiety: A phosphonamidate-based linker incorporating a polyethylene (B3416737) glycol (PEG) chain of 24 units.[6][7] This component serves multiple crucial functions. The PEG24 chain is a hydrophilicity enhancer that helps to overcome the inherent hydrophobicity of the PAB-exatecan moiety.[6][7] This is critical for preventing aggregation of the ADC, particularly at high drug-to-antibody ratios (DAR), and for improving the overall solubility and pharmacokinetic properties of the conjugate.[6][7] The phosphonamidate chemistry provides a stable linkage to the antibody.[6]
The targeted delivery of this compound is achieved by conjugating it to a monoclonal antibody that specifically recognizes a tumor-associated antigen on the surface of cancer cells. The resulting ADC circulates in the bloodstream with minimal off-target toxicity. Upon binding to the target antigen, the ADC is internalized by the cancer cell, typically via receptor-mediated endocytosis. Inside the cell, the ADC is trafficked to the lysosome, where the acidic environment and the presence of proteases like cathepsin B facilitate the cleavage of the VC linker. This triggers the self-immolation of the PAB spacer and the release of free exatecan into the cytoplasm. The released exatecan can then diffuse into the nucleus and exert its cytotoxic effect by inhibiting topoisomerase I. Furthermore, the membrane permeability of exatecan can lead to a "bystander effect," where the released drug can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, thereby enhancing the anti-tumor efficacy in heterogeneous tumors.[2]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed signaling pathway initiated by an ADC carrying the this compound payload, leading to cancer cell death.
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resazurin Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of lethal bystander effects in human breast cancer cell cultures by DNA-incorporated Iodine-125 depends on phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometry as a strategy to study radiation-induced bystander effects in co-culture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of P5(PEG24)-VC-PAB-exatecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
P5(PEG24)-VC-PAB-exatecan is a technologically advanced drug-linker conjugate engineered for application in antibody-drug conjugates (ADCs).[1][2][3] This molecule represents a sophisticated approach to cancer therapy, combining a potent cytotoxic agent with a sophisticated delivery system to enhance tumor-specific cell killing while minimizing systemic toxicity. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and the experimental methodologies used for its characterization, based on publicly available data.
This compound is comprised of three key components: the cytotoxic payload exatecan (B1662903), a cleavable linker system, and a solubility-enhancing moiety.[4][5] Exatecan is a highly potent topoisomerase I inhibitor, which induces cell death by disrupting DNA replication in cancer cells.[6][7] The linker system consists of a valine-citrulline (VC) dipeptide that is selectively cleaved by intracellular enzymes like Cathepsin B, a self-immolative p-aminobenzyl (PAB) spacer that ensures the traceless release of the payload, and a novel P5 phosphonamidate conjugation handle.[4][8] A polyethylene (B3416737) glycol (PEG) chain with 24 units (PEG24) is incorporated to improve the hydrophilicity of the conjugate, which is crucial for achieving high drug-to-antibody ratios (DAR) without inducing aggregation.[4][5]
Chemical Properties
The chemical properties of this compound are summarized in the table below. These properties are critical for its formulation, stability, and in vivo performance.
| Property | Value | Reference |
| Molecular Formula | C₁₀₀H₁₅₁FN₉O₃₆P | [1] |
| Molecular Weight | 2105.28 g/mol | [1] |
| CAS Number | 2928571-43-9 | [1] |
| Appearance | White to light yellow solid | [1] |
| Solubility | Soluble in DMSO (100 mg/mL with sonication) | [1] |
| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month (under nitrogen) | [1][2] |
Synthesis and Conjugation
While a detailed, step-by-step synthesis protocol for the entire this compound molecule is proprietary and not fully disclosed in the public domain, the general synthetic strategy involves a modular approach. This typically includes the separate synthesis of the exatecan payload, the VC-PAB linker, and the P5(PEG24) phosphonamidate moiety, followed by their sequential assembly.
The final step is the conjugation of the complete drug-linker to a monoclonal antibody (mAb). This is often achieved through the reaction of the P5 phosphonamidate group with cysteine residues on the antibody, which may be engineered for site-specific conjugation.[1][9] An optimized procedure for conjugating a similar linker-payload (LP5) to an antibody to achieve a DAR of 8 involves the reduction of the antibody's interchain disulfide bonds using a reducing agent like TCEP, followed by incubation with the drug-linker dissolved in an organic solvent such as DMSO.[10]
Mechanism of Action
The mechanism of action of an ADC utilizing this compound begins with the binding of the antibody to its target antigen on the surface of a cancer cell. The ADC is then internalized, typically via endocytosis.
Caption: Mechanism of action of a this compound based ADC.
Within the lysosome, the VC linker is cleaved by Cathepsin B, an enzyme that is often overexpressed in tumor cells.[8] This is followed by the spontaneous self-immolation of the PAB spacer, leading to the release of the active exatecan payload into the cytoplasm. The released exatecan then diffuses into the nucleus, where it inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4][6]
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are often proprietary. However, based on the scientific literature, the following methodologies are commonly employed for the characterization of similar ADCs.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using several techniques:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the drug-linker is hydrophobic, species with different numbers of conjugated linkers will have different retention times.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact ADC, from which the DAR can be calculated.
Solubility and Stability Assessment
-
Solubility: The solubility of the drug-linker conjugate is typically assessed in various buffers and co-solvents relevant to pharmaceutical formulations. This is often done by preparing saturated solutions and quantifying the concentration of the dissolved conjugate using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
-
Stability: The stability of the ADC is evaluated in different matrices, such as plasma or formulation buffers, over time and at various temperatures. The integrity of the ADC is monitored by techniques like size exclusion chromatography (SEC) to detect aggregation and HIC or MS to assess drug deconjugation.
In Vitro Cytotoxicity Assays
The potency of the ADC is evaluated using in vitro cytotoxicity assays on cancer cell lines that express the target antigen. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.[11]
Caption: General experimental workflow for ADC development.
Conclusion
This compound is a highly promising drug-linker for the development of next-generation ADCs. Its design addresses key challenges in ADC development, such as hydrophobicity-induced aggregation and achieving a high, homogeneous DAR. The combination of a potent topoisomerase I inhibitor with a stable and selectively cleavable linker system offers the potential for a wide therapeutic window. Further research and clinical development will continue to elucidate the full therapeutic potential of ADCs incorporating this advanced drug-linker technology.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. synaffix.com [synaffix.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Val-Cit-PAB-Exatecan, ADC linker | BroadPharm [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
P5(PEG24)-VC-PAB-Exatecan: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of P5(PEG24)-VC-PAB-exatecan, a sophisticated drug-linker designed for the development of potent and stable antibody-drug conjugates (ADCs). This document details the molecular rationale, a representative synthesis pathway, and the analytical methods for characterization, tailored for researchers and professionals in the field of targeted cancer therapy.
Introduction
This compound is a key component in the construction of next-generation ADCs. It comprises a highly potent topoisomerase I inhibitor, exatecan (B1662903), tethered to a hydrophilic linker system. This system is engineered for enhanced stability in circulation, improved solubility, and efficient, traceless release of the cytotoxic payload within target cancer cells. The linker's design addresses the challenges associated with the hydrophobicity of exatecan and aims to enable the creation of highly loaded ADCs with favorable pharmacokinetic properties.[1][2]
The molecular architecture consists of:
-
P5 (Ethynylphosphonamidate): A cysteine-reactive handle for stable and selective conjugation to monoclonal antibodies.
-
PEG24: A discrete 24-unit polyethylene (B3416737) glycol chain that imparts hydrophilicity, mitigating aggregation issues often seen with hydrophobic payloads and enabling high drug-to-antibody ratios (DARs).[1][2]
-
VC (Valine-Citrulline): A dipeptide sequence that is a substrate for lysosomal proteases like Cathepsin B, ensuring targeted intracellular cleavage.
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the VC linker, decomposes to release the exatecan payload in its unmodified, active form.[1][2]
-
Exatecan: A highly potent camptothecin (B557342) analog that inhibits topoisomerase I, leading to DNA damage and apoptosis in cancer cells.[3][4]
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the individual synthesis of the key components followed by their convergent assembly. The following represents a plausible synthetic workflow based on established chemical principles for ADC linkers.
Experimental Protocol: Synthesis of the Drug-Linker
This protocol is a representative guide for the synthesis of this compound.
Step 1: Synthesis of Fmoc-Val-Cit-PABC-PNP
-
Fmoc-Val-Cit-OH is coupled to p-aminobenzyl alcohol (PABA) using a standard peptide coupling reagent such as HATU in an organic solvent like DMF.
-
The resulting Fmoc-Val-Cit-PABA is then reacted with p-nitrophenyl chloroformate in the presence of a base (e.g., pyridine) in a solvent like dichloromethane (B109758) (DCM) to activate the hydroxyl group of PABA.
-
The product is purified by column chromatography.
Step 2: Synthesis of VC-PAB-Exatecan
-
Exatecan is dissolved in a suitable organic solvent (e.g., anhydrous DMF).
-
Fmoc-Val-Cit-PABC-PNP is added to the exatecan solution, along with a non-nucleophilic base such as diisopropylethylamine (DIPEA).
-
The reaction mixture is stirred at room temperature until completion, monitored by HPLC.
-
The Fmoc protecting group is removed by treating the product with a solution of piperidine (B6355638) in DMF.
-
The resulting VC-PAB-exatecan is purified by preparative HPLC.
Step 3: Synthesis of the P5(PEG24) Linker
-
A commercially available N-terminally protected, C-terminally activated PEG24 derivative is reacted with the P5 phosphonamidate precursor. The specific P5 precursor will contain a reactive group for this coupling.
-
The resulting product is purified and the protecting group on the N-terminus is removed.
Step 4: Final Coupling to form this compound
-
The purified VC-PAB-exatecan is dissolved in an appropriate solvent like DMF.
-
The activated P5(PEG24) linker is added, along with a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
The reaction is stirred until completion, as monitored by LC-MS.
-
The final product, this compound, is purified using preparative reverse-phase HPLC and lyophilized.
Antibody-Drug Conjugation
The this compound drug-linker is conjugated to a monoclonal antibody (mAb) via the cysteine residues of the antibody. Typically, the interchain disulfide bonds of the mAb are partially or fully reduced to provide free thiol groups for conjugation.
Experimental Protocol: ADC Synthesis
-
Antibody Reduction: The monoclonal antibody (e.g., trastuzumab) in a suitable buffer (e.g., PBS) is treated with a reducing agent such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at a specific molar ratio to control the number of reduced disulfide bonds. The reaction is typically incubated at 37°C for 1-2 hours.
-
Conjugation: The this compound drug-linker, dissolved in a compatible organic solvent (e.g., DMSO), is added to the reduced antibody solution. The reaction is allowed to proceed at room temperature for 1-2 hours.
-
Purification: The resulting ADC is purified from unreacted drug-linker and other small molecules using a desalting column or through size exclusion chromatography (SEC). The final ADC product is formulated in a suitable buffer.
Characterization of this compound ADC
Thorough analytical characterization is crucial to ensure the quality, consistency, and efficacy of the ADC. Key parameters include the drug-to-antibody ratio (DAR), the amount of high molecular weight species (HMWS), and in vitro cytotoxicity.
Data Presentation
| Parameter | This compound ADC (LP5) |
| Yield after Purification | 99% |
| Drug-to-Antibody Ratio (DAR) | 8.00 |
| High Molecular Weight Species (HMWS) | 0.9% |
| EC50 (SKBR-3 cells) | 12.5 ng/mL |
| EC50 (HCC-78 cells) | 97.6 ng/mL |
| (Data sourced from a study using trastuzumab as the antibody)[1] |
Experimental Protocols for Characterization
4.2.1. Drug-to-Antibody Ratio (DAR) Determination by Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable liquid chromatography system.
-
Sample Preparation: The ADC sample is diluted in an appropriate buffer. For analysis of light and heavy chains, the sample may be reduced with DTT.
-
LC-MS Method:
-
Column: A reverse-phase column suitable for protein analysis (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from ~20% to 80% Mobile Phase B over 15-20 minutes.
-
-
Data Analysis: The mass spectra of the intact or reduced ADC are deconvoluted to determine the masses of the different drug-loaded species. The average DAR is calculated based on the relative abundance of each species.
4.2.2. High Molecular Weight Species (HMWS) Analysis by SEC-HPLC
-
Instrumentation: An HPLC system with a UV detector.
-
Sample Preparation: The ADC sample is diluted in the mobile phase.
-
SEC-HPLC Method:
-
Column: A size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A phosphate-based buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis: The percentage of HMWS is calculated by integrating the peak areas of the aggregate species and dividing by the total peak area.
4.2.3. In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines (e.g., HER2-positive SKBR-3) are cultured in appropriate media and conditions.
-
Assay Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The ADC is serially diluted and added to the cells.
-
The plates are incubated for a defined period (e.g., 72 hours).
-
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., CellTiter-Glo®).
-
Data Analysis: The results are plotted as cell viability versus ADC concentration, and the EC50 value (the concentration that causes 50% of the maximal effect) is determined using a suitable curve-fitting model.
Mechanism of Action and Signaling Pathway
The this compound ADC exerts its cytotoxic effect through a well-defined mechanism of action.
Upon administration, the ADC circulates in the bloodstream and binds to its target antigen on the surface of cancer cells. The ADC-antigen complex is then internalized, typically through receptor-mediated endocytosis. Inside the cell, it is trafficked to the lysosome, where the acidic environment and resident proteases, such as Cathepsin B, cleave the valine-citrulline linker. This cleavage triggers the self-immolation of the PAB spacer, releasing the active exatecan payload into the cytoplasm.
Exatecan subsequently diffuses into the nucleus, where it intercalates into the DNA and inhibits topoisomerase I. This leads to the accumulation of single-strand breaks that are converted into cytotoxic double-strand breaks during DNA replication. The resulting DNA damage activates downstream signaling pathways, leading to the phosphorylation of H2AX (γH2AX), a sensitive marker of DNA double-strand breaks, and the activation of the apoptotic cascade, characterized by the cleavage of PARP and caspase-3, ultimately resulting in cancer cell death.[4]
References
- 1. Ethynylphosphonamidates for the Rapid and Cysteine‐Selective Generation of Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. agilent.com [agilent.com]
- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of P5(PEG24)-VC-PAB-exatecan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of the drug-linker conjugate P5(PEG24)-VC-PAB-exatecan. This document is intended to be a valuable resource for researchers and drug development professionals working with this and similar highly potent therapeutic molecules.
Introduction to this compound
This compound is a sophisticated drug-linker conjugate designed for use in antibody-drug conjugates (ADCs). It comprises three key components:
-
Exatecan (B1662903): A potent topoisomerase I inhibitor, which induces cell death by preventing the re-ligation of single-strand DNA breaks.[1]
-
VC-PAB Linker: A cathepsin B-cleavable linker system composed of valine-citrulline (VC) and a p-aminobenzyl (PAB) self-immolative spacer. This linker is designed to be stable in circulation and release the active exatecan payload within the target cancer cells.
-
P5(PEG24): A phosphonamidate-based attachment chemistry coupled with a discrete 24-unit polyethylene (B3416737) glycol (PEG) chain. The P5 chemistry offers a stable conjugation to antibodies, while the PEG24 moiety is crucial for enhancing the solubility and reducing the aggregation of the otherwise hydrophobic drug-linker.[1][2]
The combination of the hydrophobic exatecan and the VC-PAB linker can present significant challenges in terms of solubility and can lead to aggregation, especially when conjugated to an antibody at a high drug-to-antibody ratio (DAR).[2] The inclusion of the PEG24 chain is a key design feature to mitigate these issues, enabling the development of highly loaded and stable ADCs.[1][2]
Solubility Profile
The solubility of this compound is a critical parameter for its handling, formulation, and the efficiency of the conjugation process to an antibody.
Solubility in Organic Solvents
This compound exhibits good solubility in some organic solvents. Quantitative data for its solubility in dimethyl sulfoxide (B87167) (DMSO) is provided in the table below.
| Solvent | Concentration | Molar Equivalent | Special Conditions |
| DMSO | 100 mg/mL | 47.50 mM | Ultrasonic assistance may be required. |
Table 1: Solubility of this compound in DMSO.[3]
Aqueous Solubility
While specific quantitative data for the aqueous solubility of the standalone this compound drug-linker in various buffers is not extensively published, the incorporation of the PEG24 chain is known to significantly improve its aqueous solubility compared to analogues with shorter PEG chains or no PEGylation.[1][2] The inherent hydrophobicity of the exatecan and the VC-PAB linker components necessitates the inclusion of such a solubility enhancer to prevent aggregation in aqueous media used for conjugation reactions.[2]
Experimental Protocol for Aqueous Solubility Determination
The following protocol outlines a robust method for determining the aqueous solubility of this compound in a physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
Objective: To determine the equilibrium solubility of this compound in aqueous buffer.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Microcentrifuge tubes
-
Thermomixer or equivalent shaker/incubator
-
Calibrated micro-pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Analytical balance
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
-
Sample Preparation:
-
In a series of microcentrifuge tubes, add an excess of the this compound stock solution to a known volume of PBS (pH 7.4) to achieve a range of theoretical concentrations that are expected to bracket the solubility limit.
-
Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on solubility.
-
Include a control sample with only the DMSO and PBS.
-
-
Equilibration:
-
Incubate the tubes at a constant temperature (e.g., 25°C or 37°C) with continuous shaking for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Separation of Undissolved Solid:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant without disturbing the pellet.
-
-
Quantification:
-
Prepare a standard curve of this compound in the mobile phase of the HPLC method.
-
Analyze the collected supernatant by a validated HPLC method to determine the concentration of the dissolved compound.
-
The concentration of the saturated solution represents the equilibrium solubility.
-
Workflow for Aqueous Solubility Determination:
Caption: Workflow for determining the aqueous solubility of this compound.
Stability Profile
The stability of this compound is crucial for its storage, handling, and to ensure that the desired therapeutic molecule is delivered intact to the target cell.
Storage and Handling Recommendations
For long-term storage, this compound should be kept at 4°C under a nitrogen atmosphere.[3] When dissolved in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month, also under nitrogen.[3][4]
Chemical Stability
The this compound linker is designed for stability in circulation and selective cleavage within the lysosomal compartment of cancer cells. The phosphonamidate linkage to the antibody is notably stable. The VC dipeptide is susceptible to cleavage by lysosomal proteases like cathepsin B, which is the intended mechanism of payload release.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Appropriate HPLC column (e.g., C18)
-
Temperature-controlled incubator/oven
-
Photostability chamber
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound in a suitable solvent system (e.g., aqueous buffer with a small amount of co-solvent if necessary) at a known concentration.
-
-
Application of Stress Conditions:
-
Acid Hydrolysis: Add HCl to the sample solution and incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Add NaOH to the sample solution and incubate at an elevated temperature.
-
Oxidation: Add H₂O₂ to the sample solution and keep at room temperature.
-
Thermal Stress: Incubate the sample solution at an elevated temperature (e.g., 60°C).
-
Photostability: Expose the sample solution to light in a photostability chamber according to ICH Q1B guidelines.
-
pH Stability: Incubate the sample solution in buffers of different pH values at a set temperature.
-
For each condition, collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before analysis.
-
-
Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.
-
Use a PDA detector to check for peak purity and a MS detector to identify the mass of the degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Identify the major degradation products and propose degradation pathways.
-
Workflow for Stability Testing:
Caption: Workflow for conducting a forced degradation study of this compound.
Mechanism of Action and Signaling Pathway
Exatecan, the cytotoxic payload of this drug-linker, exerts its anti-cancer effect by inhibiting topoisomerase I (TOP1).
Signaling Pathway of Exatecan-Induced Cell Death:
Caption: Simplified signaling pathway of exatecan-induced apoptosis.
Conclusion
The this compound drug-linker is a highly engineered molecule designed for targeted cancer therapy. Its solubility and stability are critical attributes that are significantly influenced by its chemical structure. The inclusion of a PEG24 chain is a key strategy to overcome the hydrophobicity of the exatecan and VC-PAB components, thereby enabling the production of highly loaded and stable ADCs. The experimental protocols provided in this guide offer a robust framework for the in-depth characterization of the solubility and stability of this and similar complex drug-linker conjugates. A thorough understanding of these properties is paramount for the successful development of novel and effective ADC therapeutics.
References
An In-depth Technical Guide to P5(PEG24)-VC-PAB-exatecan: A Novel Linker-Payload for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the P5(PEG24)-VC-PAB-exatecan linker-payload system, a cutting-edge component for the development of next-generation antibody-drug conjugates (ADCs). We will delve into its chemical properties, mechanism of action, and the critical role of its unique linker design in overcoming challenges associated with highly potent camptothecin-based payloads.
Core Compound Data
The this compound, also identified as LP5 in key literature, is a complex molecule designed for targeted cancer therapy.[1][2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 2928571-43-9 | [2] |
| Molecular Weight | 2105.28 g/mol | [2] |
| Molecular Formula | C100H151FN9O36P | [2] |
Introduction to this compound
This compound is a drug-linker conjugate composed of three key parts:
-
Exatecan (B1662903): A highly potent derivative of camptothecin (B557342) that acts as the cytotoxic payload by inhibiting DNA Topoisomerase I (TOP1).[1]
-
Cleavable Linker System: This consists of a valine-citrulline (VC) peptide, which is a substrate for lysosomal proteases like Cathepsin B, and a self-immolative p-aminobenzyl (PAB) spacer. This design ensures that the exatecan payload is released in its active form only after the ADC is internalized by the target cancer cell.[3][4]
-
P5(PEG24) Moiety: A novel phosphonamidate-based conjugation handle ("P5") equipped with a discrete polyethylene (B3416737) glycol (PEG) chain of 24 units. This component is crucial for improving the solubility and pharmacokinetic properties of the ADC and, most importantly, for preventing the aggregation often seen with hydrophobic camptothecin payloads, especially at high drug-to-antibody ratios (DAR).[3][4]
The conjugation of hydrophobic payloads like exatecan, particularly with the established VC-PAB cleavage site, has historically presented significant challenges, leading to reduced conjugation yields and the formation of high-molecular-weight species (HMWS) or aggregates.[4] The development of the P5(PEG24) linker system was a direct response to this challenge, enabling the creation of stable, highly loaded (DAR8) ADCs with favorable biophysical properties.[3][4]
Mechanism of Action: Topoisomerase I Inhibition
The cytotoxic activity of an ADC armed with this compound is driven by the exatecan payload. Once the ADC binds to its target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. There, the VC linker is cleaved by proteases, initiating the release of free exatecan.
Exatecan then exerts its effect by inhibiting Topoisomerase I, a nuclear enzyme essential for DNA replication and transcription. TOP1 relieves torsional stress in DNA by creating transient single-strand breaks. Exatecan stabilizes the covalent complex formed between TOP1 and the cleaved DNA strand (the TOP1cc). This stabilization prevents the re-ligation of the DNA, and when the replication fork collides with this stalled complex, it leads to irreversible double-strand DNA breaks, triggering cell cycle arrest and ultimately, apoptosis (programmed cell death).[1]
Experimental Data and Comparative Analysis
The superiority of the P5(PEG24) linker system has been demonstrated through rigorous preclinical evaluation. The following tables summarize key quantitative data from the seminal study by Schmitt S, et al. (2023), comparing ADCs made with this compound (LP5) to other linker-payload constructs.[4]
Table 1: ADC Conjugation and Biophysical Properties
| Linker-Payload (LP) | Conjugation Handle | PEG Length | Yield (%) | Avg. DAR (MS) | HMWS (%) |
| LP3 | P5 | 12 | 80% | 6.36 | 3.9% |
| LP4 | P5 (VA Linker) | 12 | 84% | 4.39 | 7.5% |
| LP5 | P5 | 24 | 99% | 8.00 | 0.9% |
| LP6 | Maleimide (MC) | N/A | 75% | 0.12 | 19.2% |
Data adapted from Schmitt S, et al., Mol Cancer Ther, 2023.[4] This table highlights that LP5 (P5(PEG24)) enabled a near-quantitative conjugation yield, achieving the target DAR of 8 with minimal formation of high-molecular-weight species (HMWS), demonstrating its ability to prevent aggregation.
Table 2: In Vitro Cytotoxicity of Trastuzumab-Exatecan ADCs
| Linker-Payload (LP) | Cell Line (HER2+) | EC50 (ng/mL) | Max. Dead Cells (%) |
| LP3 | SKBR-3 | 15.5 | 86% |
| LP3 | HCC-78 | 144.1 | 91% |
| LP4 | SKBR-3 | 18.0 | 78% |
| LP4 | HCC-78 | 121.2 | 68% |
| LP5 | SKBR-3 | 12.5 | 96% |
| LP5 | HCC-78 | 97.6 | 88% |
| LP6 | SKBR-3 | 265 | 14% |
| LP6 | HCC-78 | >3,000 | N/A |
Data adapted from Schmitt S, et al., Mol Cancer Ther, 2023.[4] The ADC constructed with LP5 demonstrated the highest potency (lowest EC50) and greatest cell-killing efficacy among the tested constructs on HER2-positive cancer cell lines.
Key Experimental Protocols
This section provides an overview of the methodologies used to generate the data supporting the efficacy of this compound.
Protocol 1: ADC Conjugation and Purification
The generation of a DAR8 ADC using the P5 linker involves a two-step, one-pot reaction:
-
Antibody Reduction: The antibody (e.g., Trastuzumab) is first treated with a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to reduce the interchain disulfide bonds, exposing free cysteine residues for conjugation.
-
Conjugation: The this compound linker-payload is added to the reduced antibody solution. The phosphonamidate group on the P5 handle reacts with the free cysteines to form a stable covalent bond. For optimal results, as little as 1.25 equivalents of the linker-payload per cysteine can be used to achieve a DAR8 ADC.[3]
-
Purification: The resulting ADC is purified from excess linker-payload and reducing agent using size-exclusion chromatography (SEC).
-
Characterization: The purified ADC is analyzed to determine the final protein concentration, the average drug-to-antibody ratio (DAR) via mass spectrometry (MS), and the percentage of high-molecular-weight species (HMWS) via analytical SEC.[4]
Protocol 2: In Vitro Cytotoxicity Assay
The potency of the ADC is assessed using a cell viability assay:
-
Cell Seeding: HER2-positive cancer cells (e.g., SKBR-3, N87) are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC (e.g., from 0.05 to 3000 ng/mL) and incubated for an extended period (typically 7 days).
-
Viability Assessment: Cell viability is measured using a resazurin-based assay. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.
-
Data Analysis: Fluorescence is measured using a plate reader. The results are used to generate a dose-response curve, from which the EC50 value (the concentration of ADC that causes 50% of the maximum cell death) is calculated.[3][4]
Protocol 3: In Vivo Stability and Efficacy in Xenograft Models
-
Model Establishment: Female SCID mice are implanted with tumors derived from a human cancer cell line (e.g., N87 gastric cancer cells).[3]
-
ADC Administration: Once tumors reach a specified volume, mice are treated with a single intravenous injection of the ADC (e.g., at doses of 1, 3, 10, or 20 mg/kg).
-
Pharmacokinetic (PK) Analysis: Blood samples are drawn at various time points (e.g., 1, 3, 5, and 7 days post-injection). The serum is analyzed by ELISA to determine the concentration of total antibody and intact ADC. The DAR of the circulating ADC is determined by immunoprecipitation followed by mass spectrometry.[3][4]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Animal body weight is also monitored as an indicator of toxicity. The study continues until tumors in the control group reach a predetermined endpoint.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Exatecan: A Technical Guide to the Discovery and Development of Next-Generation Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads.[1][2] This targeted delivery minimizes systemic toxicity while maximizing efficacy at the tumor site.[3] A critical component of an ADC's success is the choice of its cytotoxic payload. Exatecan (B1662903), a potent topoisomerase I inhibitor, has garnered significant attention and is at the forefront of a new wave of highly effective ADCs.[4][5]
This technical guide provides an in-depth exploration of the discovery and development of exatecan-based ADCs. We will delve into the mechanism of action, linker and conjugation technologies, and a comprehensive summary of preclinical and clinical data. Detailed experimental protocols for key assays are provided to facilitate further research and development in this promising field.
Mechanism of Action: Topoisomerase I Inhibition and the Bystander Effect
Exatecan is a semi-synthetic, water-soluble derivative of camptothecin.[4] Its primary mechanism of action is the inhibition of topoisomerase I, an enzyme essential for relieving DNA torsional stress during replication and transcription.[6] Exatecan stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA strand breaks and ultimately triggering apoptosis in rapidly dividing cancer cells.[4][6]
A key advantage of exatecan as an ADC payload is its ability to induce a potent "bisterstander effect."[2][4] Once the ADC is internalized by an antigen-positive cancer cell and exatecan is released, its membrane permeability allows it to diffuse into neighboring antigen-negative tumor cells, thereby killing them as well.[2][5] This is particularly crucial for treating heterogeneous tumors where antigen expression can be varied.[2]
Figure 1: Mechanism of action of exatecan-based ADCs.
Linker and Conjugation Technologies
The linker connecting the antibody to exatecan is a critical design element that influences the ADC's stability, pharmacokinetics, and efficacy. Key considerations include:
-
Cleavability: Most exatecan ADCs utilize cleavable linkers that are stable in circulation but are efficiently cleaved within the tumor microenvironment or inside the cancer cell.[4] Common cleavage mechanisms include enzymatic cleavage (e.g., by cathepsins in the lysosome) or pH sensitivity.[4][7]
-
Hydrophilicity: Exatecan is inherently hydrophobic, which can lead to ADC aggregation and poor pharmacokinetics.[4] To counteract this, hydrophilic spacers like polyethylene (B3416737) glycol (PEG) or polysarcosine are often incorporated into the linker design to improve solubility and allow for higher drug-to-antibody ratios (DAR) without aggregation.[4][8][9]
The most common conjugation strategy involves thiol-maleimide chemistry, where the interchain disulfide bonds of the antibody are reduced to generate free thiols that react with a maleimide-functionalized exatecan-linker.[4]
Figure 2: General workflow for the development of exatecan-based ADCs.
Quantitative Data Summary
The following tables summarize key quantitative data from various preclinical and clinical studies on exatecan-based ADCs.
Table 1: In Vitro Cytotoxicity of Exatecan-Based ADCs
| ADC Construct | Target Antigen | Cell Line | IC50 (nM) | Reference |
| IgG(8)-EXA | HER2 | SK-BR-3 | 0.41 ± 0.05 | [10][11] |
| Mb(4)-EXA | HER2 | SK-BR-3 | 9.36 ± 0.62 | [10][11] |
| Db(4)-EXA | HER2 | SK-BR-3 | 14.69 ± 6.57 | [10][11] |
| Trastuzumab-Exatecan (DAR 8) | HER2 | BT-474 | Not Specified | [12] |
| Trastuzumab-Exatecan (DAR 8) | HER2 | NCI-N87 | Not Specified | [12] |
| Tra-Exa-PSAR10 | HER2 | SKBR-3 | 0.18 ± 0.04 | [8][9] |
| Tra-Exa-PSAR10 | HER2 | NCI-N87 | 0.20 ± 0.05 | [8][9] |
| Tra-Exa-PSAR10 | HER2 | MDA-MB-453 | 0.20 ± 0.10 | [8][9] |
| Tra-Exa-PSAR10 | HER2 | MDA-MB-361 | 2.0 ± 0.8 | [8][9] |
| Tra-Exa-PSAR10 | HER2 | BT-474 | 0.9 ± 0.4 | [8][9] |
Table 2: In Vivo Efficacy of Exatecan-Based ADCs
| ADC Construct | Target Antigen | Xenograft Model | Dosing Regimen | Outcome | Reference |
| Trastuzumab-Exatecan (DAR 8) | HER2 | BT-474 (Breast Cancer) | 3 mg/kg | Significant tumor regression | [12] |
| Trastuzumab-Exatecan (DAR 8) | HER2 | NCI-N87 (Gastric Cancer) | 1 mg/kg | Outperformed DS-8201a | [12] |
| M9140 | CEACAM5 | Colorectal Cancer PDX | 2.4-2.8 mg/kg | Partial response in 10% of patients | [12][13] |
| Tra-Exa-PSAR10 | HER2 | NCI-N87 (Gastric Cancer) | 1 mg/kg, single dose | Outperformed DS-8201a in tumor growth inhibition | [8][9][14][15] |
| ADCT-242 | Claudin-6 | OVCAR-3 (Ovarian Cancer) | 2 mg/kg, single dose | Dose-dependent anti-tumor activity | [14] |
Table 3: Pharmacokinetic Parameters of Exatecan and its Conjugates
| Compound | Species | t1/2 (half-life) | Clearance | Volume of Distribution | Reference |
| Exatecan mesylate | Human | ~14 hours | ~3 L/h | ~40 L | [12] |
| Exatecan | Human | ~10 hours | - | - | [12] |
| M9140 (ADC) | Human | - | Dose-proportional | - | [12] |
| OBI-992 (ADC) | Rat | - | - | - | [16] |
| Dato-DXd (ADC) | Rat | - | - | - | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of exatecan-based ADCs.
Protocol 1: Synthesis of Exatecan-Linker and ADC Conjugation (Thiol-Maleimide Chemistry)
Objective: To synthesize an exatecan-linker construct and conjugate it to a monoclonal antibody.
Materials:
-
Exatecan mesylate
-
Maleimide-functionalized linker (e.g., MC-VC-PAB-PNP)
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Histidine buffer
-
Size-exclusion chromatography (SEC) column
-
Hydrophobic interaction chromatography (HIC) column
-
LC-MS system
Procedure:
-
Exatecan-Linker Synthesis: a. Dissolve the maleimide-functionalized linker in DMF. b. Add exatecan mesylate to the linker solution. c. Stir the reaction at room temperature for 2-4 hours or until completion, monitoring by LC-MS. d. Purify the exatecan-linker construct by reverse-phase HPLC. e. Lyophilize the purified product and confirm its identity and purity by LC-MS and NMR.[4]
-
Antibody Reduction: a. Prepare a solution of the mAb in PBS. b. Add a 10-fold molar excess of TCEP to the mAb solution. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[4]
-
ADC Conjugation: a. Dissolve the purified exatecan-linker in DMSO. b. Add the exatecan-linker solution to the reduced antibody solution at a specific molar ratio to achieve the desired DAR. c. Incubate the reaction mixture at 4°C for 1-2 hours or overnight with gentle mixing.[4]
-
Purification and Characterization: a. Purify the ADC using an SEC column to remove unreacted linker-payload and other small molecules. b. Characterize the purified ADC to determine the average DAR using HIC-HPLC and/or LC-MS. c. Analyze the final ADC product for aggregation and purity using SEC-HPLC.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an exatecan-based ADC.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Exatecan-based ADC
-
Unconjugated antibody (as control)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT)
-
Microplate reader
Procedure:
-
Cell Seeding: a. Seed antigen-positive and antigen-negative cells into separate 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of complete medium. b. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[12]
-
ADC Treatment: a. Prepare serial dilutions of the exatecan-ADC and unconjugated antibody in complete medium. b. Remove the medium from the cell plates and add 100 µL of the ADC or antibody dilutions to the respective wells. Include untreated control wells with medium only. c. Incubate the plates for 72-120 hours at 37°C and 5% CO2.[12]
-
Cell Viability Measurement: a. Add the cell viability reagent to each well according to the manufacturer's instructions. b. Incubate for the recommended time (e.g., 1-4 hours for MTS/XTT, or as specified for luminescent assays).[12] c. Measure the absorbance or luminescence using a microplate reader.[12]
-
Data Analysis: a. Calculate cell viability as a percentage relative to the untreated control. b. Plot the dose-response curve (percent viability vs. log of ADC concentration). c. Determine the IC50 value using a non-linear regression model (e.g., four-parameter logistic fit).[12]
Protocol 3: Bystander Effect Assay (Co-culture Method)
Objective: To evaluate the ability of an exatecan-based ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (stably expressing a fluorescent protein, e.g., GFP)
-
Complete cell culture medium
-
96-well cell culture plates
-
Exatecan-based ADC
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Co-culture Seeding: a. Co-seed the antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). b. Incubate overnight to allow for cell attachment.
-
ADC Treatment: a. Treat the co-culture with serial dilutions of the exatecan-ADC. b. Incubate for a period equivalent to several cell doubling times (e.g., 96-144 hours).
-
Analysis of Antigen-Negative Cell Viability: a. Fluorescence Plate Reader: Measure the fluorescence of the GFP-expressing antigen-negative cells. A decrease in fluorescence in treated wells compared to untreated controls indicates bystander killing. b. Flow Cytometry: Harvest the cells and analyze by flow cytometry. Gate on the GFP-positive population to determine the percentage of viable antigen-negative cells.
-
Data Analysis: a. Calculate the viability of the antigen-negative cells as a percentage of the untreated co-culture control. b. Plot the viability of the antigen-negative cells against the ADC concentration to assess the dose-dependent bystander effect.
Figure 3: Experimental workflow for the bystander effect assay.
Protocol 4: In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of an exatecan-based ADC in a preclinical animal model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line for xenograft implantation
-
Matrigel (optional)
-
Exatecan-based ADC
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: a. Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells) into the flank of each mouse. The cells may be mixed with Matrigel to promote tumor growth.[9][17] b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[9]
-
Animal Randomization and Treatment: a. Measure the tumor volumes and randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, exatecan-ADC at different doses). b. Administer the ADC and controls intravenously (i.v.) or intraperitoneally (i.p.) according to the planned dosing schedule (e.g., single dose, or once weekly for several weeks).
-
Monitoring and Data Collection: a. Measure tumor volumes with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[9] b. Monitor the body weight of the mice as an indicator of toxicity. c. At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: a. Plot the mean tumor volume ± SEM for each treatment group over time. b. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. c. Statistically analyze the differences in tumor growth between the treatment groups.
Conclusion
Exatecan-based ADCs represent a highly promising and rapidly advancing class of cancer therapeutics. Their potent topoisomerase I inhibitory mechanism, coupled with a significant bystander effect, offers the potential for improved efficacy in a wide range of solid tumors, including those with heterogeneous antigen expression. The ongoing development of novel hydrophilic linkers and optimized conjugation strategies continues to enhance the therapeutic window of these agents. The comprehensive experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of the next generation of exatecan-based ADCs.
References
- 1. mdpi.com [mdpi.com]
- 2. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 3. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 4. benchchem.com [benchchem.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. agilent.com [agilent.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Portico [access.portico.org]
- 9. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ASCO Meetings [meetings.asco.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Phosphonamidate-Linked Exatecan Constructs: A Technical Guide for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of phosphonamidate-linked exatecan (B1662903) constructs, a promising platform for the development of next-generation antibody-drug conjugates (ADCs). By leveraging a novel linker technology with the potent topoisomerase I inhibitor exatecan, these constructs offer significant advantages in terms of stability, drug-loading capacity, and in vivo efficacy. This document delves into the core chemistry, biological activity, and experimental protocols associated with this innovative ADC platform.
Introduction: Overcoming the Challenges of ADC Development
Antibody-drug conjugates have emerged as a powerful class of cancer therapeutics, combining the specificity of monoclonal antibodies with the cytotoxic potency of small-molecule drugs. However, the development of stable and effective ADCs has been hampered by challenges related to linker stability, drug-to-antibody ratio (DAR), and the hydrophobicity of the payload.[1][2]
Exatecan, a highly potent derivative of camptothecin, is a topoisomerase I inhibitor that has shown significant promise as an ADC payload.[2][3] Its mechanism of action involves the stabilization of the topoisomerase I-DNA complex, leading to DNA strand breaks and apoptosis in rapidly dividing cancer cells.[2] A key advantage of exatecan is its ability to induce a "bystander effect," where the payload can diffuse from the target cell and kill neighboring antigen-negative tumor cells.[2]
Despite its potency, the hydrophobicity of exatecan presents a significant hurdle in ADC development, often leading to aggregation and unfavorable pharmacokinetic profiles.[2] The innovative use of phosphonamidate-based linkers, particularly in combination with hydrophilic spacers like polyethylene (B3416737) glycol (PEG), addresses this challenge.[1][3] This technology enables the creation of highly loaded ADCs (e.g., DAR8) with excellent stability and antibody-like pharmacokinetics.[1][4]
The Phosphonamidate Linker Platform
The phosphonamidate linker technology offers a robust and versatile method for conjugating exatecan to antibodies. A key study in this area focused on ethynylphosphonamidates which, in combination with a discrete PEG24 chain, effectively compensated for the hydrophobicity of the exatecan payload and the commonly used dipeptidyl p-aminobenzyl-carbamate (PAB) cleavage site.[1][3]
This platform has demonstrated several key advantages:
-
High DAR without Aggregation: The inclusion of a PEG24 chain allows for the successful synthesis of ADCs with a DAR of 8, without the aggregation issues that plague many hydrophobic payloads.[1][5]
-
Enhanced Stability: Phosphonamidate linkers exhibit drastically improved stability in vitro and in vivo compared to conventional linkers, preventing premature payload release.[1][6]
-
Superior In Vivo Efficacy: Head-to-head comparisons with the approved ADC, Enhertu, have shown the superior in vivo efficacy of phosphonamidate-linked exatecan ADCs across multiple dose levels in xenograft models.[1][4]
-
Favorable Pharmacokinetics: Even at high drug loading, these ADCs maintain antibody-like pharmacokinetic properties, ensuring prolonged circulation and tumor targeting.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of phosphonamidate-linked exatecan constructs.
Table 1: In Vitro Cytotoxicity of TOP1 Inhibitors
| Compound | Cell Line | IC50 (nM) |
| Exatecan | Multiple | 2-10 fold more potent than SN38 and DXd |
| SN38 | Multiple | - |
| DXd | Multiple | - |
Data extracted from a study comparing the antiproliferative potency of different topoisomerase I inhibitors.[4]
Table 2: Properties of Trastuzumab-Exatecan ADCs with Different Linker-Payloads (LP)
| Linker-Payload | Linker Features | DAR | In Vitro Cytotoxicity (IC50 on SKBR-3) | In Vitro Cytotoxicity (IC50 on HCC-78) |
| LP5 | Ethynylphosphonamidate, VC-PAB, PEG24 | 8 | Highest among tested | Highest among tested |
| LP7 | Lacking PAB moiety | High | Modest | Modest |
| LP8 | Non-cleavable | High | Modest | Modest |
This table highlights the superior performance of the LP5 construct, which includes the complete cleavable linker system and the PEG24 spacer to mitigate hydrophobicity.[1]
Table 3: In Vivo Efficacy of Trastuzumab-LP5 DAR8 vs. Enhertu in NCI-N87 Xenograft Model
| Treatment | Dose (mg/kg) | Outcome |
| Trastuzumab-LP5 DAR8 | 0.25, 0.5, 1, 2 | Superior efficacy at all dose levels |
| Enhertu | 0.25, 0.5, 1, 2 | - |
| Vehicle | - | - |
| Isotype Control (Palivizumab-LP5) | 2 | - |
This head-to-head comparison demonstrates the significant in vivo advantage of the phosphonamidate-exatecan ADC.[1][4]
Experimental Protocols
This section provides an overview of the key experimental methodologies for the synthesis and evaluation of phosphonamidate-linked exatecan constructs.
Synthesis of Linker-Payloads
A series of linker-payloads based on exatecan were synthesized to evaluate the impact of different linker components.[1] These included variations in the dipeptide cleavage site (e.g., valine-citrulline (VC) and valine-alanine (VA)), the inclusion of a self-immolative PAB moiety, and the attachment of PEG chains of varying lengths to the ethynylphosphonamidate conjugation handle.[1][4] A maleimide-based linker was used as a control.[4] For detailed organic synthesis procedures, refer to the supplementary information of the primary literature.[7]
ADC Conjugation
An optimized procedure for conjugating the linker-payload LP5 to antibodies to achieve a DAR of 8 has been developed.[1] This involves a one-pot reduction and alkylation protocol.[8] The general steps are:
-
Antibody reduction to expose free cysteine residues.
-
Incubation with the ethynylphosphonamidate linker-payload.
-
Purification of the resulting ADC.
In Vitro Cytotoxicity Assay
The cytotoxic activity of the ADCs is evaluated against various cancer cell lines.[4]
-
Cells are seeded in 96-well plates.
-
Cells are incubated with increasing concentrations of the ADC or free payload for 7 days (for ADCs) or 4 days (for small molecules).[4]
-
Cell viability is assessed using a resazurin-based assay.[4]
-
IC50 values are calculated from the resulting dose-response curves.[4]
Bystander Killing Assay
The ability of the ADC to kill neighboring antigen-negative cells is a critical attribute.[1]
-
A co-culture of antigen-positive and antigen-negative cells is established.
-
The co-culture is treated with the ADC.
-
Cell viability of the antigen-negative population is assessed to determine the extent of the bystander effect.
In Vivo Efficacy Studies
The antitumor activity of the ADCs is evaluated in xenograft models.[1]
-
Female CB17-Scid mice are subcutaneously injected with tumor cells (e.g., 2x10^6 NCI-N87 cells).[4]
-
When tumors reach a specific volume (e.g., 0.1-0.15 cm³), mice are randomized into treatment groups.[4]
-
Mice are treated with a single intravenous injection of the ADC, a comparator ADC (e.g., Enhertu), a vehicle control, or an isotype control ADC.[4]
-
Tumor volume and body weight are monitored throughout the study.[4]
Visualizing the Science
The following diagrams illustrate key concepts and workflows related to phosphonamidate-linked exatecan constructs.
Caption: Mechanism of action of the exatecan payload.
Caption: General workflow for the synthesis and evaluation of ADCs.
Caption: Cellular mechanism of action for the ADC.
Conclusion and Future Directions
Phosphonamidate-linked exatecan constructs represent a significant advancement in the field of antibody-drug conjugates. This technology effectively addresses the challenges associated with hydrophobic payloads like exatecan, enabling the development of highly loaded, stable, and efficacious ADCs.[1] The superior preclinical data, particularly in comparison to an approved ADC, underscores the potential of this platform to create next-generation cancer therapeutics.[1][4] Future research will likely focus on applying this versatile platform to a broader range of cancer targets and further optimizing the linker-payload combination for enhanced therapeutic benefit.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Ethynylphosphonamidates for the Rapid and Cysteine‐Selective Generation of Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile - Chemical Science (RSC Publishing) DOI:10.1039/D2SC05678J [pubs.rsc.org]
The Bystander Effect of Exatecan ADCs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics. Their efficacy relies on the selective delivery of a potent cytotoxic payload to antigen-expressing tumor cells. However, a key challenge in solid tumor therapy is the heterogeneous expression of target antigens, where a significant portion of tumor cells may not express the target antigen and thus escape direct ADC-mediated killing. The "bystander effect" is a crucial mechanism that can overcome this limitation. This phenomenon occurs when the cytotoxic payload, upon its release from the target cell, permeates the cell membrane and kills neighboring antigen-negative cells, thereby amplifying the therapeutic effect of the ADC.
Exatecan (B1662903), a potent topoisomerase I inhibitor, and its derivatives (such as deruxtecan, DXd) are increasingly utilized as payloads in ADCs due to their profound anti-tumor activity and their ability to induce a robust bystander effect.[1] This guide provides a comprehensive technical overview of the bystander effect of exatecan ADCs, detailing its underlying mechanisms, experimental evaluation, and the key molecular pathways involved.
Core Mechanism of the Bystander Effect
The bystander effect of an ADC is a multi-step process that is critically dependent on the properties of both the linker and the payload.[2][3] For exatecan ADCs, this process can be summarized as follows:
-
Target Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell (Ag+ cell). Subsequently, the ADC-antigen complex is internalized, typically through endocytosis.[2]
-
Lysosomal Trafficking and Payload Release: Once inside the cell, the ADC is trafficked to the lysosome. In the case of ADCs designed for a bystander effect, a cleavable linker is employed. This linker is designed to be stable in circulation but is cleaved by lysosomal enzymes, such as cathepsins, releasing the exatecan payload.[4][5]
-
Payload Diffusion: A key determinant of the bystander effect is the physicochemical properties of the released payload. Exatecan and its derivatives are highly membrane-permeable, allowing them to diffuse out of the target Ag+ cell and into the surrounding tumor microenvironment.[1][4]
-
Bystander Cell Killing: The diffused exatecan can then be taken up by neighboring antigen-negative (Ag-) cells, where it exerts its cytotoxic effect by inhibiting topoisomerase I, leading to DNA damage and apoptosis.[2][6]
The efficiency of this process is influenced by several factors, including the stability of the linker, the potency and permeability of the payload, the density of antigen-positive cells within the tumor, and the level of antigen expression.[4][7]
Physicochemical Properties Influencing the Bystander Effect
The ability of an exatecan-based ADC to mediate a bystander effect is intrinsically linked to the physicochemical properties of its payload.
| Property | Impact on Bystander Effect | Quantitative Data |
| Membrane Permeability | High membrane permeability is essential for the payload to diffuse out of the target cell and into neighboring cells. This is often correlated with the lipophilicity of the molecule. | Exatecan has been shown to have a higher permeability coefficient (Pe) compared to its derivative DXd (4.2 x 10⁻⁶ cm/s vs. 3.0 x 10⁻⁶ cm/s), suggesting a greater ability to passively cross cell membranes.[8] Payloads with a calculated LogD (cLogD) greater than 2.0, such as exatecan derivatives, generally exhibit enhanced membrane permeability.[1] |
| Potency (IC50) | A highly potent payload is required to ensure that the concentration of the diffused drug is sufficient to kill the bystander cells. | Exatecan and its derivatives exhibit potent cytotoxic activity against various cancer cell lines, with IC50 values often in the sub-nanomolar to low nanomolar range. For instance, an anti-HER2 ADC with an exatecan derivative payload (T-VEd9) showed an IC50 of less than 1 nM on HER2-positive NCI-N87 cells.[6] |
Experimental Protocols for Evaluating the Bystander Effect
The bystander effect of exatecan ADCs is primarily evaluated using in vitro cell-based assays. The two most common methods are the co-culture assay and the conditioned medium transfer assay.
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of the ADC.
Methodology:
-
Cell Line Selection:
-
Antigen-positive (Ag+) cell line: A cell line that expresses the target antigen of the ADC (e.g., HER2-positive SK-BR-3 or NCI-N87 cells).[6][9]
-
Antigen-negative (Ag-) cell line: A cell line that does not express the target antigen but is sensitive to the exatecan payload. This cell line is typically engineered to express a fluorescent protein (e.g., GFP-MCF-7 or MDA-MB-468 cells) for easy identification and quantification.[6][9]
-
-
Co-culture Setup:
-
Seed the Ag+ and Ag- cells together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.[4]
-
Include monocultures of both Ag+ and Ag- cells as controls.
-
-
ADC Treatment:
-
Treat the co-cultures and monocultures with a range of concentrations of the exatecan ADC.
-
The concentrations should be chosen such that they are cytotoxic to the Ag+ cells but have minimal direct effect on the Ag- monoculture.[10]
-
Include an isotype control ADC (an ADC with the same payload and linker but with an antibody that does not bind to the cells) as a negative control.
-
-
Incubation:
-
Data Acquisition and Analysis:
-
Quantify the number of viable Ag- cells. This can be done using flow cytometry to count the GFP-positive cells or by fluorescence microscopy/high-content imaging.[6]
-
Calculate the percentage of bystander cell killing by comparing the number of viable Ag- cells in the treated co-cultures to the untreated co-culture controls.
-
Expected Outcome: A significant reduction in the viability of the Ag- cells in the co-culture setup, but not in the Ag- monoculture, is indicative of a bystander effect. The extent of bystander killing is expected to increase with a higher proportion of Ag+ cells in the co-culture.[4]
Conditioned Medium Transfer Assay
This assay assesses whether the payload released from ADC-treated Ag+ cells into the culture medium is sufficient to kill Ag- cells.
Methodology:
-
Preparation of Conditioned Medium:
-
Culture the Ag+ cell line (e.g., SK-BR-3) to a high density.
-
Treat the cells with the exatecan ADC for a defined period (e.g., 72-96 hours) to allow for ADC processing and payload release.[9]
-
Collect the culture supernatant (conditioned medium).
-
As a control, prepare a conditioned medium from untreated Ag+ cells.
-
-
Treatment of Ag- Cells:
-
Seed the Ag- cell line (e.g., MCF-7) in a separate plate.
-
Treat the Ag- cells with the collected conditioned medium.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells for a suitable duration.
-
Assess cell viability using standard methods such as MTT or CellTiter-Glo assays.
-
Expected Outcome: A significant decrease in the viability of Ag- cells treated with the conditioned medium from ADC-treated Ag+ cells, compared to those treated with conditioned medium from untreated cells, demonstrates a bystander effect.[9]
Signaling Pathway of Exatecan-Induced Apoptosis
Exatecan exerts its cytotoxic effect by inhibiting topoisomerase I, which leads to the accumulation of DNA double-strand breaks and the induction of apoptosis. The signaling cascade is primarily mediated through the intrinsic (mitochondrial) pathway of apoptosis.
Topoisomerase I Inhibition and DNA Damage
-
Exatecan stabilizes the covalent complex between topoisomerase I and DNA (TOP1cc).
-
During DNA replication, the collision of the replication fork with the stabilized TOP1cc leads to the formation of irreversible DNA double-strand breaks (DSBs).
-
The formation of DSBs triggers a DNA damage response (DDR), characterized by the phosphorylation of the histone variant H2AX to form γH2AX, a sensitive biomarker for DSBs.
Intrinsic Apoptotic Pathway Activation
The DNA damage induced by exatecan activates the intrinsic apoptotic pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[11][12]
-
Activation of Pro-apoptotic BH3-only Proteins: DNA damage leads to the activation of pro-apoptotic "BH3-only" proteins such as PUMA and NOXA.
-
Inhibition of Anti-apoptotic Bcl-2 Proteins: The activated BH3-only proteins bind to and inhibit the anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1), which normally sequester the pro-apoptotic effector proteins BAX and BAK.[13]
-
Activation of BAX and BAK: The inhibition of anti-apoptotic proteins leads to the activation, oligomerization, and insertion of BAX and BAK into the outer mitochondrial membrane.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The oligomerized BAX and BAK form pores in the mitochondrial membrane, leading to the release of pro-apoptotic factors into the cytoplasm, most notably cytochrome c.[14]
Caspase Cascade Activation
The release of cytochrome c from the mitochondria initiates a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis.[8]
-
Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, oligomerizes to form a wheel-like complex called the apoptosome.
-
Initiator Caspase Activation: The apoptosome recruits and activates pro-caspase-9, the primary initiator caspase of the intrinsic pathway.
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspases, primarily caspase-3 and caspase-7.
-
Substrate Cleavage and Cell Death: The executioner caspases cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP) and lamins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.
Visualizations
Caption: Workflow of the Bystander Effect of Exatecan ADCs.
Caption: Exatecan-Induced Apoptotic Signaling Pathway.
Caption: Experimental Workflow for Co-culture Bystander Assay.
Conclusion
The bystander effect is a pivotal attribute of exatecan-based ADCs, enabling them to overcome the challenge of target heterogeneity in solid tumors. This effect is driven by the high membrane permeability and potent cytotoxicity of the exatecan payload, which is released from target cells via a cleavable linker. The robust in vitro assays detailed in this guide provide a framework for the quantitative evaluation of the bystander effect, a critical step in the preclinical development and optimization of next-generation ADCs. A thorough understanding of the underlying molecular mechanisms, particularly the intrinsic apoptotic pathway initiated by exatecan-induced DNA damage, is essential for the rational design of ADCs with enhanced therapeutic efficacy.
References
- 1. agilent.com [agilent.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Topotecan and methotrexate alter expression of the apoptosis-related genes BCL2, FAS and BCL2L12 in leukemic HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abeomics.com [abeomics.com]
- 8. agilent.com [agilent.com]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
P5(PEG24)-VC-PAB-Exatecan for Solid Tumor Research: An In-depth Technical Guide
This technical guide offers a comprehensive overview of the P5(PEG24)-VC-PAB-exatecan drug-linker conjugate for researchers, scientists, and drug development professionals engaged in solid tumor research. It details the core components, mechanism of action, preclinical data, and essential experimental protocols associated with this advanced therapeutic platform.
Core Concept: A Modular Approach to Targeted Cancer Therapy
This compound is a highly engineered drug-linker system designed for conjugation to a monoclonal antibody (or other targeting moiety) to create an Antibody-Drug Conjugate (ADC). ADCs represent a powerful class of therapeutics that combine the specificity of antibodies with the potent cell-killing activity of cytotoxic agents. The modular design of this system allows for the targeted delivery of the potent topoisomerase I inhibitor, exatecan (B1662903), directly to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity.
The this compound drug-linker conjugate, referred to as LP5 in key literature, is comprised of:
-
P5 Peptide and PEG24 Spacer: A hydrophilic component that includes a P5 peptide and a 24-unit polyethylene (B3416737) glycol (PEG) chain. This feature is critical for improving the solubility and pharmacokinetic profile of the resulting ADC, reducing the likelihood of aggregation, which can be a challenge with hydrophobic drug-linkers.
-
VC-PAB Cleavable Linker: This linker consists of a valine-citrulline (VC) dipeptide, which is a substrate for the lysosomal enzyme Cathepsin B, and a self-immolative para-aminobenzyl (PAB) spacer. This design ensures that the linker remains stable in systemic circulation but is efficiently cleaved within the targeted cancer cell, releasing the active payload.
-
Exatecan Payload: A highly potent derivative of camptothecin, a well-established class of topoisomerase I inhibitors. Exatecan induces cell death by trapping the topoisomerase I-DNA complex, leading to DNA double-strand breaks and apoptosis.
The logical relationship of these components is illustrated in the diagram below.
Caption: Logical relationship of the components of an ADC utilizing this compound.
Mechanism of Action: From Systemic Circulation to Apoptosis
The therapeutic effect of an ADC armed with this compound is achieved through a multi-step, targeted process:
-
Circulation and Targeting: The ADC circulates in the bloodstream, with the hydrophilic P5(PEG24) component ensuring stability and solubility. The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis.
-
Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosome. The acidic environment and the presence of enzymes, particularly Cathepsin B, lead to the cleavage of the VC dipeptide linker. This initiates the self-immolation of the PAB spacer, releasing the active exatecan payload into the cytoplasm.
-
Topoisomerase I Inhibition and DNA Damage: Exatecan diffuses into the nucleus and binds to the topoisomerase I-DNA complex, preventing the re-ligation of single-strand DNA breaks. The collision of the replication fork with this stabilized complex results in irreversible double-strand DNA breaks.
-
Apoptosis Induction: The accumulation of DNA damage triggers the DNA damage response pathway, marked by the phosphorylation of H2AX (γH2AX). This ultimately leads to the activation of apoptotic pathways, characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP), and programmed cell death.
The signaling pathway from ADC binding to apoptosis is depicted below.
Caption: Signaling pathway of an exatecan-based ADC leading to tumor cell apoptosis.
Quantitative Data Summary
The following tables present a summary of the quantitative data from preclinical studies of a model ADC, trastuzumab-LP5, which is comprised of the HER2-targeting antibody trastuzumab conjugated to this compound.
Table 1: In Vitro Cytotoxicity of Trastuzumab-LP5 in Solid Tumor Cell Lines
| Cell Line | Tumor Type | HER2 Expression | IC50 (ng/mL) |
| SKBR-3 | Breast Cancer | High (HER2+++) | 12.5 |
| HCC-78 | Lung Cancer | High (HER2+++) | 97.6 |
| NCI-N87 | Gastric Cancer | High (HER2+++) | Not Reported |
| JIMT-1 | Breast Cancer | Moderate (HER2++) | Not Reported |
| HCC827 | Lung Cancer | Low (HER2+) | >3,000 |
| A549 | Lung Cancer | Negative (HER2-) | >3,000 |
Table 2: In Vivo Efficacy of Trastuzumab-LP5 in NCI-N87 Gastric Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | Once weekly | 0 |
| Trastuzumab-LP5 | 1 | Once weekly | 78 |
| Trastuzumab-LP5 | 3 | Once weekly | 95 |
| Trastuzumab-LP5 | 5 | Once weekly | 100 (Complete Remission) |
| Trastuzumab-LP5 | 10 | Once weekly | 100 (Complete Remission) |
| Enhertu® (T-DXd) | 10 | Once weekly | 98 |
Table 3: Pharmacokinetic Profile of Trastuzumab-LP5 in Rats
| Parameter | Trastuzumab-LP5 (10 mg/kg) |
| Cmax (µg/mL) | 280 |
| AUC (µg·h/mL) | 48,000 |
| Clearance (mL/h/kg) | 0.21 |
| Half-life (h) | 168 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound based ADCs.
4.1 In Vitro Cytotoxicity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in various cancer cell lines.
-
Methodology:
-
Cell Culture: Culture solid tumor cell lines in appropriate media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Add the diluted ADC to the wells, typically in triplicate. Include untreated cells as a negative control and cells treated with a non-targeting ADC as a specificity control.
-
Incubation: Incubate the plates for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Assess cell viability using a reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure luminescence using a microplate reader. Normalize the data to the untreated control wells and plot the cell viability against the logarithm of the ADC concentration. Calculate the IC50 value using a four-parameter logistic regression model.
-
4.2 Western Blot for DNA Damage and Apoptosis Markers
-
Objective: To confirm the mechanism of action by detecting markers of DNA damage (γH2AX) and apoptosis (cleaved PARP).
-
Methodology:
-
Cell Treatment and Lysis: Plate cells and treat them with the ADC at a concentration around the IC50 value for various time points (e.g., 24, 48, 72 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Histone H2A.X (Ser139) and cleaved PARP overnight at 4°C. Also, probe for a loading control such as GAPDH or β-actin.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
4.3 In Vivo Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor activity of the ADC in a living organism.
-
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., female BALB/c nude mice).
-
Tumor Implantation: Subcutaneously implant a suspension of a human cancer cell line (e.g., NCI-N87) into the flank of the mice.
-
Tumor Growth and Grouping: Monitor tumor growth until the average volume reaches 100-200 mm³. Randomly assign mice to different treatment groups (e.g., vehicle control, non-targeting ADC, and various doses of the therapeutic ADC).
-
Treatment Administration: Administer the treatments intravenously (i.v.) according to the predetermined dosing schedule (e.g., once weekly).
-
Monitoring: Measure tumor volume with calipers twice a week and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Analysis: Continue the study until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry). Plot the mean tumor volume ± SEM for each group over time to visualize the treatment effect.
-
Visualized Experimental Workflow
The preclinical evaluation of an ADC is a systematic process that progresses from in vitro characterization to in vivo validation.
Caption: A streamlined workflow for the preclinical development of an ADC.
Methodological & Application
Application Notes and Protocols for P5(PEG24)-VC-PAB-Exatecan Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the conjugation of the P5(PEG24)-VC-PAB-exatecan drug-linker to monoclonal antibodies (mAbs), creating a potent Antibody-Drug Conjugate (ADC). It includes methodologies for the conjugation reaction, purification, and characterization of the resulting ADC, as well as an overview of the mechanism of action of exatecan (B1662903).
Introduction
Exatecan is a highly potent topoisomerase I inhibitor, making it an attractive payload for ADCs in targeted cancer therapy.[1][2][3][4] Its mechanism of action involves the stabilization of the topoisomerase I-DNA complex, which leads to DNA strand breaks and ultimately apoptosis in rapidly dividing cancer cells.[1][2][4] The P5(PEG24)-VC-PAB linker is a sophisticated system designed for optimal ADC performance. It comprises a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to counteract the hydrophobicity of exatecan, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative p-aminobenzylcarbamate (PAB) group.[5][6][7] This design ensures stability in circulation and efficient, traceless release of the exatecan payload within the target tumor cells.[5][7][8][9]
This protocol focuses on a cysteine-based conjugation strategy, a common and effective method for creating site-specific ADCs with a defined drug-to-antibody ratio (DAR).[10]
Data Presentation
Table 1: Representative In Vitro Cytotoxicity Data for an Exatecan-Based ADC
| Cell Line | Target Antigen | ADC Construct | IC50 (nM) |
| SKBR-3 | HER2+ | Trastuzumab-Exatecan-PSAR10 | Low nM range |
| NCI-N87 | HER2+ | Trastuzumab-Exatecan-PSAR10 | Low nM range |
| MDA-MB-468 | HER2- | Trastuzumab-Exatecan-PSAR10 | High nM range |
Note: Data is illustrative and based on similar exatecan-ADC studies.[11][12] PSARlink is a polysarcosine-based hydrophilic linker.
Table 2: Representative In Vivo Efficacy of a Trastuzumab-Exatecan ADC
| Tumor Model | Dose | Outcome |
| NCI-N87 Xenograft | 1 mg/kg | Strong anti-tumor activity |
Note: Based on a study with a polysarcosine-based linker.[11][13]
Experimental Protocols
Protocol 1: Site-Specific Conjugation of this compound to a Cysteine-Engineered Monoclonal Antibody
This protocol outlines the steps for the reduction of engineered cysteines on a mAb followed by conjugation to the this compound maleimide (B117702) payload.
Materials and Reagents:
-
Cysteine-engineered monoclonal antibody (mAb)
-
This compound with a maleimide reactive handle
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
N-acetylcysteine (NAC)
-
Phosphate Buffered Saline (PBS), pH 7.4, degassed
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Purification Buffer (e.g., PBS, pH 7.4)
-
Size Exclusion Chromatography (SEC) column or Tangential Flow Filtration (TFF) system
Procedure:
-
Antibody Preparation:
-
Determine the concentration of the cysteine-engineered mAb solution using a UV-Vis spectrophotometer at 280 nm.
-
Dilute the mAb to a final concentration of 5-10 mg/mL in degassed PBS, pH 7.4.
-
-
Antibody Reduction:
-
Add a 5-10 molar excess of TCEP solution to the mAb solution. The optimal molar excess should be determined for each specific antibody.
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing to reduce the engineered cysteine residues.[10]
-
-
Conjugation Reaction:
-
Prepare a stock solution of this compound-maleimide in DMSO.
-
Add a 1.25 to 2.0 molar excess of the exatecan-linker-maleimide (per engineered cysteine) to the reduced antibody solution.[6][10] For an mAb with two engineered cysteines, this corresponds to a 2.5-4 molar excess relative to the antibody.
-
Incubate the reaction at room temperature (approximately 22°C) for 1-2 hours with gentle mixing, protected from light.[10]
-
-
Quenching the Reaction:
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted payload-linker, quenching reagent, and other impurities.
-
For larger scale purification, a Tangential Flow Filtration (TFF) system is recommended. Perform diafiltration against the Purification Buffer until the unbound payload is removed.[10]
-
For smaller scales, Size Exclusion Chromatography (SEC) can be used.[10]
-
-
ADC Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), or Mass Spectrometry (MS).
-
Aggregation: Analyze the level of aggregation using Size Exclusion Chromatography (SEC).
-
Purity: Assess the purity of the ADC by SDS-PAGE and SEC.
-
In Vitro Cytotoxicity: Determine the in vitro potency (IC50) of the ADC using a cell viability assay, such as the MTT assay, on target and non-target cell lines.[1][3]
-
Protocol 2: In Vitro Cytotoxicity MTT Assay
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cancer cell lines
-
Cell culture medium and supplements
-
96-well plates
-
This compound ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[1]
-
ADC Treatment: Treat the cells with a serial dilution of the ADC and control antibody for a specified period (e.g., 72-96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value, which is the concentration of ADC that inhibits cell growth by 50%.
Visualizations
Caption: Workflow for the conjugation of this compound to a monoclonal antibody.
Caption: Signaling pathway of exatecan-induced apoptosis following ADC internalization.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 5. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Drug-to-Antibody Ratio (DAR) of P5(PEG24)-VC-PAB-Exatecan ADCs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the cytotoxic potency of a small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for an ADC, as it profoundly influences both its efficacy and safety profile.[1][2] An optimal DAR ensures a therapeutic window that maximizes anti-tumor activity while minimizing off-target toxicity. This document provides detailed application notes and protocols for the determination of the DAR for ADCs featuring the P5(PEG24)-VC-PAB-exatecan drug-linker.
The this compound is a sophisticated drug-linker system. The polyethylene (B3416737) glycol (PEG) spacer (PEG24) is incorporated to enhance solubility and improve pharmacokinetic properties.[3][4] The valine-citrulline (VC) peptide linker is designed to be stable in circulation and cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into target cancer cells, ensuring controlled payload release.[1][5] The p-aminobenzyl (PAB) group acts as a self-immolative spacer.[5] Exatecan (B1662903) is a potent topoisomerase I inhibitor that induces cancer cell death.[1][3]
Accurate and robust analytical methods are essential for characterizing the DAR of these complex biomolecules. This document outlines three primary analytical techniques for DAR determination: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Analytical Methodologies for DAR Determination
Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used, non-denaturing chromatographic technique for characterizing the heterogeneity of ADCs and determining the distribution of different drug-loaded species.[6][7] The separation is based on the principle that the hydrophobicity of the ADC increases with the number of conjugated exatecan molecules.[8] This allows for the separation of the unconjugated antibody (DAR 0) from the various drug-conjugated species (e.g., DAR 2, DAR 4, DAR 6, DAR 8).
Objective: To separate and quantify the different drug-loaded species of a this compound ADC and calculate the average DAR.
Materials:
-
This compound ADC sample
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium (B1175870) Sulfate in 25 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)
-
HIC column (e.g., TSKgel Butyl-NPR)[9]
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-20 µL of the prepared ADC sample.
-
Elute the bound ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram corresponding to each drug-loaded species (DAR 0, DAR 2, DAR 4, etc.).
-
Calculate the percentage of each species relative to the total peak area.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of each species) / 100[]
-
Table 1: Typical HIC-HPLC Parameters
| Parameter | Condition |
| Column | TSKgel Butyl-NPR, 4.6 mm x 10 cm, 2.5 µm |
| Mobile Phase A | 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 / Isopropanol (80:20, v/v) |
| Gradient | 0-100% B in 20 minutes |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 280 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Sample Concentration | 2.2 mg/mL |
Note: These parameters may require optimization for different ADC constructs.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is an orthogonal method to HIC for DAR determination, particularly for cysteine-linked ADCs.[6] This technique typically involves the reduction of the ADC to separate the light chains (LC) and heavy chains (HC). The separation is based on the hydrophobicity of the individual chains, which increases with the number of conjugated drug-linkers.
Objective: To determine the average DAR by analyzing the drug distribution on the light and heavy chains of the reduced ADC.
Materials:
-
This compound ADC sample
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
RP-HPLC column (e.g., C4 or C8, with wide pores)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation (Reduction):
-
Incubate the ADC sample (e.g., 1 mg/mL) with a reducing agent such as DTT (e.g., 10 mM) at 37 °C for 30 minutes to reduce the inter-chain disulfide bonds.
-
-
Chromatographic Conditions:
-
Equilibrate the RP-HPLC column with a starting percentage of Mobile Phase B (e.g., 20-30%).
-
Inject the reduced ADC sample.
-
Elute the light and heavy chains using a linear gradient to increase the concentration of Mobile Phase B.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR using a formula that accounts for the distribution of the drug on both chains. For an IgG1, the formula is: Average DAR = (Σ Peak Area of conjugated LC × #drugs on LC) + (Σ Peak Area of conjugated HC × #drugs on HC) / (Total Peak Area of LC + Total Peak Area of HC)[11]
-
Table 2: Typical RP-HPLC Parameters
| Parameter | Condition |
| Column | ZORBAX RRHD 300SB-C8, 2.1 x 75 mm, 3.5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30-45% B in 18 minutes |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 280 nm |
| Column Temperature | 75 °C |
| Injection Volume | 5 µL |
| Sample Preparation | Reduction with 10 mM DTT at 37 °C for 30 min |
Note: These parameters may require optimization for different ADC constructs.
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), provides a highly accurate method for DAR determination by directly measuring the mass of the different ADC species.[12][13] This technique can be applied to both the intact ADC and its reduced subunits. Native MS conditions are often preferred for intact ADC analysis to preserve the non-covalent interactions and obtain a more accurate representation of the drug load distribution.[12]
Objective: To determine the average DAR by measuring the mass of the intact ADC or its subunits.
Materials:
-
This compound ADC sample
-
LC-MS system (e.g., Q-TOF)
-
For native MS: Ammonium acetate (B1210297) or ammonium bicarbonate buffer
-
For denaturing MS (reduced ADC): Formic acid and acetonitrile
Procedure:
-
Sample Preparation:
-
Intact ADC (Native MS): Desalt the ADC sample into a volatile buffer such as ammonium acetate.
-
Reduced ADC (Denaturing MS): Reduce the ADC as described in the RP-HPLC protocol.
-
-
LC-MS Conditions:
-
Intact ADC (Native MS): Often coupled with Size Exclusion Chromatography (SEC) using a volatile, non-denaturing mobile phase.
-
Reduced ADC (Denaturing MS): Coupled with RP-HPLC as described previously.
-
-
Mass Spectrometry:
-
Acquire mass spectra over an appropriate m/z range.
-
Deconvolute the raw spectra to obtain the zero-charge masses of the different species.
-
-
Data Analysis:
Table 3: General LC-MS Parameters
| Parameter | Native MS (Intact ADC) | Denaturing MS (Reduced ADC) |
| LC Column | SEC (e.g., ACQUITY UPLC BEH200 SEC) | RP (e.g., ZORBAX RRHD 300SB-C8) |
| Mobile Phase | 50 mM Ammonium Acetate, pH 7.0 | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| MS Instrument | Q-TOF | Q-TOF |
| Ionization Mode | Positive Ion Electrospray (ESI) | Positive Ion Electrospray (ESI) |
| Data Analysis | Deconvolution of mass spectra | Deconvolution of mass spectra |
Note: These parameters are highly instrument-dependent and require optimization.
Conclusion
The determination of the drug-to-antibody ratio is a critical step in the development and quality control of this compound ADCs. HIC, RP-HPLC, and MS are powerful analytical techniques that provide complementary information regarding the DAR and drug load distribution. The choice of method will depend on the specific requirements of the analysis, the stage of development, and the available instrumentation. For routine analysis and monitoring of drug load distribution, HIC is often the method of choice due to its non-denaturing conditions. RP-HPLC of the reduced ADC provides valuable information on the distribution of the drug between the light and heavy chains. LC-MS offers the highest accuracy and can be used to confirm the results obtained by chromatographic methods and to characterize the ADC in greater detail. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists working on the characterization of these promising biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. hpst.cz [hpst.cz]
- 3. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CAS 2928571-43-9: this compound | CymitQuimica [cymitquimica.com]
- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
Mass Spectrometry Methods for the Characterization of P5(PEG24)-VC-PAB-exatecan Antibody-Drug Conjugates
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule.[1] The P5(PEG24)-VC-PAB-exatecan ADC is comprised of three key components: a monoclonal antibody (designated here as P5), a linker system, and the cytotoxic payload, exatecan. The linker consists of a polyethylene (B3416737) glycol (PEG24) chain, a cathepsin-cleavable valine-citrulline (VC) dipeptide, and a p-aminobenzyl (PAB) self-immolative spacer.[2][3][4][5] The payload, exatecan, is a potent topoisomerase I inhibitor.[2][6]
The complexity and inherent heterogeneity of ADCs present significant analytical challenges.[1] Mass spectrometry (MS) is an indispensable tool for the detailed characterization of these molecules, providing critical information on identity, purity, and stability.[7] Key quality attributes that can be assessed by MS include the distribution of drug-to-antibody ratio (DAR), the location of drug conjugation sites, and the integrity of the antibody, linker, and payload.[7][8][9][10]
This document provides detailed protocols for the characterization of this compound ADCs using various mass spectrometry techniques, including intact mass analysis, subunit analysis, and peptide mapping.
Structural Overview of this compound ADC
The ADC's structure is modular, allowing for targeted delivery and conditional release of the cytotoxic payload. The PEG24 component is introduced to potentially mitigate aggregation that can be associated with hydrophobic drug-linkers.[4]
Caption: Structure of this compound ADC.
Overall Mass Spectrometry Characterization Workflow
A multi-level mass spectrometry approach is typically employed for the comprehensive characterization of ADCs. This workflow combines analyses at the intact, subunit, and peptide levels to provide a complete picture of the ADC's structure and quality attributes.
Caption: Multi-level mass spectrometry workflow for ADC characterization.
Experimental Protocols
Protocol 1: Intact Mass Analysis for DAR Determination
Intact mass analysis provides a global overview of the ADC, allowing for the determination of the average DAR and the distribution of different drug-loaded species.[8] This can be performed under denaturing (reversed-phase) or native (size-exclusion) conditions.[9][10][11]
A. Sample Preparation (Deglycosylation - Optional but Recommended)
-
To a microcentrifuge tube, add 50 µg of the ADC solution.
-
Add PNGase F according to the manufacturer's protocol to remove N-linked glycans, which simplifies the resulting mass spectrum.[12]
-
Incubate at 37°C for 3-4 hours.
-
Dilute the sample to a final concentration of 0.5 mg/mL with an appropriate buffer (e.g., 25 mM ammonium (B1175870) bicarbonate for native MS, or 0.1% formic acid in water for denaturing MS).[13]
B. LC-MS Method
Caption: Workflow for Intact Mass LC-MS Analysis.
Table 1: Typical LC-MS Parameters for Intact Mass Analysis
| Parameter | Reversed-Phase (Denaturing) | Size-Exclusion (Native) |
| LC Column | Agilent Poroshell 300SB-C8, 2.1x75mm, 5µm | bioZen dSEC-2, 1.8µm, 50x2.1mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 100-400 mM Ammonium Acetate |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Not Applicable (Isocratic) |
| Flow Rate | 0.2-0.4 mL/min | 0.2 mL/min |
| Column Temp. | 75-80 °C | Ambient |
| MS Instrument | Q-TOF Mass Spectrometer | Q-TOF Mass Spectrometer |
| Ionization Mode | ESI Positive | ESI Positive (Native Spray) |
| Mass Range | 900 – 4000 m/z | 2000 - 8000 m/z |
| Source Temp. | 400 °C | 250-300 °C |
C. Data Analysis
-
The raw mass spectrum will show multiple charge state envelopes for each DAR species (DAR0, DAR1, DAR2, etc.).[12]
-
Use a deconvolution algorithm (e.g., MaxEnt, BioPharmaView) to convert the m/z spectrum into a zero-charge mass spectrum.[12]
-
Identify the mass peaks corresponding to the unconjugated antibody and the various drug-conjugated forms.
-
Calculate the average DAR using the relative abundance (peak area or height) of each species.
Table 2: Example DAR Calculation from Deconvoluted Mass Spectrum
| DAR Species | Relative Abundance (%) | Contribution to Avg. DAR |
| DAR0 | 5 | 0.00 |
| DAR2 | 15 | 0.30 |
| DAR4 | 40 | 1.60 |
| DAR6 | 30 | 1.80 |
| DAR8 | 10 | 0.80 |
| Total | 100 | Average DAR = 4.50 |
Protocol 2: Subunit Analysis by Reduced Mass Analysis
Reducing the interchain disulfide bonds of the ADC separates the light chains (LC) and heavy chains (HC). This "middle-up" approach simplifies the mass spectrum compared to the intact analysis and allows for the determination of drug load on each subunit.[14][15]
A. Sample Preparation
-
Dilute the ADC sample to 1 mg/mL in a suitable buffer (e.g., 25 mM Tris, pH 7.5).[13]
-
Add Dithiothreitol (DTT) to a final concentration of 10 mM to reduce the disulfide bonds.
-
Incubate the mixture at 37°C for 30 minutes.
-
The sample is now ready for LC-MS analysis.
B. LC-MS Method The LC-MS method is similar to the denaturing intact analysis, using a reversed-phase column to separate the more hydrophobic heavy chains from the light chains.
Table 3: LC-MS Parameters for Subunit Analysis
| Parameter | Setting |
| LC Column | Agilent PLRP-S, 2.1x150mm, 8µm or similar C4/C8 column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 50% B over 25 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 80 °C |
| MS Instrument | Q-TOF Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Mass Range | 600 – 3000 m/z |
C. Data Analysis
-
Deconvolute the mass spectra corresponding to the light chain and heavy chain chromatographic peaks.
-
For the light chain, a single peak corresponding to the unconjugated LC is expected (assuming conjugation occurs on the heavy chain or interchain cysteines).
-
For the heavy chain, a distribution of peaks will be observed, corresponding to the HC with 0, 1, 2, 3, or 4 conjugated drug-linkers.
-
The observed masses can confirm the successful conjugation and integrity of each subunit.
Protocol 3: Peptide Mapping for Conjugation Site Characterization
Peptide mapping provides high-resolution, site-specific information. It is the definitive method for identifying which amino acid residues are conjugated and for quantifying the occupancy at each site.[16]
A. Sample Preparation
-
Denaturation, Reduction, and Alkylation:
-
To 100 µg of ADC in a denaturing buffer (e.g., 8 M Guanidine-HCl), add DTT to 10 mM and incubate for 1 hour at 37°C.
-
Add iodoacetamide (B48618) (IAM) to a final concentration of 25 mM to alkylate the free cysteines. Incubate for 30 minutes in the dark at room temperature.
-
-
Buffer Exchange: Remove denaturant and excess reagents by buffer exchange into a digestion-friendly buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Enzymatic Digestion:
-
Add Trypsin at a 1:20 enzyme-to-protein ratio (w/w).
-
Incubate overnight at 37°C.
-
Quench the digestion by adding 1% formic acid.
-
B. LC-MS/MS Method
Table 4: LC-MS/MS Parameters for Peptide Mapping
| Parameter | Setting |
| LC Column | Agilent AdvanceBio Peptide Mapping or equivalent C18, 2.1x250mm, 2.7µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 40% B over 60-90 minutes |
| Flow Rate | 0.2 mL/min |
| Column Temp. | 60 °C |
| MS Instrument | Orbitrap or Q-TOF Mass Spectrometer |
| Ionization Mode | ESI Positive |
| Acquisition | Data-Dependent Acquisition (DDA) with MS1 scan followed by MS2 scans of top 5-10 precursors |
| Fragmentation | HCD or CID |
C. Data Analysis
-
Use a database search engine (e.g., BioPharma Finder, Mascot) to identify peptides from the MS/MS spectra, searching against the antibody sequence.
-
Search for expected mass modifications on specific residues (e.g., Lysine or Cysteine) corresponding to the mass of the this compound linker-payload.
-
Compare the chromatograms of the digested ADC and the unconjugated mAb. Peptides that are conjugated will typically have a longer retention time due to the hydrophobicity of the payload.[16][17]
-
The MS/MS spectra of the conjugated peptides will confirm the exact site of attachment. The relative abundance of the conjugated versus unconjugated peptide can be used to estimate site occupancy.[18][19]
Conclusion
The suite of mass spectrometry methods described provides a robust framework for the comprehensive characterization of this compound ADCs. Intact mass analysis offers a rapid assessment of DAR distribution, subunit analysis confirms the drug load on individual chains, and peptide mapping delivers precise, site-specific conjugation information.[15] Together, these orthogonal techniques are essential for ensuring the quality, consistency, and efficacy of ADC therapeutics throughout the drug development lifecycle.
References
- 1. adcreview.com [adcreview.com]
- 2. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. criver.com [criver.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. Analysis of ADCs by Native Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. sciex.com [sciex.com]
- 13. lcms.cz [lcms.cz]
- 14. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lcms.cz [lcms.cz]
- 17. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conjugation site analysis of antibody-drug-conjugates (ADCs) by signature ion fingerprinting and normalized area quantitation approach using nano-liquid chromatography coupled to high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Conjugation site analysis of antibody-drug-conjugates (ADCs) by signature ion fingerprinting and normalized area quantitation approach using nano-liquid chromatography coupled to high resolution mass spectrometry - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
Application Note: In Vitro Cytotoxicity Assay Protocol for P5(PEG24)-VC-PAB-Exatecan ADCs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. P5(PEG24)-VC-PAB-exatecan is an ADC drug-linker conjugate designed for targeted delivery of exatecan (B1662903), a potent topoisomerase I inhibitor.[1][2] Exatecan exerts its cytotoxic effect by stabilizing the topoisomerase I-DNA complex, which leads to DNA strand breaks, cell cycle arrest, and ultimately apoptosis.[3][4] The linker system, composed of a P5(PEG24) moiety, a valine-citrulline (VC) dipeptide, and a p-aminobenzylcarbamate (PAB) spacer, is designed for stability in circulation and efficient cleavage by lysosomal enzymes like Cathepsin B upon internalization into the target cancer cell.[5][6][7] The polyethylene (B3416737) glycol (PEG) component helps to improve the hydrophilicity and pharmacokinetic profile of the ADC.[8]
This application note provides a detailed protocol for determining the in vitro cytotoxicity of this compound ADCs using a standard tetrazolium-based cell viability assay (e.g., MTT, MTS, or XTT).[9][10][11] Such assays are a critical first step in the preclinical evaluation of ADCs to determine their potency (IC50) and selectivity.[9][11][12][13]
Mechanism of Action
The following diagram illustrates the proposed mechanism of action for a this compound ADC.
Caption: Proposed mechanism of action for a this compound ADC.
Experimental Protocol: In Vitro Cytotoxicity Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a this compound ADC on antigen-positive and antigen-negative cell lines.
Materials
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound ADC
-
Unconjugated antibody (Isotype control)
-
Free exatecan payload (for control)
-
96-well flat-bottom cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell viability reagent (e.g., MTT, MTS, or XTT)
-
Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 N HCl)
-
Plate reader
Experimental Workflow
The following diagram provides a general workflow for the in vitro cytotoxicity assay.
Caption: General workflow for an in vitro ADC cytotoxicity assay.
Procedure
-
Cell Seeding:
-
Harvest and count the Ag+ and Ag- cells.
-
Seed the cells in a 96-well plate at a density of 1,000–10,000 cells/well in 100 µL of complete medium.[9][14] The optimal seeding density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period.
-
Include wells for untreated controls, vehicle controls, and blank (medium only) controls.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9][14]
-
-
ADC Preparation and Treatment:
-
Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free exatecan in complete medium. It is recommended to prepare a dose-response curve with at least 8 concentration points.
-
Carefully remove the medium from the wells and add 100 µL of the prepared ADC dilutions or controls to the respective wells.
-
The final concentration of the ADC should be chosen based on the expected potency. A typical starting range might be from 0.01 nM to 100 nM.
-
-
Incubation:
-
Cell Viability Assessment (MTT Assay Example):
-
Following the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[9][14]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[9][12][14]
-
Read the absorbance at 570 nm using a microplate reader.[9][14]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control wells.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value for each compound.[3]
-
Data Presentation
The quantitative data from the cytotoxicity assay should be summarized in a clear and structured table for easy comparison.
| Compound | Cell Line | Target Antigen | IC50 (nM) |
| This compound ADC | Cell Line A | Positive | Value |
| This compound ADC | Cell Line B | Negative | Value |
| Unconjugated Antibody | Cell Line A | Positive | Value |
| Unconjugated Antibody | Cell Line B | Negative | Value |
| Free Exatecan | Cell Line A | N/A | Value |
| Free Exatecan | Cell Line B | N/A | Value |
Conclusion
The described protocol provides a robust framework for the in vitro characterization of this compound ADCs.[10] This cytotoxicity assay is crucial for determining the potency and specificity of the ADC, which are critical parameters for guiding the selection and optimization of promising ADC candidates in drug development pipelines.[10][11] Further characterization may include apoptosis assays and bystander effect assays to provide a more comprehensive understanding of the ADC's mechanism of action and potential efficacy in heterogeneous tumors.[10][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. karger.com [karger.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. njbio.com [njbio.com]
- 7. Discovery of Potent and Selective Antibody–Drug Conjugates with Eg5 Inhibitors through Linker and Payload Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
Cell-based assays for evaluating P5(PEG24)-VC-PAB-exatecan efficacy
An antibody-drug conjugate (ADC) with the designation P5(PEG24)-VC-PAB-exatecan is a sophisticated therapeutic agent designed for targeted cancer therapy.[1][2] It comprises a monoclonal antibody for precise targeting of tumor cells, linked to the potent cytotoxic payload, exatecan (B1662903).[3] The linker, P5(PEG24)-VC-PAB, ensures stability in circulation and facilitates the controlled release of exatecan within the target cancer cells.[4][5]
Exatecan is a highly potent derivative of camptothecin (B557342) and functions as a topoisomerase I (TOP1) inhibitor.[][7] Its mechanism of action involves trapping the TOP1-DNA cleavage complex, which obstructs DNA replication and repair processes. This disruption leads to the formation of DNA double-strand breaks, ultimately triggering programmed cell death, or apoptosis, in rapidly dividing cancer cells.[8][9]
To thoroughly evaluate the preclinical efficacy of ADCs like those utilizing this compound, a series of robust cell-based assays are indispensable. These assays are critical for determining the ADC's potency, confirming its specific mechanism of action, and assessing its potential effectiveness in complex tumor environments. Key evaluations include cytotoxicity assays to measure the half-maximal inhibitory concentration (IC50), apoptosis assays to verify the induction of cell death, bystander effect assays to determine the impact on neighboring antigen-negative cells, and 3D spheroid culture assays to simulate a more physiologically relevant tumor microenvironment.[8][10][11]
Mechanism of Action: this compound ADC
The therapeutic effect of an exatecan-based ADC is a multi-step process that begins with the specific binding of the antibody component to a target antigen on the surface of a cancer cell. This binding event triggers the internalization of the ADC-antigen complex into the cell, typically via endocytosis.[12] Once inside, the complex is trafficked to lysosomes, where acidic conditions and lysosomal enzymes, such as Cathepsin B, cleave the valine-citrulline (VC) linker.[8][13] This cleavage releases the PAB-exatecan moiety, which then self-immolates to free the active exatecan payload into the cytoplasm.[4][5]
The released exatecan, being membrane-permeable, can also diffuse out of the target cell and affect adjacent tumor cells that may not express the target antigen, a phenomenon known as the bystander effect.[12][14] Within the cell nucleus, exatecan binds to the TOP1-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand.[9] The persistence of these single-strand breaks, when encountered by the DNA replication machinery, leads to the formation of irreversible double-strand breaks.[8] This extensive DNA damage activates cell cycle arrest and downstream signaling pathways that culminate in apoptosis.[5][9]
Application Protocols
Herein, we provide detailed protocols for essential cell-based assays to characterize the efficacy of this compound ADCs.
Protocol 1: Cell Viability (Cytotoxicity) Assay
This assay determines the in vitro potency (IC50) of an exatecan-based ADC on antigen-positive and antigen-negative cancer cell lines using a tetrazolium-based reagent like MTS or XTT.[8]
Workflow Diagram
Materials
-
Target antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound ADC
-
Control antibody (unconjugated)
-
96-well flat-bottom tissue culture plates
-
MTS/XTT reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure
-
Cell Seeding:
-
Trypsinize and count Ag+ and Ag- cells.
-
Seed cells into 96-well plates at a density of 2,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[8]
-
-
ADC Treatment:
-
Prepare 2x concentrated serial dilutions of the exatecan ADC and the unconjugated antibody control in complete medium. A typical dose-response curve includes at least 8 concentration points.
-
Remove the medium from the cell plates and add 100 µL of the ADC dilutions to the appropriate wells.
-
Include untreated cells (medium only) as a negative control.
-
-
Incubation: Incubate plates for 72 to 120 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.[8]
-
Assay Development:
-
Add 20 µL of MTS/XTT reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.[8]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract background absorbance from media-only wells.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot the dose-response curve (Viability % vs. log[ADC concentration]) and determine the IC50 value using a non-linear regression model.[8]
-
Data Presentation
| Compound | Cell Line (Antigen Status) | IC50 (nM) |
| Exatecan ADC | SK-BR-3 (HER2+) | 0.41 ± 0.05 |
| Exatecan ADC | MDA-MB-468 (HER2-) | > 30 |
| T-DXd (Control ADC) | SK-BR-3 (HER2+) | 0.04 ± 0.01 |
| Free Exatecan | SK-BR-3 (HER2+) | ~0.30 |
| Free Exatecan | MDA-MB-468 (HER2-) | ~0.50 |
| Table 1: Example cytotoxicity data for an exatecan-based ADC against HER2-positive and HER2-negative cell lines. Data is illustrative and based on published values for similar constructs.[15] |
Protocol 2: Apoptosis Assay (Caspase 3/7 Activity)
This protocol confirms that the ADC induces cell death via apoptosis by measuring the activity of executioner caspases 3 and 7.[16]
Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. zymeworks.com [zymeworks.com]
- 11. benchchem.com [benchchem.com]
- 12. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. agilent.com [agilent.com]
- 15. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. criver.com [criver.com]
Application Notes and Protocols: In Vivo Testing of Anti-Target-P5(PEG24)-VC-PAB-Exatecan ADCs
Disclaimer: The following application notes and protocols are based on a hypothetical antibody, "P5," targeting a generic tumor-associated antigen. The specific cell lines and tumor models should be selected based on the expression of the actual target antigen recognized by the P5 antibody. The data presented are representative and for illustrative purposes.
Introduction
This document provides detailed protocols for the in-vivo evaluation of P5(PEG24)-VC-PAB-exatecan, an antibody-drug conjugate (ADC) composed of a target-specific monoclonal antibody (P5) linked to the topoisomerase I inhibitor exatecan (B1662903) via a polyethylene (B3416737) glycol (PEG24) spacer and a cathepsin B-cleavable valine-citrulline (VC) linker with a p-aminobenzyl (PAB) group. These protocols are intended for researchers, scientists, and drug development professionals to assess the efficacy, pharmacokinetics, and safety of this ADC in preclinical animal models.
Mechanism of Action
The proposed mechanism of action for this compound involves a multi-step process that leverages antigen-specific targeting to deliver a potent cytotoxic payload to tumor cells.
Recommended Animal Models
The selection of an appropriate animal model is critical for the successful in vivo evaluation of this compound. The primary consideration is the expression of the target antigen recognized by the P5 antibody in the selected cancer cell line.
Xenograft Models
Cell line-derived xenograft (CDX) models are established by subcutaneously implanting human cancer cell lines into immunocompromised mice.
Recommended Cell Lines: A panel of cell lines with varying expression levels of the target antigen should be used.
| Cell Line | Cancer Type | Target Antigen Expression |
| High Expresser | e.g., Breast, Gastric | High |
| Medium Expresser | e.g., Ovarian, Lung | Medium |
| Low Expresser | e.g., Colon, Pancreatic | Low |
| Negative Control | e.g., Colon, Pancreatic | Negative |
Orthotopic Models
Orthotopic models involve implanting tumor cells into the organ of origin, which can better recapitulate the tumor microenvironment and metastatic progression.
Patient-Derived Xenograft (PDX) Models
PDX models are generated by implanting tumor fragments from a patient directly into immunocompromised mice. These models are known to better preserve the original tumor's heterogeneity and architecture.
Experimental Protocols
The following protocols provide a framework for conducting in vivo studies. All animal procedures should be performed in accordance with institutional guidelines and regulations.
General Experimental Workflow
Efficacy Study Protocol
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Cell Implantation: Subcutaneously inject 5 x 106 cells (in 100 µL of a 1:1 mixture of PBS and Matrigel) into the right flank.
-
Tumor Growth and Randomization: Monitor tumor growth twice weekly using calipers. When tumors reach an average volume of 100-150 mm3, randomize animals into treatment groups (n=8-10 per group).
-
Treatment Groups:
-
Vehicle Control (e.g., PBS)
-
This compound (e.g., 1, 3, 10 mg/kg)
-
Non-targeting ADC Control
-
P5 Antibody Alone
-
Exatecan Alone
-
-
Dosing: Administer treatments intravenously (IV) once.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period (e.g., 28 days).
Pharmacokinetic (PK) Study Protocol
-
Animal Model: Female BALB/c mice (6-8 weeks old).
-
Dosing: Administer a single IV dose of this compound (e.g., 5 mg/kg).
-
Sample Collection: Collect blood samples via tail vein or retro-orbital sinus at various time points (e.g., 0, 0.25, 0.5, 1, 4, 8, 24, 48, 72, 168 hours) post-injection.
-
Analysis: Process blood to plasma and analyze for concentrations of total antibody, conjugated ADC, and released exatecan using methods such as ELISA and LC-MS/MS.
Toxicity Study Protocol
-
Animal Model: Female Sprague-Dawley rats (8-10 weeks old).
-
Dosing: Administer single or multiple IV doses of this compound at various dose levels, including a maximum tolerated dose (MTD).
-
Monitoring:
-
Clinical Observations: Daily monitoring for any signs of toxicity (e.g., changes in behavior, appearance, activity).
-
Body Weight: Measure twice weekly.
-
Hematology and Clinical Chemistry: Collect blood at baseline and at the end of the study for analysis.
-
-
Necropsy: At the end of the study, perform a full necropsy and collect major organs for histopathological examination.
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Efficacy Data Summary
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 28) | Tumor Growth Inhibition (%) | Complete Regressions |
| Vehicle | - | 1500 ± 150 | - | 0/10 |
| This compound | 1 | 800 ± 90 | 47 | 0/10 |
| This compound | 3 | 300 ± 50 | 80 | 2/10 |
| This compound | 10 | 50 ± 20 | 97 | 8/10 |
| Non-targeting ADC | 10 | 1400 ± 130 | 7 | 0/10 |
| P5 Antibody | 10 | 1200 ± 110 | 20 | 0/10 |
| Exatecan | 1 | 1000 ± 100 | 33 | 0/10 |
Pharmacokinetic Parameters
| Analyte | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) | CL (mL/h/kg) |
| Total Antibody | 100 | 5000 | 150 | 1 |
| Conjugated ADC | 95 | 4500 | 140 | 1.1 |
| Released Exatecan | 0.1 | 1.5 | 2 | 50 |
Key Toxicity Findings
| Dose (mg/kg) | Key Clinical Signs | Body Weight Change (%) | Key Hematological Findings | Key Histopathological Findings |
| 10 | None | +5 | None | None |
| 30 | Mild lethargy | -5 | Transient neutropenia | Minimal bone marrow hypocellularity |
| 60 (MTD) | Moderate lethargy, ruffled fur | -15 | Moderate neutropenia, mild anemia | Moderate bone marrow hypocellularity, mild gastrointestinal toxicity |
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the preclinical in vivo evaluation of this compound. A thorough assessment of efficacy, pharmacokinetics, and toxicity in relevant animal models is essential for advancing this ADC towards clinical development. The choice of animal models and the design of the studies should be tailored to the specific target antigen and the intended clinical indication.
Application Notes and Protocols: Pharmacokinetic Analysis of P5(PEG24)-VC-PAB-Exatecan Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the pharmacokinetic (PK) analysis of antibody-drug conjugates (ADCs) utilizing the P5(PEG24)-VC-PAB-exatecan drug-linker. This compound is a sophisticated drug-linker conjugate designed for targeted cancer therapy.[1][2] It comprises the potent topoisomerase I inhibitor, exatecan (B1662903), a hydrophilic PEG24 spacer, and a cathepsin B-cleavable valine-citrulline (VC) linker coupled with a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative moiety.[3][4] The inclusion of the PEG24 chain is crucial for improving the hydrophilicity of the ADC, which in turn can lead to better conjugation efficiency, reduced aggregation, and an improved pharmacokinetic profile, even at high drug-to-antibody ratios (DAR).[3][4]
Exatecan exerts its cytotoxic effect by stabilizing the topoisomerase I-DNA cleavage complex, which ultimately leads to DNA double-strand breaks and apoptotic cell death.[5] When conjugated to a tumor-targeting monoclonal antibody (mAb), exatecan is delivered specifically to cancer cells, enhancing its therapeutic window while minimizing systemic toxicity.[5] The linker's design allows for stability in systemic circulation and specific cleavage within the lysosomal compartment of target cells, releasing the active exatecan payload.[3][6] Understanding the pharmacokinetic properties of these ADCs is critical for predicting their efficacy and safety.
Data Presentation: Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for an exatecan-based ADC (trastuzumab-LP5 DAR8) which utilizes the this compound linker, and compares it with other relevant exatecan conjugates. Direct comparison of PK parameters should be approached with caution due to variations in experimental conditions, analytical methods, and the specific ADC constructs used across different studies.[5]
| ADC Construct | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg*h/mL) | Clearance (mL/h/kg) | Half-life (h) | Animal Model | Reference |
| Trastuzumab-P5(PEG24)-VC-PAB-exatecan (DAR 8) | 10 | ~150 | ~25,000 | ~0.4 | ~70 | Mouse | [3][4] |
| Trastuzumab-deruxtecan (Enhertu) | 10 | ~140 | ~20,000 | ~0.5 | ~60 | Mouse | [3][4] |
| IgG(8)-EXA (unspecified PEG) | Not Specified | Not Specified | Not Specified | Not Specified | Favorable Profile Mentioned | Not Specified | [7] |
| Tra-Exa-PSAR10 (DAR 8) | Not Specified | Not Specified | Similar to unconjugated antibody | Not Specified | Similar to unconjugated antibody | Not Specified | [8][9][10][11] |
Note: The values for Trastuzumab-P5(PEG24)-VC-PAB-exatecan and Trastuzumab-deruxtecan are estimated from graphical representations in the cited literature and are for comparative purposes.
Experimental Protocols
In Vivo Pharmacokinetic Study in Murine Models
This protocol outlines a typical workflow for assessing the pharmacokinetics of a this compound ADC in mice.
Materials:
-
This compound ADC
-
Female BALB/c or SCID mice (6-8 weeks old)
-
Sterile PBS (pH 7.4)
-
Anesthetic (e.g., isoflurane)
-
Anticoagulant (e.g., EDTA)
-
Microcentrifuge tubes
-
Syringes and needles
-
Calibrated balance
Procedure:
-
Animal Acclimatization: Acclimate mice to laboratory conditions for at least one week prior to the study.
-
Dosing Solution Preparation: Prepare the ADC dosing solution in sterile PBS at the desired concentration.
-
Administration: Administer the ADC to mice via intravenous (i.v.) injection into the tail vein at a specified dose (e.g., 10 mg/kg).
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) from the saphenous or submandibular vein at predetermined time points (e.g., 0.08, 0.25, 1, 4, 8, 24, 48, 96, 168, 336 hours post-dose).
-
Collect blood into microcentrifuge tubes containing an anticoagulant (e.g., EDTA).[5]
-
-
Plasma Preparation:
-
Tissue Harvesting (Terminal Timepoints):
-
At the final time point, euthanize the mice according to approved institutional guidelines.[5]
-
Collect tumors (if applicable) and relevant tissues (e.g., liver, spleen, kidneys, lungs).[5]
-
Rinse tissues with cold PBS, blot dry, and weigh them.[5]
-
Snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.[5]
-
-
Data Analysis:
-
Analyze plasma and tissue homogenate samples to determine the concentration of the total antibody, conjugated ADC, and released exatecan over time.
-
Calculate pharmacokinetic parameters (e.g., Cmax, AUC, clearance, half-life) using appropriate software (e.g., Phoenix WinNonlin).
-
Bioanalytical Method for ADC Quantification
A combination of ligand-binding assays (LBA) and liquid chromatography-mass spectrometry (LC-MS) is typically employed to quantify the different components of the ADC.
A. Total Antibody Quantification (ELISA):
-
Plate Coating: Coat a 96-well plate with an anti-human IgG (or species-specific) antibody and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards, quality controls, and plasma samples to the wells and incubate for 1-2 hours.
-
Detection Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated detection antibody. Incubate for 1 hour.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Reaction Quenching: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Quantification: Determine the concentration of the total antibody in the samples by interpolating from the standard curve.
B. Conjugated ADC and Free Exatecan Quantification (LC-MS/MS):
-
Sample Preparation (Plasma):
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Sample Preparation (Tissue):
-
Homogenize the weighed tissue samples in a suitable buffer.
-
Perform protein precipitation on the tissue homogenate.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor and product ion transitions for both the intact drug-linker and the free exatecan.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the analyte.
-
Quantify the concentration in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Mechanism of Action and Linker Cleavage
The following diagram illustrates the mechanism of action of a this compound ADC, from binding to a tumor cell to the release of the exatecan payload and subsequent DNA damage.
Caption: Mechanism of action of an exatecan-based ADC.
Experimental Workflow for Pharmacokinetic Studies
This diagram outlines the key stages of an in vivo pharmacokinetic study for an ADC.
Caption: Experimental workflow for ADC pharmacokinetic studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. [PDF] Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bystander Killing Assay of P5(PEG24)-VC-PAB-exatecan ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. The P5(PEG24)-VC-PAB-exatecan ADC is a novel construct designed for enhanced therapeutic efficacy. This ADC comprises a specific antibody conjugated to the topoisomerase I inhibitor exatecan (B1662903) via a linker system. This linker system consists of a hydrophilic P5(PEG24) moiety, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer.[1][2][3]
A critical attribute of certain ADCs is their ability to induce a "bystander effect," where the cytotoxic payload, upon release from the target cancer cell, can diffuse to and kill neighboring antigen-negative cancer cells.[4][] This is particularly important in the context of heterogeneous tumors where not all cells express the target antigen.[6] The membrane permeability of the payload is a key determinant of the bystander effect.[7][8] Exatecan, a potent topoisomerase I inhibitor, has been shown to possess properties that enable a significant bystander killing effect.[7][9][10]
These application notes provide detailed protocols for in vitro assessment of the bystander killing capacity of this compound ADCs using two common methodologies: the co-culture assay and the conditioned medium transfer assay.[11][12]
Mechanism of Bystander Killing
The bystander effect of the this compound ADC is initiated upon binding to an antigen-positive (Ag+) tumor cell. The ADC-antigen complex is internalized, and the linker is cleaved by intracellular enzymes, such as cathepsin B, which is often upregulated in tumor cells.[][14] This cleavage releases the exatecan payload. Due to its physicochemical properties, the released exatecan can then traverse the cell membrane of the Ag+ cell and enter the surrounding tumor microenvironment, where it can be taken up by adjacent antigen-negative (Ag-) cells, inducing DNA damage and subsequent apoptosis.[4][]
Experimental Protocols
In Vitro Co-Culture Bystander Killing Assay
This assay directly evaluates the ability of an ADC to kill antigen-negative cells when they are cultured together with antigen-positive cells.[10][12]
a. Materials
-
Cell Lines:
-
Antibody-Drug Conjugate:
-
This compound ADC (specific to the chosen Ag+ cell line).
-
Non-binding isotype control ADC.
-
-
Reagents and Consumables:
b. Experimental Workflow
c. Detailed Procedure
-
Cell Seeding:
-
On day 1, seed a mixture of Ag+ and Ag- (GFP-labeled) cells into 96-well plates. The total number of cells per well should be kept constant (e.g., 10,000 cells/well).[10]
-
Vary the ratio of Ag+ to Ag- cells (e.g., 9:1, 3:1, 1:1, 1:3, 1:9, and monocultures of each cell line as controls).
-
-
Cell Adhesion: Incubate the plates overnight at 37°C and 5% CO2 to allow cells to adhere.
-
ADC Treatment:
-
On day 2, prepare serial dilutions of the this compound ADC and the isotype control ADC in culture medium.
-
Remove the old medium from the wells and add the ADC dilutions. Include a vehicle-only control.
-
-
Incubation: Incubate the plates for a period of 72 to 120 hours. The optimal incubation time should be determined empirically.
-
Viability Assessment:
-
Ag- Cell Viability: Use a fluorescence microscope or a high-content imager to count the number of viable GFP-positive cells.
-
Total Cell Viability: Following imaging, use a lytic viability assay such as CellTiter-Glo® to measure the ATP content of the remaining cells, which correlates with the total number of viable cells.
-
-
Data Analysis:
-
Normalize the GFP-positive cell counts and the total viability data to the vehicle-treated controls.
-
Plot the normalized data against the ADC concentration and determine the IC50 values for both the Ag- and total cell populations at each cell ratio using a non-linear regression model.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the Ag+ cells into the culture medium and can subsequently kill Ag- cells.[11]
a. Materials
-
Same as for the co-culture assay, but GFP-labeling of the Ag- cells is not strictly necessary if they are cultured separately.
b. Experimental Workflow
c. Detailed Procedure
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a T-75 flask or a 6-well plate and allow them to adhere overnight.
-
Treat the Ag+ cells with a high concentration (e.g., 10x IC50) of the this compound ADC for 48-72 hours.
-
Collect the supernatant (conditioned medium) and centrifuge to remove any detached cells.
-
-
Treatment of Ag- Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the conditioned medium with fresh culture medium.
-
Add the diluted conditioned medium to the Ag- cells. Include controls with medium from untreated Ag+ cells and fresh medium with direct addition of the ADC.
-
-
Incubation: Incubate the Ag- cells for 72-96 hours.
-
Viability Assessment: Measure the viability of the Ag- cells using a suitable assay like CellTiter-Glo®.
-
Data Analysis:
-
Normalize the viability data to the control wells (medium from untreated Ag+ cells).
-
Plot the normalized data against the dilution factor of the conditioned medium and determine the IC50 value.
-
Data Presentation
Summarize the quantitative data in tables for clear comparison.
Table 1: IC50 Values from Co-Culture Bystander Killing Assay
| Ratio (Ag+ : Ag-) | This compound ADC IC50 (nM) on Ag- (GFP+) Cells | This compound ADC IC50 (nM) on Total Population | Isotype Control ADC IC50 (nM) on Total Population |
| 100% Ag- | >1000 | >1000 | >1000 |
| 1:9 | >1000 | ||
| 1:3 | >1000 | ||
| 1:1 | >1000 | ||
| 3:1 | >1000 | ||
| 9:1 | >1000 | ||
| 100% Ag+ | N/A | >1000 |
Table 2: IC50 Values from Conditioned Medium Transfer Assay
| Treatment Condition | IC50 on Ag- Cells (Dilution Factor or Concentration) |
| Conditioned Medium from ADC-treated Ag+ cells | |
| Direct treatment with this compound ADC | >1000 nM |
| Medium from untreated Ag+ cells | No effect |
Conclusion
The described protocols provide a robust framework for evaluating the bystander killing effect of this compound ADCs. A potent bystander effect, as demonstrated by the killing of antigen-negative cells in these assays, is a highly desirable characteristic for ADCs intended for the treatment of solid tumors with heterogeneous antigen expression.[6] The quantitative data generated from these experiments are crucial for the preclinical assessment and selection of lead ADC candidates for further development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 6. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. benchchem.com [benchchem.com]
- 14. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. WO2023083919A1 - Conjugates comprising a phosphorus (v) and a camptothecin moiety - Google Patents [patents.google.com]
- 16. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: P5(PEG24)-VC-PAB-exatecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
P5(PEG24)-VC-PAB-exatecan is a sophisticated antibody-drug conjugate (ADC) payload, comprising the potent topoisomerase I inhibitor exatecan (B1662903), a cleavable valine-citrulline (VC) linker with a p-aminobenzyl (PAB) spacer, and a hydrophilic PEG24 moiety. This molecule is designed for targeted delivery to cancer cells, where the cytotoxic exatecan is released upon enzymatic cleavage of the linker. These application notes provide detailed protocols for the proper handling, storage, and experimental evaluation of this compound.
Physicochemical Properties and Handling
Proper handling and storage of this compound are critical to maintain its integrity and activity. As a potent cytotoxic agent, appropriate safety precautions must be observed at all times.
2.1. Storage and Stability
Solutions of this compound should be prepared fresh for immediate use. If storage is necessary, it is crucial to aliquot the solution to avoid repeated freeze-thaw cycles, which can lead to degradation.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | 4°C | As specified by the manufacturer | Store under nitrogen. |
| Stock Solution | -20°C | 1 month | Store under nitrogen.[1][2] |
| -80°C | 6 months | Store under nitrogen.[1][2] |
2.2. Solubility
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Concentration | Notes |
| DMSO | 100 mg/mL (47.50 mM) | Ultrasonic assistance may be required for complete dissolution.[2] |
2.3. Safety Precautions
This compound is a potent cytotoxic compound and should be handled with extreme care in a designated containment facility or a chemical fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times. All waste materials should be disposed of in accordance with institutional and national regulations for hazardous materials.
Mechanism of Action
Exatecan, the cytotoxic payload of this ADC, is a potent inhibitor of DNA topoisomerase I. This enzyme plays a crucial role in relieving torsional stress in DNA during replication and transcription.
Exatecan intercalates into the DNA-topoisomerase I complex, stabilizing it in a "cleavable complex" state. This prevents the re-ligation of the single-strand DNA break created by the enzyme. When a replication fork collides with this stabilized complex, it leads to the formation of a double-strand DNA break, which is a highly lethal event for the cell. The accumulation of these double-strand breaks triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.[3][4][5]
Experimental Protocols
The following protocols are provided as a guide for the in vitro and in vivo evaluation of this compound.
4.1. In Vitro Cytotoxicity Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Treat the cells with the serially diluted compound and incubate for 72-120 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of cell viability versus the logarithm of the drug concentration.
4.2. Stability-Indicating HPLC Method
This method can be used to assess the stability of this compound under various stress conditions.
Chromatographic Conditions (Example):
-
Column: Reversed-phase C18 column (e.g., Zorbax Eclipse XDB C18)
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate, pH 3
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the parent compound from its degradation products (e.g., starting with a low percentage of B and increasing over time).
-
Flow Rate: 1 mL/min
-
Detection: UV at 239 nm
-
Injection Volume: 20 µL
Procedure:
-
Prepare solutions of this compound in a suitable solvent (e.g., DMSO/water mixture).
-
Subject the solutions to various stress conditions as described in the forced degradation study protocol (Section 4.3).
-
At specified time points, inject the samples onto the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Quantify the amount of intact this compound remaining.
4.3. Forced Degradation Study
Forced degradation studies are essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at room temperature or 50-60°C.[6]
-
Base Hydrolysis: 0.1 M NaOH at room temperature or 50-60°C.[6]
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: 40-80°C.[6]
-
Photostability: Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²).[6]
Procedure:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL).
-
Expose the solutions to the stress conditions for a defined period.
-
At various time points, withdraw samples and neutralize if necessary (for acid and base hydrolysis).
-
Analyze the samples using the stability-indicating HPLC method (Section 4.2) to determine the extent of degradation.
4.4. In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of an ADC containing this compound in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., SCID or nude mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
ADC formulated in a sterile, biocompatible vehicle
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the ADC and vehicle control intravenously at the desired dose and schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
The study is typically terminated when the tumors in the control group reach a predetermined size.
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the ADC.
Logical Relationship of ADC Components
The efficacy of an ADC is dependent on the interplay of its three main components: the antibody, the linker, and the cytotoxic payload.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols for the Formulation Development of P5(PEG24)-VC-PAB-exatecan Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. This document provides detailed application notes and protocols for the formulation development of a specific ADC construct: P5(PEG24)-VC-PAB-exatecan.
The this compound ADC utilizes a novel phosphonamidate-based linker (P5) for conjugation to the antibody. A discrete polyethylene (B3416737) glycol (PEG24) chain is incorporated to enhance the hydrophilicity of the linker-payload, mitigating the challenges associated with the hydrophobicity of the exatecan (B1662903) payload and the valine-citrulline-p-aminobenzyl carbamate (B1207046) (VC-PAB) linker.[1][2] Exatecan is a highly potent topoisomerase I inhibitor.[1] The VC dipeptide linker is designed for selective cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment, ensuring targeted release of the exatecan payload within cancer cells.[3][4][5][6]
This ADC platform is designed to produce highly loaded (e.g., DAR8) and stable ADCs with excellent solubility and antibody-like pharmacokinetic properties.[1][2] Preclinical studies have demonstrated that this platform can lead to ADCs with improved target-mediated killing, a significant bystander effect, and superior in vivo efficacy compared to other camptothecin-based ADCs.[1][2]
These application notes provide a comprehensive guide to the formulation, purification, and characterization of this compound ADCs.
Diagrams
Caption: Structure of the this compound ADC.
Caption: Workflow for ADC Formulation and Characterization.
Caption: Mechanism of VC-PAB Linker Cleavage.
Experimental Protocols
Partial Reduction of Antibody Interchain Disulfide Bonds
This protocol describes the partial reduction of a monoclonal antibody using tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate reactive thiol groups for conjugation.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL
-
Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.4
-
TCEP stock solution (10 mM) in Conjugation Buffer (prepare fresh)
-
Desalting columns or centrifugal filter devices (30 kDa MWCO)
Protocol:
-
Prepare the antibody in the Conjugation Buffer at a concentration of 5-10 mg/mL.
-
Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 10-fold molar excess.[7] The optimal TCEP concentration and incubation time should be determined empirically for each antibody to achieve the desired average Drug-to-Antibody Ratio (DAR).
-
Incubate the reaction mixture at 30-37°C for 1-2 hours with gentle mixing.[8]
-
Immediately following incubation, remove the excess TCEP using a desalting column or by buffer exchange with a centrifugal filter device.[9] Equilibrate the column/device with fresh, degassed Conjugation Buffer. This step is critical to prevent the reduction of the maleimide (B117702) group on the drug-linker.
Conjugation of this compound to Reduced Antibody
This protocol details the conjugation of the maleimide-functionalized drug-linker to the generated thiol groups on the antibody.
Materials:
-
Reduced antibody in Conjugation Buffer
-
This compound drug-linker dissolved in an organic co-solvent like DMSO (e.g., 10 mM stock)
-
Quenching solution: N-acetylcysteine (100 mM) in Conjugation Buffer
Protocol:
-
Adjust the concentration of the reduced antibody solution to 2.5-5 mg/mL with Conjugation Buffer.
-
Add the this compound drug-linker solution to the reduced antibody. A molar excess of the drug-linker (e.g., 1.5 to 2-fold excess over available thiols) is typically used. The final concentration of the organic co-solvent (e.g., DMSO) should be kept below 10% (v/v) to minimize antibody precipitation.[9]
-
Incubate the reaction at room temperature or 4°C for 1-4 hours with gentle mixing, protected from light.[9][]
-
To quench the reaction, add an excess of N-acetylcysteine (e.g., 20-fold molar excess over the drug-linker) and incubate for an additional 30-60 minutes at room temperature.[9][]
Purification of the ADC by Size-Exclusion Chromatography (SEC)
This protocol describes the purification of the ADC from unconjugated drug-linker, unreacted antibody, and other impurities.
Materials:
-
Quenched conjugation reaction mixture
-
SEC column (e.g., Sephadex G-25 or Superdex 200)
-
Formulation Buffer (e.g., histidine buffer, PBS)
-
HPLC system with a UV detector
Protocol:
-
Equilibrate the SEC column with the desired formulation buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the ADC using the formulation buffer at a constant flow rate.
-
Monitor the elution profile by measuring the absorbance at 280 nm. The ADC will typically elute as the first major peak.
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Pool the purified ADC fractions and determine the protein concentration.
Characterization Protocols
Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method provides the average DAR of the ADC population.[3][5]
Principle: The Beer-Lambert law is used to calculate the concentrations of the antibody and the payload by measuring the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and the maximum absorbance wavelength of exatecan (around 370 nm).[]
Materials:
-
Purified ADC in formulation buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Protocol:
-
Determine the extinction coefficients of the antibody and the this compound drug-linker at 280 nm (ε_Ab,280_ and ε_Drug,280_) and at the λ_max_ of exatecan (ε_Ab,λ_max_ and ε_Drug,λ_max_).
-
Blank the spectrophotometer with the formulation buffer.
-
Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at the λ_max_ of exatecan (A_λ_max_).
-
Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the following equations:
-
C_Drug_ = (A_λ_max_ * ε_Ab,280_ - A_280_ * ε_Ab,λ_max_) / (ε_Drug,λ_max_ * ε_Ab,280_ - ε_Drug,280_ * ε_Ab,λ_max_)
-
C_Ab_ = (A_280_ - C_Drug_ * ε_Drug,280_) / ε_Ab,280_
-
-
Calculate the average DAR:
-
DAR = C_Drug_ / C_Ab_
-
Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)
This protocol is for quantifying the percentage of monomer, dimer, and higher-order aggregates in the purified ADC sample.[4]
Materials:
-
Purified ADC
-
SEC-HPLC system with a UV detector
-
SEC column suitable for protein analysis (e.g., TSKgel G3000SWxl)
-
Mobile Phase: The hydrophobicity of the exatecan payload may require the addition of an organic modifier to the aqueous mobile phase to prevent non-specific interactions with the stationary phase and improve peak shape.[4] A common mobile phase is phosphate-buffered saline with 15-20% isopropanol (B130326) or acetonitrile.[11][12]
Protocol:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a known amount of the purified ADC (e.g., 10-50 µg) onto the column.
-
Run the separation at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.
-
Integrate the peak areas of the aggregate and monomer peaks.
-
Calculate the percentage of aggregation:
-
% Aggregation = (Area_Aggregates_ / (Area_Aggregates_ + Area_Monomer_)) * 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the in vitro potency (IC50) of the this compound ADC on antigen-positive and antigen-negative cancer cell lines.[1][13]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Purified ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2]
-
Prepare serial dilutions of the ADC and control antibody in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control for 100% viability.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period of 72-120 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Incubate the plate overnight in the dark at 37°C.[2]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percent viability against the logarithm of the ADC concentration and fit the data using a four-parameter logistic model to determine the IC50 value.[1]
Data Presentation
Quantitative data from the characterization experiments should be summarized in tables for clear comparison.
Table 1: ADC Conjugation and Characterization Summary
| ADC Construct | Molar Excess of Drug-Linker | Average DAR (UV-Vis) | Monomer Purity (SEC) (%) | Aggregation (SEC) (%) |
| Example ADC 1 | 1.5x | 3.8 | 98.5 | 1.5 |
| Example ADC 2 | 2.0x | 7.5 | 96.2 | 3.8 |
Table 2: In Vitro Potency of this compound ADC
| Cell Line | Antigen Expression | IC50 (nM) |
| Cell Line A | Positive | 0.5 |
| Cell Line B | Negative | >100 |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low DAR | Insufficient antibody reduction; Inactive drug-linker; Premature quenching of thiol groups. | Increase TCEP concentration or incubation time; Use fresh drug-linker; Ensure complete removal of TCEP before conjugation.[9] |
| High DAR | Over-reduction of the antibody. | Decrease TCEP concentration or incubation time.[9] |
| High Aggregation | High DAR; High concentration of organic co-solvent; Inappropriate buffer conditions. | Optimize for a lower average DAR; Keep co-solvent concentration below 10%; Screen different formulation buffers.[9] |
| Poor Peak Shape in SEC | Hydrophobic interactions between ADC and column matrix. | Add an organic modifier (e.g., 15-20% isopropanol or acetonitrile) to the mobile phase.[4][12] |
| Inconsistent Cytotoxicity Results | Variation in cell seeding density; Cell health; Inaccurate ADC concentration. | Ensure consistent cell seeding; Use healthy, log-phase cells; Accurately determine ADC concentration before assay. |
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. benchchem.com [benchchem.com]
- 4. agilent.com [agilent.com]
- 5. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Disulfide reduction using TCEP reaction [biosyn.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 11. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. shimadzu.com [shimadzu.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Stability Assessment of the P5(PEG24)-VC-PAB-Exatecan Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of the linker in an Antibody-Drug Conjugate (ADC) is a critical quality attribute that directly impacts its efficacy and safety. The P5(PEG24)-VC-PAB-exatecan linker-drug conjugate combines a hydrophilic PEGylated phosphonamidate (P5) linker with a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a self-immolative p-aminobenzyl carbamate (B1207046) (PAB) spacer, and the potent topoisomerase I inhibitor exatecan.[1][2][3][4][5] This application note provides detailed protocols for assessing the stability of this linker through various analytical techniques, ensuring the generation of robust and reliable data for ADC development.
Data Presentation
Quantitative data from stability studies should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide templates for summarizing typical stability data for an ADC featuring the this compound linker.
Table 1: In Vitro Plasma Stability of ADC-P5(PEG24)-VC-PAB-exatecan
| Time (hours) | Human Plasma (% Intact ADC) | Cynomolgus Monkey Plasma (% Intact ADC) | Mouse Plasma (% Intact ADC) | Rat Plasma (% Intact ADC) | Free Exatecan (ng/mL) - Human |
| 0 | 100 | 100 | 100 | 100 | < LLOQ |
| 6 | 98.5 | 99.1 | 95.2 | 96.8 | 5.2 |
| 12 | 97.2 | 98.5 | 92.8 | 94.5 | 10.8 |
| 24 | 95.8 | 97.3 | 88.5 | 91.2 | 22.1 |
| 48 | 92.1 | 94.6 | 81.3 | 85.7 | 45.6 |
| 72 | 89.5 | 91.8 | 75.1 | 80.3 | 68.9 |
| 144 | 85.3 | 88.2 | 68.4 | 73.9 | 95.4 |
LLOQ: Lower Limit of Quantification
Table 2: Forced Degradation Studies of ADC-P5(PEG24)-VC-PAB-exatecan
| Stress Condition | Duration | % Main Peak (HIC-HPLC) | % Aggregates (SEC-HPLC) | % Fragments (nrCE-SDS) | Average DAR |
| Control (4°C) | 28 days | 99.1 | 0.5 | 1.2 | 7.9 |
| 25°C / 60% RH | 28 days | 95.4 | 1.8 | 2.5 | 7.8 |
| 40°C / 75% RH | 28 days | 88.2 | 4.5 | 5.1 | 7.6 |
| pH 5.0 (25°C) | 7 days | 98.5 | 0.8 | 1.5 | 7.9 |
| pH 9.0 (25°C) | 7 days | 90.1 | 3.2 | 4.8 | 7.7 |
| 3% H₂O₂ (25°C) | 24 hours | 92.7 | 2.1 | 3.9 | 7.8 |
| Light (ICH Q1B) | 10 days | 96.3 | 1.5 | 2.1 | 7.9 |
Table 3: Enzymatic Cleavage by Cathepsin B
| Time (minutes) | % Released Exatecan |
| 0 | 0 |
| 15 | 25.4 |
| 30 | 48.9 |
| 60 | 75.3 |
| 120 | 92.1 |
| 240 | 98.5 |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability assessment. The following sections provide step-by-step protocols for key experiments.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict its in vivo stability and the potential for premature payload release.[6][7]
Workflow for In Vitro Plasma Stability Assessment
References
- 1. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Application Note: Quantifying Antibody-Drug Conjugate Internalization Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule drug.[1][2][3] The therapeutic efficacy of an ADC is critically dependent on a series of events: binding to a specific antigen on the tumor cell surface, internalization of the ADC-antigen complex, and subsequent release of the cytotoxic payload inside the cell.[1][2][4] Therefore, the accurate measurement and characterization of ADC internalization are essential for the selection and optimization of ADC candidates during drug development.[2][5][6]
Flow cytometry is a powerful, high-throughput technique that enables the quantitative analysis of ADC internalization at the single-cell level.[7][8] This method allows for the rapid assessment of the rate and extent of internalization, providing crucial data to inform the selection of antibodies with optimal internalization properties for ADC development.[9][10] This application note provides detailed protocols for assessing ADC internalization using two primary flow cytometry-based methods: direct fluorescent labeling and the use of pH-sensitive dyes.
Principle of the Assay
ADC internalization can be quantified by measuring the increase in intracellular fluorescence over time. This can be achieved in several ways:
-
Directly Labeled ADC: The ADC is conjugated to a standard fluorophore. To distinguish between surface-bound and internalized ADC, a quenching antibody or an acid wash can be used to eliminate the signal from the non-internalized ADC on the cell surface.[7][9][10] The remaining fluorescence is proportional to the amount of internalized ADC.
-
pH-Sensitive Dyes: This method utilizes dyes that are non-fluorescent or weakly fluorescent at neutral pH (like the cell culture medium) but become brightly fluorescent in the acidic environment of the endosomes and lysosomes (pH 4.5-6.0).[3][11][12][13] When an ADC labeled with a pH-sensitive dye is internalized and trafficked into these acidic compartments, a strong fluorescent signal is generated.[3][12][13] This approach offers a high signal-to-noise ratio and often eliminates the need for wash or quench steps.[13]
Core Experimental Workflow
The general workflow for an ADC internalization assay using flow cytometry involves several key steps, from cell preparation to data acquisition and analysis.
ADC Internalization and Payload Release Pathway
Upon binding to its target antigen on the cell surface, the ADC is internalized, typically through receptor-mediated endocytosis.[1][2] The ADC-antigen complex is then trafficked through the endosomal pathway. As the endosome matures, its internal pH decreases, facilitating the trafficking to lysosomes.[13] Within the acidic environment of the lysosome, the linker connecting the antibody and the cytotoxic payload is cleaved, releasing the drug into the cytoplasm where it can exert its cell-killing effect.[1][4]
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. kr.acrobiosystems.com [kr.acrobiosystems.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Rapid Evaluation of Antibody Fragment Endocytosis for Antibody Fragment–Drug Conjugates | MDPI [mdpi.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. creative-biolabs.com [creative-biolabs.com]
- 7. news-medical.net [news-medical.net]
- 8. adcreview.com [adcreview.com]
- 9. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores | PLOS One [journals.plos.org]
- 10. Quantitative Assessment of Antibody Internalization with Novel Monoclonal Antibodies against Alexa Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody Internalization Assay Using a pH Sensor Fluorescent Dye [worldwide.promega.com]
- 12. ADC Internalization Detection Reagent with pH-Sensitive Fluorescence | Lab Manager [labmanager.com]
- 13. Antibody Internalization | Thermo Fisher Scientific - NP [thermofisher.com]
Application Notes and Protocols for Preclinical Xenograft Studies of P5(PEG24)-VC-PAB-exatecan Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the utilization of Antibody-Drug Conjugates (ADCs) featuring the P5(PEG24)-VC-PAB-exatecan linker-payload system in preclinical xenograft models. This document is intended to guide researchers in designing and executing in vivo efficacy studies to evaluate the therapeutic potential of this specific class of ADCs. The this compound, also referred to as LP5, is a drug-linker conjugate designed for the development of ADCs.[1] The cytotoxic payload, exatecan (B1662903), is a potent DNA Topoisomerase I inhibitor.[1] This linker system is engineered to provide high stability in circulation and efficient release of the exatecan payload within the tumor microenvironment.
A notable application of this linker-payload system is in the construction of trastuzumab-P5(PEG24)-VC-PAB-exatecan (trastuzumab-LP5 DAR8), an ADC targeting HER2-positive cancers. Preclinical studies have demonstrated its potent anti-tumor activity.
Mechanism of Action
The ADC, once administered, circulates in the bloodstream. The monoclonal antibody component of the ADC targets and binds to a specific antigen on the surface of cancer cells (e.g., HER2 for trastuzumab-based ADCs). Following binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis. Inside the cell, the linker is cleaved by intracellular enzymes, releasing the exatecan payload. Exatecan then inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA double-strand breaks and ultimately triggers apoptosis (programmed cell death) of the cancer cell.
Figure 1: Mechanism of action of a Trastuzumab-P5(PEG24)-VC-PAB-exatecan ADC.
Preclinical Efficacy in a HER2-Positive Xenograft Model
A study by Schmitt S, et al. in Molecular Cancer Therapeutics (2023) evaluated the in vivo efficacy of trastuzumab-P5(PEG24)-VC-PAB-exatecan with a drug-to-antibody ratio of 8 (trastuzumab-LP5 DAR8) in a head-to-head comparison with Enhertu® (trastuzumab deruxtecan). The study utilized a HER2-positive NCI-N87 human gastric carcinoma xenograft model in female NU/NU nude mice.
Quantitative Data Summary
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle | - | Once weekly | ~1200 | - |
| Trastuzumab-LP5 DAR8 | 3 | Once weekly | ~100 | >90 |
| Trastuzumab-LP5 DAR8 | 1.5 | Once weekly | ~200 | >80 |
| Enhertu® | 3 | Once weekly | ~300 | ~75 |
| Enhertu® | 1.5 | Once weekly | ~500 | ~58 |
Note: The tumor volume values are approximated from graphical data presented in the referenced study. For precise values, please refer to the original publication.
Experimental Protocols
Establishment of a HER2-Positive NCI-N87 Gastric Carcinoma Xenograft Model
This protocol is based on methodologies described for establishing NCI-N87 xenografts.[2][3][4][5]
Materials:
-
NCI-N87 human gastric carcinoma cell line (HER2-positive)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Female immunodeficient mice (e.g., NU/NU nude or NOD/SCID, 6-8 weeks old)
-
Syringes and needles (27G)
-
Calipers
Procedure:
-
Cell Culture: Culture NCI-N87 cells in a humidified incubator at 37°C and 5% CO2. Passage the cells every 2-3 days to maintain exponential growth.
-
Cell Preparation for Implantation:
-
On the day of implantation, harvest the cells by trypsinization.
-
Wash the cells with PBS and perform a cell count using a hemocytometer or automated cell counter.
-
Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^8 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Implantation:
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth. Tumors should become palpable within 7-14 days.
-
Measure tumor dimensions twice weekly using calipers.
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
-
Randomization: When the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.
In Vivo Efficacy Study Protocol
This protocol is a generalized representation based on the study by Schmitt S, et al. and common practices for ADC efficacy studies.
Materials:
-
Tumor-bearing mice (as prepared above)
-
Trastuzumab-P5(PEG24)-VC-PAB-exatecan (lyophilized powder)
-
Vehicle control (e.g., sterile PBS or formulation buffer)
-
Enhertu® (for comparison, if applicable)
-
Sterile saline or PBS for injection
-
Syringes and needles for intravenous (IV) injection
-
Animal balance
Procedure:
-
ADC Formulation:
-
Reconstitute the lyophilized ADC with sterile water or PBS to the desired stock concentration.
-
Further dilute the stock solution with the appropriate vehicle to the final dosing concentrations.
-
-
Dosing and Administration:
-
On Day 0 of the study, weigh each mouse to determine the exact injection volume.
-
Administer the ADC, vehicle, or comparator drug via intravenous injection (e.g., tail vein).
-
Repeat the dosing as per the predetermined schedule (e.g., once weekly).
-
-
Data Collection:
-
Measure tumor volumes and body weights twice weekly throughout the study.
-
Monitor the animals for any signs of toxicity.
-
-
Study Endpoint:
-
The study may be terminated when the mean tumor volume in the vehicle control group reaches a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.
-
Euthanize the animals and collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).
-
Figure 2: Experimental workflow for a preclinical xenograft study.
Logical Relationship of ADC Components
The this compound is a complex linker-payload system designed to be conjugated to a monoclonal antibody. The "P5" component refers to the ethynylphosphonamidate chemistry used for stable cysteine-based conjugation to the antibody. The PEG24 spacer enhances solubility and improves pharmacokinetic properties. The valine-citrulline (VC) dipeptide is a cathepsin B-cleavable linker, ensuring payload release in the lysosomal compartment of the tumor cell. The p-aminobenzyl carbamate (B1207046) (PAB) is a self-immolative spacer that facilitates the efficient release of the unmodified exatecan payload.
References
Troubleshooting & Optimization
How to prevent aggregation of P5(PEG24)-VC-PAB-exatecan ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P5(PEG24)-VC-PAB-exatecan and other exatecan-based antibody-drug conjugates (ADCs). The following information addresses common challenges related to ADC aggregation and stability during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation in this compound ADC formulations?
A1: Aggregation of ADCs is a multifaceted issue stemming from the inherent properties of the antibody, the physicochemical characteristics of the linker and payload, and the experimental conditions.[1] Key contributing factors for exatecan-based ADCs include:
-
Hydrophobicity: The exatecan (B1662903) payload and parts of the linker are inherently hydrophobic. When conjugated to the antibody, these components can create hydrophobic patches on the protein surface, leading to intermolecular interactions and aggregation.[1] The P5(PEG24) linker is specifically designed with polyethylene (B3416737) glycol (PEG) to counteract this hydrophobicity.[2]
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[1]
-
Unfavorable Buffer Conditions: The composition of the buffer, including pH and salt concentration, is critical for ADC stability. Aggregation can be induced by buffer conditions that do not adequately shield electrostatic interactions or that are close to the antibody's isoelectric point (pI), where its solubility is at a minimum.[1]
-
Use of Co-solvents: Organic co-solvents like DMSO, often used to dissolve the hydrophobic linker-payload, can promote antibody aggregation if their final concentration in the reaction mixture is too high.[1]
-
Environmental Stress: Factors such as elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (e.g., vigorous mixing) can denature the antibody portion of the ADC, leading to aggregation.
Q2: My this compound ADC shows significant aggregation immediately after the conjugation reaction. What are the likely causes and how can I fix this?
A2: Immediate aggregation post-conjugation is often driven by the increased surface hydrophobicity of the newly formed ADC.[1] Here are some immediate troubleshooting steps:
-
Review Conjugation Chemistry: The conditions during conjugation can disrupt the monoclonal antibody's (mAb) structure, promoting aggregation.[1] Ensure the pH of the reaction buffer is not near the isoelectric point of the antibody.[1]
-
Assess Co-solvent Concentration: If using an organic co-solvent, ensure its final concentration is minimal (e.g., <5% v/v), as higher concentrations can induce aggregation.[1]
-
Consider Solid-Phase Conjugation: A highly effective method to prevent aggregation is to immobilize the antibodies on a solid support, such as an affinity resin, during the conjugation process. This physical separation prevents the newly hydrophobic ADCs from interacting and aggregating.[1]
Q3: I am observing a gradual increase in ADC aggregation during storage. What factors contribute to this instability, and what are the best practices for formulation?
A3: Gradual aggregation during storage typically points to issues with the formulation and storage conditions. ADCs are sensitive to their chemical and physical environment.[1]
-
Formulation and Storage Best Practices:
-
Optimize Buffer Conditions:
-
pH: Maintain a pH where the ADC is most stable. Deviations to a lower pH can induce protein cleavage, while a higher pH can promote aggregation.[1]
-
Ionic Strength: Adjusting the ionic strength of the buffer with salts can help to stabilize the ADC.
-
-
Use of Stabilizing Excipients: The choice of excipients is critical for preventing aggregation.[1]
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) are commonly used to prevent aggregation at air-water interfaces.[1]
-
Sugars: Sugars like sucrose (B13894) and trehalose (B1683222) can act as cryoprotectants and stabilizers.
-
Amino Acids: Certain amino acids, such as arginine and glycine, can help to reduce protein-protein interactions.
-
-
Control Storage Temperature: Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations, and avoid temperature fluctuations. For long-term storage, consider frozen storage at -20°C or -80°C, but be mindful of the risks associated with freeze-thaw cycles.
-
Protect from Light: Some payloads can be photosensitive, so protecting the ADC from light is a good practice.
-
Aliquot for Single Use: To avoid repeated freeze-thaw cycles, aliquot the ADC into single-use volumes.
-
Troubleshooting Guides
Issue 1: High Levels of Aggregates Detected by SEC Immediately Post-Conjugation
| Potential Cause | Troubleshooting Action |
| High local concentration of hydrophobic linker-payload during addition. | Add the linker-payload solution slowly and with gentle mixing to the antibody solution. |
| Suboptimal pH of the conjugation buffer. | Perform a pH screening study to identify the optimal pH for both the conjugation reaction and ADC stability. |
| High final concentration of organic co-solvent. | Minimize the amount of co-solvent used. If possible, use a more water-soluble linker-payload formulation. |
| Intermolecular cross-linking. | If using a linker with the potential for cross-reactivity, re-evaluate the linker chemistry. |
| Antibody is inherently prone to aggregation. | Consider re-engineering the antibody to improve its stability. |
| Hydrophobicity of the exatecan-linker construct. | The P5(PEG24) linker is designed to mitigate this. Ensure the correct linker is being used. |
Issue 2: Increased Aggregation Observed Over Time During Storage
| Potential Cause | Troubleshooting Action |
| Inadequate formulation. | Screen different buffer systems (e.g., histidine, citrate) and a panel of excipients (e.g., polysorbates, sucrose, arginine) to find the optimal formulation for long-term stability. |
| Suboptimal storage temperature. | Confirm the recommended storage temperature and ensure it is maintained. Perform a temperature stability study to understand the ADC's thermal lability. |
| Repeated freeze-thaw cycles. | Aliquot the ADC into single-use vials to avoid multiple freeze-thaw events. If freezing is necessary, use a controlled freezing rate and include cryoprotectants in the formulation. |
| Oxidation. | If the antibody is susceptible to oxidation, consider storing under an inert gas (e.g., nitrogen or argon) and adding antioxidants to the formulation. |
| Leachables from the storage container. | Ensure the storage container is made of a material that is compatible with ADCs and does not leach substances that could promote aggregation. |
Data Presentation
Table 1: Impact of PEG Linker Length on the Properties of a Trastuzumab-Exatecan ADC
| Linker-Payload | Monomeric Protein Yield (%) | Average DAR | High Molecular Weight Species (Aggregates) (%) |
| P5(PEG2)-VC-PAB-exatecan | 82 | 5.51 | 2.3 |
| P5(PEG12)-VC-PAB-exatecan | 80 | 6.36 | 3.9 |
| This compound | 99 | 8.00 | 0.9 |
| MC-VC-PAB-exatecan (non-PEGylated control) | 75 | 0.12 | 19.2 |
Data adapted from Schmitt S, et al. (2023).[2][3] This table demonstrates that increasing the length of the PEG chain in the linker improves the conjugation efficiency (higher DAR) and significantly reduces the formation of aggregates. The P5(PEG24) linker shows the most favorable profile with the highest yield of monomeric protein and the lowest percentage of aggregates.[2][3]
Table 2: Comparison of Key Analytical Techniques for ADC Aggregation Analysis
| Technique | Principle of Separation/Detection | Information Provided | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic size. | Quantifies monomers, dimers, and higher-order aggregates. | Robust, widely used, good for routine quality control. | May not resolve all species; potential for on-column interactions. |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | SEC separation followed by light scattering detection. | Absolute molecular weight of eluting species, size distribution. | Provides more accurate characterization of aggregates than SEC alone. | More complex setup and data analysis. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on surface hydrophobicity. | Drug-to-Antibody Ratio (DAR) distribution, ADC hydrophobicity profile. | Directly assesses a key driver of aggregation. | Can be sensitive to mobile phase conditions. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light to determine particle size. | Provides information on the size distribution and presence of aggregates in solution. | Rapid, non-invasive, and useful for formulation screening. | Low resolution; sensitive to dust and large particles. |
| Analytical Ultracentrifugation (AUC) | Measures the rate of sedimentation of molecules in a centrifugal field. | Provides detailed information on the size, shape, and distribution of species in solution. | High resolution; provides data in the native buffer conditions. | Requires specialized equipment and expertise. |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify the monomeric, aggregated, and fragmented species of the this compound ADC.
Materials:
-
HPLC or UHPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, 7.8 x 300 mm, 2.7 µm)
-
Mobile Phase: e.g., 100 mM sodium phosphate, 200 mM sodium chloride, pH 6.8
-
This compound ADC sample
Methodology:
-
System Preparation:
-
Thoroughly degas the mobile phase.
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm filter if it contains visible particulates.
-
-
Chromatographic Run:
-
Inject a defined volume of the prepared ADC sample (e.g., 20 µL).
-
Monitor the elution profile at 280 nm. The main peak corresponds to the ADC monomer. Peaks eluting earlier represent higher molecular weight species (aggregates), while later eluting peaks correspond to fragments.
-
-
Data Analysis:
-
Integrate the peak areas for the monomer and all aggregate species.
-
Calculate the percentage of aggregation as: % Aggregation = (Total Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Protocol 2: Assessment of ADC Stability by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution and assess the propensity for aggregation of the this compound ADC in different formulations or under stress conditions.
Materials:
-
DLS instrument
-
Low-volume quartz cuvette or multi-well plate
-
This compound ADC sample
-
Formulation buffers and excipients for screening
Methodology:
-
Sample Preparation:
-
Prepare ADC samples in the desired formulation buffers at a suitable concentration (typically 0.5-1.0 mg/mL).
-
Filter all buffers and samples through a 0.2 µm filter to remove dust and extraneous particles.
-
-
Instrument Setup:
-
Set the instrument parameters, including temperature and measurement duration.
-
Perform a blank measurement with the formulation buffer.
-
-
Measurement:
-
Carefully pipette the ADC sample into the cuvette or well, avoiding the introduction of air bubbles.
-
Place the sample in the instrument and allow it to equilibrate to the set temperature.
-
Initiate the DLS measurement. The instrument will collect data on the fluctuations of scattered light.
-
-
Data Analysis:
-
The DLS software will generate a size distribution profile, showing the hydrodynamic radius (Rh) of the particles in the sample.
-
A monomodal peak corresponding to the size of the ADC monomer indicates a non-aggregated sample.
-
The presence of larger species or a high polydispersity index (PdI) suggests the presence of aggregates.
-
For thermal stability studies, measurements can be taken at increasing temperatures to determine the aggregation onset temperature.
-
Visualizations
Caption: Mechanism of action of this compound ADC.
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
References
Technical Support Center: Optimizing Drug-to-Antibody Ratio for P5(PEG24)-VC-PAB-exatecan
Welcome to the technical support center for the optimization of the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) utilizing the P5(PEG24)-VC-PAB-exatecan linker-payload. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful and reproducible conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound drug-linker?
A1: this compound is a drug-linker conjugate used in the creation of antibody-drug conjugates (ADCs). It comprises three key components:
-
Exatecan: A potent topoisomerase I inhibitor that acts as the cytotoxic payload.
-
VC-PAB linker: A cathepsin B-cleavable linker system composed of valine-citrulline (VC) and a p-aminobenzyl (PAB) self-immolative spacer, which ensures the release of the active drug within the target cell.
-
P5(PEG24): A phosphonamidate-based linker with a polyethylene (B3416737) glycol (PEG) chain of 24 units. This component is designed to improve hydrophilicity, reduce aggregation, and enhance conjugation efficiency, particularly for achieving high DARs.
Q2: Why is the drug-to-antibody ratio (DAR) a critical quality attribute (CQA)?
A2: The DAR, or the average number of drug molecules conjugated to a single antibody, is a CQA because it directly influences the ADC's therapeutic window. It impacts the efficacy, toxicity, pharmacokinetics, and stability of the ADC. An insufficient DAR may lead to reduced potency, while an excessively high DAR can increase toxicity, promote aggregation, and lead to faster clearance from circulation.
Q3: What are the main challenges when conjugating this compound to an antibody?
A3: A primary challenge with exatecan-based ADCs, especially at higher DARs, is the increased hydrophobicity which can lead to the formation of high molecular weight species (HMWS) or aggregation. The inclusion of the PEG24 moiety in the P5 linker is specifically designed to mitigate this issue. Achieving consistent and reproducible DAR values between batches can also be a challenge, often stemming from minor variations in reaction conditions.
Q4: What analytical techniques are recommended for determining the DAR of this compound ADCs?
A4: Several methods can be used to determine the DAR, each with its own advantages and limitations. The most common techniques include:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): A widely used method that separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules. It is performed under non-denaturing conditions, preserving the ADC's native structure.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique also separates based on hydrophobicity but under denaturing conditions. It is often coupled with mass spectrometry for more detailed characterization.
-
Mass Spectrometry (MS): Provides a precise measurement of the mass of the intact ADC and its subunits, allowing for the direct determination of the DAR and the distribution of different drug-loaded species.
-
UV/Vis Spectroscopy: A simpler and quicker method that estimates the average DAR based on the differential absorbance of the antibody and the payload at specific wavelengths. However, it does not provide information on the distribution of DAR species and can be affected by the presence of free drug.
Troubleshooting Guides
This section provides solutions to common problems encountered during the optimization of the DAR for this compound ADCs.
Issue 1: Inconsistent DAR Between Batches
-
Symptom: Significant variability in the average DAR is observed across different conjugation reactions.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inaccurate Reagent Concentrations | Verify the concentration and purity of the antibody, this compound, and any reducing or re-bridging reagents before each experiment. |
| Variations in Reaction Stoichiometry | Ensure precise and consistent molar ratios of the linker-payload to the antibody. Even small deviations can significantly impact the final DAR. |
| Inconsistent Antibody Reduction (for Cysteine Conjugation) | The efficiency of interchain disulfide bond reduction is critical. Monitor and control the concentration of the reducing agent (e.g., TCEP), incubation time, and temperature to ensure a consistent number of available thiol groups for conjugation. |
| Fluctuations in Reaction Conditions | Maintain strict control over reaction parameters such as temperature, pH, and incubation time. |
| Reagent Degradation | Prepare fresh solutions of reagents, especially the reducing agent and the linker-payload, for each conjugation reaction. |
Issue 2: High Levels of Aggregation or High Molecular Weight Species (HMWS)
-
Symptom: Size exclusion chromatography (SEC) analysis reveals a significant increase in HMWS post-conjugation.
-
Possible Causes & Solutions:
| Cause | Solution |
| High Hydrophobicity of the ADC | While the PEG24 linker is designed to reduce hydrophobicity, high DAR values can still lead to aggregation. Consider optimizing for a slightly lower target DAR if aggregation is persistent. |
| Suboptimal Buffer Conditions | Screen different buffer compositions, pH, and excipients (e.g., sucrose, polysorbate) to identify conditions that minimize aggregation. |
| Incorrect Reactant Concentrations | High local concentrations of the linker-payload during addition can promote aggregation. Add the linker-payload solution slowly and with gentle mixing. |
| Post-Conjugation Handling | Purify the ADC promptly after the reaction to remove unreacted linker-payload and other impurities that may contribute to instability. |
Issue 3: Low Conjugation Efficiency
-
Symptom: The average DAR is consistently lower than the target, even with an excess of linker-payload.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inefficient Antibody Reduction | Increase the molar excess of the reducing agent or extend the incubation time. Ensure the reducing agent is active. |
| Oxidation of Free Thiols | Perform the conjugation reaction in a deoxygenated buffer to prevent the re-oxidation of free sulfhydryl groups on the antibody. |
| Hydrolysis of the Linker-Payload | Ensure the linker-payload is stored under appropriate conditions and dissolved in a suitable solvent immediately before use. |
| Steric Hindrance | The conjugation site on the antibody may be sterically hindered. While this compound is designed for cysteine conjugation, if using a different antibody or conjugation strategy, consider the accessibility of the target residues. |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of this compound
This protocol describes a general method for conjugating this compound to an antibody via interchain cysteine residues.
-
Antibody Preparation:
-
Prepare the antibody in a suitable buffer (e.g., PBS with 1 mM EDTA) at a concentration of 5-10 mg/mL.
-
-
Antibody Reduction:
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar ratio is 2.5 moles of TCEP per mole of antibody.
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol (-SH) groups.
-
-
Conjugation Reaction:
-
Dissolve the this compound linker-payload in an appropriate organic solvent (e.g., DMSO) at a high concentration.
-
Add the dissolved linker-payload to the reduced antibody solution. The molar excess of the linker-payload will determine the final DAR and should be optimized (e.g., start with 1.25 equivalents per cysteine).
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add an excess of a quenching reagent, such as N-acetylcysteine, to react with any unreacted linker-payload.
-
-
Purification:
-
Purify the resulting ADC using size exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linker-payload, quenching reagent, and any aggregates.
-
Protocol 2: DAR Determination by HIC-HPLC
-
Mobile Phase Preparation:
-
Mobile Phase A: 2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
-
-
HPLC System and Column:
-
Use a biocompatible HPLC system.
-
Equilibrate a HIC column (e.g., Tosoh TSKgel Butyl-NPR) with the initial mobile phase conditions.
-
-
Sample Preparation:
-
Dilute the purified ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Run:
-
Inject 10-20 µL of the prepared sample.
-
Run a linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, DAR6, DAR8).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of Species * Number of Drugs in Species) / 100
-
Visualizations
Caption: Experimental workflow for ADC conjugation and analysis.
Troubleshooting low conjugation yield with P5(PEG24)-VC-PAB-exatecan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P5(PEG24)-VC-PAB-exatecan for antibody-drug conjugate (ADC) development. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a drug-linker conjugate used for creating antibody-drug conjugates (ADCs).[1][2][3] It comprises three key components:
-
Exatecan (B1662903): A potent topoisomerase I inhibitor that acts as the cytotoxic payload.[1][2][4]
-
VC-PAB Linker: A cathepsin B-cleavable linker system composed of valine-citrulline (VC) and a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer, designed to release the exatecan payload within the target cell.[4][5]
-
P5(PEG24) Moiety: A phosphonamidate-based linker containing a discrete polyethylene (B3416737) glycol (PEG) 24-unit chain. This hydrophilic component is crucial for overcoming the hydrophobicity of the exatecan and VC-PAB moiety, thereby improving solubility and conjugation efficiency.[4][5]
Q2: What is the mechanism of action of exatecan?
Exatecan is a topoisomerase I inhibitor. It stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA single-strand breaks. During the S-phase of the cell cycle, the collision of the replication fork with these stabilized complexes results in irreversible DNA double-strand breaks, ultimately inducing apoptosis.
Below is a simplified diagram of the proposed signaling pathway:
Caption: Simplified signaling pathway of exatecan-induced apoptosis.
Troubleshooting Low Conjugation Yield
Low drug-to-antibody ratio (DAR) and poor conjugation efficiency are common challenges in ADC development. The hydrophobic nature of exatecan and the VC-PAB linker can contribute to these issues.[4][6]
Issue: Consistently low DAR and low yields after conjugation.
Potential Cause 1: Poor Solubility of the Linker-Payload
The hydrophobic nature of the exatecan-linker can lead to poor solubility in aqueous conjugation buffers, reducing its availability to react with the antibody.[6]
-
Troubleshooting Steps:
-
Co-solvent: Introduce a minimal amount of an organic co-solvent such as DMSO or DMA to the conjugation reaction to improve the solubility of the hydrophobic exatecan-linker. Use caution, as high concentrations of organic solvents can denature the antibody.[6]
-
Linker Design: The P5(PEG24) linker is specifically designed with a hydrophilic PEG chain to counteract the hydrophobicity of the exatecan-PAB moiety and improve conjugation efficiency.[4][5]
-
Potential Cause 2: Inefficient Antibody Reduction (for Thiol-Based Conjugation)
Incomplete or uncontrolled reduction of the antibody's interchain disulfide bonds can lead to a lower number of available conjugation sites.
-
Troubleshooting Steps:
-
Reducing Agent: Ensure the use of a sufficient concentration of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[6] An optimized protocol suggests using 5 equivalents of TCEP.[4][5]
-
Purification Post-Reduction: It is critical to remove the excess reducing agent before adding the linker-payload to prevent it from reacting with the maleimide (B117702) group of the linker.[6]
-
Potential Cause 3: Suboptimal Reaction Conditions
The efficiency of the conjugation reaction is sensitive to various parameters.
-
Troubleshooting Steps:
-
pH: Maintain the pH of the conjugation buffer within the optimal range for the specific conjugation chemistry. For maleimide-thiol conjugation, a pH of 6.5-7.5 is typically recommended.[6] An optimized protocol for this compound uses a pH of 8.3.[4][5]
-
Temperature and Time: Optimize the incubation temperature and reaction time. While longer reaction times can increase conjugation, they may also promote aggregation.[6] A recommended condition is 25°C for 16 hours.[4][5]
-
Stoichiometry: The molar ratio of the linker-payload to the antibody is a critical parameter. For this compound, as little as 1.25 equivalents per cysteine has been shown to be effective for generating a DAR8 ADC.[4][5]
-
Potential Cause 4: ADC Aggregation
The increased hydrophobicity of the ADC after conjugation can lead to aggregation, resulting in the loss of monomeric product during purification.[4][6][7]
-
Troubleshooting Steps:
-
Hydrophilic Linkers: The use of hydrophilic linkers, such as those containing PEG chains like P5(PEG24), is a key strategy to minimize aggregation.[4][7]
-
Optimize DAR: Aim for the lowest effective DAR, as higher DARs can increase hydrophobicity and the propensity for aggregation.[7]
-
Analytical Monitoring: Use techniques like Size Exclusion Chromatography (SEC) to monitor for the formation of high molecular weight species (HMWS).[4]
-
Experimental Protocols
Optimized Conjugation Protocol for this compound (LP5) to achieve DAR8 [4][5]
This protocol is based on a starting antibody concentration of 10.0 mg/mL.
-
Materials:
-
Antibody at 10.0 mg/mL in P5-conjugation buffer.
-
P5-conjugation buffer: 50 mmol/L Tris, 1 mmol/L EDTA, 100 mmol/L NaCl, pH 8.3 at room temperature.
-
TCEP [Tris(2-carboxyethyl)phosphine] solution: 10 mmol/L in P5-conjugation buffer.
-
This compound (LP5) solution: 40 mmol/L in DMSO.
-
-
Procedure: a. In a suitable reaction vessel, add 50 µL of the antibody solution. b. Add 1.66 µL of the 10 mmol/L TCEP solution (5 equivalents). c. Immediately after adding the TCEP, add 0.83 µL of the 40 mmol/L LP5 solution (10 equivalents). d. Mix the reaction and shake at 350 rpm and 25°C for 16 hours. e. After incubation, purify the ADC using standard chromatography techniques (e.g., SEC) to remove unconjugated linker-payload and any aggregates.
Workflow for ADC Conjugation and Analysis
Caption: General experimental workflow for ADC conjugation and analysis.
Data Presentation
Table 1: Troubleshooting Guide for Low Conjugation Yield
| Potential Cause | Recommended Action | Key Parameters to Monitor |
| Poor Linker-Payload Solubility | Introduce a limited amount of co-solvent (e.g., DMSO). | Visual inspection for precipitation, reaction kinetics. |
| Inefficient Antibody Reduction | Ensure sufficient concentration and purity of the reducing agent (e.g., TCEP). | Number of free thiols post-reduction. |
| Suboptimal Reaction Conditions | Optimize pH, temperature, and reaction time. | DAR, level of aggregation. |
| ADC Aggregation | Utilize hydrophilic linkers (e.g., P5(PEG24)). | Percentage of high molecular weight species by SEC. |
Table 2: Analytical Methods for DAR Determination
| Method | Principle | Advantages | Limitations |
| UV-Vis Spectrophotometry | Measures absorbance at different wavelengths to determine the concentration of the antibody and the drug.[] | Simple, convenient, and fast.[] | Provides an average DAR; requires distinct absorbance maxima for the antibody and the drug.[][9] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which increases with the number of conjugated drugs.[] | Provides information on the distribution of different DAR species; non-denaturing.[] | May require coupling with MS for definitive peak identification.[] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species by liquid chromatography and determines their mass, allowing for the calculation of the number of conjugated drugs.[][9] | Provides accurate mass measurements for different DAR species and can identify the location of conjugation.[9] | Can be complex; denaturing conditions may not be suitable for all ADCs.[] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. Analytical Methods for Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
Addressing hydrophobicity issues of exatecan-based ADCs
Welcome to the technical support center for exatecan-based Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to the hydrophobicity of exatecan-based ADCs.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hydrophobicity in exatecan-based ADCs?
A1: The primary cause of hydrophobicity in exatecan-based ADCs stems from the inherent hydrophobicity of the exatecan (B1662903) payload itself.[1][2] When multiple exatecan molecules are conjugated to an antibody, especially at a high drug-to-antibody ratio (DAR), the resulting ADC can exhibit increased surface hydrophobicity, leading to issues like aggregation.[2][3][4] Certain linker chemistries can also contribute to the overall hydrophobicity of the drug-linker complex.[2][5]
Q2: What are the consequences of high hydrophobicity in our exatecan-based ADC?
A2: High hydrophobicity in exatecan-based ADCs can lead to several detrimental consequences, including:
-
Aggregation: Hydrophobic interactions between ADC molecules can cause them to clump together, forming aggregates.[1][3]
-
Instability: Aggregated ADCs are often less stable and more susceptible to degradation.[1]
-
Rapid Clearance: The hydrophobic nature of high-DAR ADCs can lead to faster clearance from the bloodstream, reducing their therapeutic efficacy.[1][3]
-
Manufacturing Difficulties: The tendency to aggregate can complicate conjugation, purification, and formulation processes.[1]
-
Off-target Toxicity: Increased hydrophobicity can lead to nonspecific uptake by healthy tissues, potentially causing off-target toxicity.[6]
Q3: What is the optimal drug-to-antibody ratio (DAR) for an exatecan-based ADC?
A3: The optimal DAR for an exatecan ADC is a balance between achieving sufficient potency and maintaining favorable pharmacokinetic properties.[1] While a higher DAR can increase cytotoxic potential, it also increases hydrophobicity.[1][3] Generally, a DAR of 4 to 8 is targeted for exatecan ADCs.[1] However, the ideal DAR is dependent on the specific antibody, linker, and target, and should be determined empirically for each ADC construct.[1] Some studies have successfully generated homogeneous DAR 8 ADCs with good physicochemical properties by using hydrophilic linkers.[3]
Q4: How can we mitigate the hydrophobicity of our exatecan-based ADC?
A4: Several strategies can be employed to mitigate the hydrophobicity of exatecan-based ADCs:
-
Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) or polysarcosine (PSAR), can effectively "mask" the hydrophobicity of the exatecan payload and improve the ADC's solubility and pharmacokinetic profile.[1][3][5][7]
-
Optimize DAR: Carefully optimizing the DAR to the lowest effective level can help reduce overall hydrophobicity.[1]
-
Site-Specific Conjugation: This method allows for the attachment of the drug-linker to specific, predetermined sites on the antibody, resulting in a more homogeneous product with potentially improved properties compared to random conjugation methods.[1]
-
Formulation Optimization: Using stabilizing excipients and optimizing buffer conditions (pH, ionic strength) can help prevent aggregation during storage.[2]
Troubleshooting Guides
Issue 1: ADC Aggregation Observed During or Immediately After Conjugation
Question: We are observing significant aggregation of our exatecan-based ADC immediately following the conjugation reaction. What are the likely causes and how can we troubleshoot this?
Answer: Immediate aggregation post-conjugation is a common issue primarily driven by the increased surface hydrophobicity of the ADC.[2]
Troubleshooting Steps:
-
Review Conjugation Chemistry:
-
pH: Ensure the pH of the reaction buffer is not near the isoelectric point (pI) of the antibody, as this is where its solubility is lowest.[2] For maleimide-thiol conjugation, a pH range of 6.5-7.5 is generally recommended.[8]
-
Co-solvents: If using an organic co-solvent like DMSO to dissolve the exatecan-linker, keep the final concentration to a minimum (ideally <5% v/v), as higher concentrations can promote antibody aggregation.[2][8]
-
-
Optimize Reaction Conditions:
-
Reaction Time and Temperature: While longer reaction times can increase conjugation efficiency, they may also promote aggregation. A systematic optimization of these parameters is recommended.[8]
-
-
Employ Hydrophilic Linkers:
-
Consider Solid-Phase Conjugation:
-
Immobilizing the antibody on a solid support during conjugation can prevent the newly formed hydrophobic ADCs from interacting and aggregating.[2]
-
Issue 2: Low Drug-to-Antibody Ratio (DAR) After Conjugation
Question: Our analysis shows a consistently low DAR after performing the conjugation reaction. What could be causing this and how can we improve it?
Answer: A low DAR in exatecan-based ADC production can stem from several factors, often related to the hydrophobicity of the payload and reaction inefficiencies.[8]
Troubleshooting Steps:
-
Optimize Conjugation Reaction Conditions:
-
Reagent Concentrations: Systematically optimize the molar ratio of the drug-linker to the antibody.
-
Reaction Parameters: Adjust the pH, temperature, and reaction time to find the optimal conditions for your specific antibody and linker.[1]
-
-
Ensure Efficient Antibody Preparation (for thiol-based conjugation):
-
Reduction Step: Ensure complete and controlled reduction of the antibody's interchain disulfide bonds using an adequate concentration of a reducing agent like TCEP.[8]
-
Purification Post-Reduction: It is crucial to remove the excess reducing agent before adding the drug-linker to prevent it from reacting with the linker's maleimide (B117702) group.[8]
-
-
Address Steric Hindrance:
Issue 3: Poor In Vivo Efficacy Despite High In Vitro Potency
Question: Our exatecan ADC is highly potent in cell-based assays, but is showing poor efficacy in our in vivo models. What could be the reason for this discrepancy?
Answer: This is a common challenge that can often be linked to the ADC's pharmacokinetic properties, which are heavily influenced by its hydrophobicity.
Troubleshooting Steps:
-
Investigate Rapid Clearance:
-
Assess Linker Stability:
-
Premature cleavage of the linker in plasma can lead to the systemic release of the cytotoxic payload, reducing the amount that reaches the tumor.[1]
-
Select a linker with demonstrated stability in plasma.[1] For cleavable linkers, ensure the cleavage mechanism is specific to the tumor microenvironment or intracellular conditions.[1]
-
Data Summary
Table 1: Impact of Hydrophilic Linkers on Exatecan-Based ADC Properties
| ADC Construct | Linker Type | DAR | Aggregation (%) | Pharmacokinetic Profile | Reference |
| Tra-Exa-PSAR10 | Polysarcosine-based | 8 | < 3% | Similar to unconjugated antibody | [3][9] |
| Tra-Exa-PSAR0 | No hydrophilic polymer | 8 | Not specified | Accelerated plasma clearance | [3] |
| IgG(8)-EXA | Lysine-(PEG)12-Cap–OH | 8 | < 3% | Favorable | [5][6] |
| T-DXd (Reference) | Tetrapeptide | ~7.7 | 9.7% | - | [5] |
Experimental Protocols
Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species in an exatecan ADC sample based on their hydrophobicity.
Methodology:
-
Sample Preparation: Dilute the exatecan ADC sample to a suitable concentration (e.g., 1 mg/mL) in HIC mobile phase A.[1]
-
Chromatographic System:
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).[1]
-
Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[1]
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0.[1]
-
Flow Rate: 0.5-1.0 mL/min.[1]
-
Detection: UV at 280 nm.[1]
-
-
Gradient Elution:
-
Begin with a high concentration of mobile phase A.
-
Apply a linear gradient to a high concentration of mobile phase B over a defined period (e.g., 30 minutes). This will elute the ADC species based on their hydrophobicity, with higher DAR species being more hydrophobic and eluting later.[1]
-
-
Data Analysis:
-
Identify the peaks corresponding to the unconjugated antibody and the different drug-loaded species (DAR=2, 4, 6, 8, etc.).
-
Calculate the area of each peak.
-
The average DAR is calculated by the weighted average of the DAR of each species.
-
Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in an exatecan ADC sample.
Methodology:
-
Sample Preparation: Dilute the exatecan ADC sample to a concentration of approximately 0.5-1.0 mg/mL in the SEC mobile phase.[2]
-
Chromatographic System:
-
Column: A size exclusion column suitable for separating antibody monomers from aggregates (e.g., a column with a pore size appropriate for IgG molecules).
-
Mobile Phase: A physiological pH buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[2]
-
Flow Rate: A constant flow rate, typically around 0.5 mL/min.[2]
-
Detection: UV at 280 nm.
-
-
Chromatographic Run:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a defined volume of the prepared ADC sample (e.g., 20 µL).[2]
-
Monitor the elution profile. The main peak corresponds to the ADC monomer, earlier eluting peaks correspond to aggregates, and later eluting peaks correspond to fragments.
-
-
Data Analysis:
-
Integrate the peak areas for the monomer, aggregate, and any fragment peaks.
-
Calculate the percentage of each species relative to the total peak area.
-
Visualizations
Caption: A typical experimental workflow for the development and evaluation of exatecan-based ADCs.
Caption: A logical diagram illustrating the causes and mitigation strategies for hydrophobicity issues in exatecan-based ADCs.
Caption: The mechanism of action of an exatecan-based ADC, leading to tumor cell apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Improving stability of P5(PEG24)-VC-PAB-exatecan ADCs in plasma
This technical support center provides guidance for researchers, scientists, and drug development professionals to enhance the plasma stability of P5(PEG24)-VC-PAB-exatecan antibody-drug conjugates (ADCs).
Troubleshooting Guide
This guide addresses common issues encountered during the development and in vitro/in vivo evaluation of this compound ADCs.
| Observed Problem | Potential Root Cause(s) | Suggested Solution(s) |
| Rapid decrease in Drug-to-Antibody Ratio (DAR) in mouse plasma. | The valine-citrulline (VC) linker is susceptible to cleavage by mouse plasma carboxylesterase 1C (Ces1C).[1][2][3][4] | - For preclinical mouse studies, consider using a linker less susceptible to Ces1C, such as a glutamic acid-valine-citrulline (EVC) linker.[1] - While less stable in mouse models, the VC linker is generally more stable in human plasma; prioritize stability data from human and non-human primate plasma for clinical translation.[2][3] - Perform multi-species plasma stability assays to understand the translatability of your findings.[5] |
| ADC aggregation observed during or after conjugation, or during storage. | - The exatecan (B1662903) payload is hydrophobic, and high DARs can increase the overall hydrophobicity of the ADC, leading to aggregation.[6][7][8] - Suboptimal formulation conditions (e.g., pH, ionic strength).[9] - Freeze-thaw stress can denature the antibody and promote aggregation.[9] | - The inclusion of a hydrophilic PEG24 linker is designed to mitigate this, but further optimization may be needed.[10][11] - Ensure the formulation buffer has an optimal pH (typically pH 6.0-7.0) and ionic strength (e.g., 150 mM NaCl).[9] - Add stabilizing excipients such as sucrose (B13894) or polysorbate 80 to the formulation.[9] - Aliquot ADC samples to avoid repeated freeze-thaw cycles.[9] |
| Premature release of exatecan in human plasma. | Although more stable than in mouse plasma, the VC-PAB linker can still undergo slow cleavage by other plasma proteases, such as human neutrophil elastase.[2][12] | - Investigate alternative linker chemistries with enhanced stability, such as those with modified PABC moieties or non-cleavable linkers, if the therapeutic window is narrow.[13] - A comprehensive understanding of the ADC's catabolism is crucial to identify and quantify released species.[4] |
| Inconsistent results in plasma stability assays. | - Issues with the analytical methodology, such as inefficient immunocapture or interference from plasma proteins.[14][15] - Degradation of the ADC during sample processing.[14] | - Utilize robust analytical methods like LC-MS for accurate quantification of intact ADC, free payload, and changes in DAR.[14][16] - Optimize immunocapture protocols to ensure efficient and specific recovery of the ADC from plasma.[5][15] - Minimize sample handling and keep samples on ice or frozen to prevent degradation.[14] |
| Poor in vivo efficacy despite high in vitro potency. | - Rapid clearance of the ADC from circulation, potentially due to aggregation or high hydrophobicity.[6][17] - Premature cleavage of the linker leading to off-target toxicity and reduced payload delivery to the tumor.[17] | - The P5(PEG24) linker is designed to improve pharmacokinetics; however, if issues persist, re-evaluate the DAR.[10][11] - Characterize the pharmacokinetic profile of the ADC to understand its clearance rate.[17] - Correlate in vivo efficacy with plasma stability data to determine if premature payload release is the limiting factor. |
Frequently Asked Questions (FAQs)
General Knowledge
-
Q1: What is the role of each component in the this compound linker-drug?
-
P5(PEG24): A branched polyethylene (B3416737) glycol (PEG) linker with 24 ethylene (B1197577) glycol units. It increases the hydrophilicity of the ADC, which can reduce aggregation, improve pharmacokinetics, and allow for higher drug loading.[10][11][18]
-
VC (Valine-Citrulline): A dipeptide that is designed to be cleaved by lysosomal proteases, such as cathepsin B, within the target tumor cell to release the payload.[14][19]
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that, after cleavage of the VC linker, spontaneously releases the exatecan payload in its active form.[3]
-
Exatecan: A potent topoisomerase I inhibitor that acts as the cytotoxic payload to kill cancer cells.[19][20][21]
-
-
Q2: Why is plasma stability a critical attribute for this ADC?
-
Plasma stability is crucial to ensure that the cytotoxic exatecan payload remains attached to the antibody while in circulation. Premature release of the payload can lead to systemic toxicity and a reduction in the amount of drug delivered to the tumor, thereby narrowing the therapeutic window.[13][14][22]
-
Experimental Design and Analysis
-
Q3: What are the recommended analytical methods for assessing the plasma stability of my ADC?
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for determining the average DAR, identifying different drug-loaded species, and quantifying the amount of free payload released into the plasma.[14][16]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to determine the average DAR and the distribution of different drug-loaded species.[17]
-
Size Exclusion Chromatography (SEC): SEC is used to detect and quantify ADC aggregates and fragments.[9]
-
-
Q4: How should I design an in vitro plasma stability study?
-
Incubate the ADC in plasma (from species such as mouse, rat, monkey, and human) at 37°C.[5][22] Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours). Analyze the samples using LC-MS to measure the change in average DAR over time and quantify the release of free exatecan.[5]
-
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assessment by LC-MS
Objective: To quantify the change in average DAR and the release of free exatecan from the ADC over time in plasma.
Methodology:
-
Incubation:
-
Dilute the this compound ADC to a final concentration of 1 mg/mL in plasma from the desired species (e.g., mouse, human).
-
Incubate the samples in a controlled environment at 37°C.
-
Collect aliquots at specified time points (e.g., 0, 24, 48, 96, 168 hours).
-
Immediately freeze the collected aliquots at -80°C to halt any further degradation.[5]
-
-
Immunocapture of ADC:
-
Use magnetic beads pre-coated with an anti-human IgG (Fc) antibody.
-
Add the plasma sample to the beads and incubate for 1-2 hours at room temperature with gentle shaking to capture the ADC.
-
Wash the beads multiple times with PBS to remove unbound plasma proteins.[5]
-
-
Elution and Sample Preparation:
-
Elute the captured ADC from the beads using a low-pH buffer (e.g., 0.1% formic acid).
-
For analysis of the intact ADC, the sample can be directly analyzed. For subunit analysis, the ADC can be reduced with a reagent like DTT to separate the light and heavy chains.
-
-
LC-MS Analysis:
-
Liquid Chromatography: Use a reverse-phase column (e.g., C4) with a water/acetonitrile gradient containing 0.1% formic acid.
-
Mass Spectrometry: Acquire data in positive ion mode. Deconvolute the resulting spectra to determine the mass of the intact ADC or its subunits.
-
Calculate the average DAR at each time point by analyzing the relative abundance of the different drug-loaded species.
-
Protocol 2: Quantification of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Methodology:
-
Chromatographic System:
-
Column: A size exclusion column suitable for separating monoclonal antibodies and their aggregates.
-
Mobile Phase: A buffer that minimizes non-specific interactions, such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: Typically between 0.5 and 1.0 mL/min.
-
Detection: UV at 280 nm.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
-
Injection and Data Analysis:
-
Inject 10-20 µL of the prepared sample.
-
Integrate the peak areas corresponding to high molecular weight species (aggregates), the monomer, and low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.[9]
-
Visualizations
Caption: Key plasma instability pathways for exatecan-based ADCs.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 3. Lysosomal Cleavable Peptide Linkers in Antibody-Drug Conjugates[v1] | Preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. purepeg.com [purepeg.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Novel Dual-Payload ADC Platform Integrating Exatecan and Triptolide to Enhance Antitumor Efficacy and Overcome Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
Strategies to reduce off-target toxicity of exatecan payloads
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with exatecan-based Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate off-target toxicity and enhance the therapeutic index of your exatecan (B1662903) ADCs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for exatecan-based ADCs?
Exatecan is a potent topoisomerase I inhibitor. When an exatecan-based ADC binds to its target antigen on a cancer cell, it is internalized, typically into the lysosome. Inside the cell, the linker connecting the antibody to the exatecan payload is cleaved, releasing the active drug.[1][2] Exatecan then intercalates into the DNA and traps the topoisomerase I-DNA complex, leading to DNA strand breaks and ultimately inducing apoptosis (cell death).[3][4]
Q2: What are the primary drivers of off-target toxicity with exatecan payloads?
Off-target toxicity of exatecan ADCs can stem from several factors:
-
Linker Instability: Premature cleavage of the linker in systemic circulation can release the highly potent exatecan payload, allowing it to affect healthy tissues.[1][5][6]
-
Hydrophobicity: Exatecan is a hydrophobic molecule.[7] High drug-to-antibody ratios (DAR) can increase the overall hydrophobicity of the ADC, leading to aggregation, faster clearance from circulation, and non-specific uptake by healthy tissues, particularly the liver.[8][9][10]
-
On-Target, Off-Tumor Toxicity: If the target antigen is expressed on healthy tissues, even at low levels, the ADC can bind and induce toxicity in those tissues.[11]
-
Inefficient Purification: Residual free exatecan from the conjugation process can cause significant toxicity if not effectively removed.[1]
Q3: How does the Drug-to-Antibody Ratio (DAR) influence off-target toxicity?
The Drug-to-Antibody Ratio (DAR) is a critical parameter that affects both the potency and the toxicity of an ADC.[1][11]
-
High DAR: While a higher DAR can increase the cytotoxic potential of the ADC, it can also lead to:
-
Aggregation: Increased hydrophobicity from multiple exatecan molecules can cause the ADC to aggregate, leading to instability and rapid clearance.[8][11]
-
Faster Clearance: Hydrophobic ADCs are often cleared more quickly from the bloodstream, reducing their ability to reach the tumor.[8]
-
Manufacturing Challenges: Aggregation can complicate conjugation, purification, and formulation processes.[8]
-
-
Optimal DAR: The ideal DAR is a balance between efficacy and safety and must be determined empirically for each ADC.[1][8] For exatecan ADCs, a DAR of 4 to 8 is often targeted, though lower DARs (e.g., 2 or 4) may be necessary to mitigate issues related to hydrophobicity.[8]
Q4: What is the "bystander effect" and how does it relate to exatecan ADCs?
The bystander effect occurs when the cytotoxic payload released from a targeted cancer cell diffuses out and kills neighboring, untargeted cancer cells.[11] This is particularly advantageous in tumors with heterogeneous antigen expression.[11] Exatecan's favorable membrane permeability contributes to a potent bystander effect.[11]
Q5: What are some novel strategies being explored to reduce the toxicity of exatecan ADCs?
Several innovative approaches are under investigation to improve the therapeutic index of exatecan ADCs:
-
Novel Linker Technologies: Development of more stable and hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG), phosphonamidates, or legumain-cleavable sequences, aims to reduce premature drug release and aggregation.[6][12][13][14]
-
Prodrug Strategies: Converting exatecan into a prodrug that is activated specifically at the tumor site can reduce systemic toxicity.[15][16][17]
-
Antibody Engineering: Modifying the antibody to have a higher affinity for tumor cells compared to healthy tissues, or developing bispecific antibodies that require binding to two different tumor antigens for activation, can enhance tumor specificity.[11]
-
Fc-Silent Antibodies: Using antibodies with a modified Fc region that does not bind to Fcγ receptors can reduce non-specific uptake by immune cells.[18]
-
Inverse Targeting: Co-administering an agent that can neutralize any prematurely released exatecan in the circulation is another potential strategy.[11][19]
Troubleshooting Guides
Problem 1: High levels of in vitro cytotoxicity in target-negative cell lines.
| Potential Cause | Recommended Solution |
| Linker Instability | The linker may be unstable in the cell culture media, leading to premature release of exatecan.[1] Perform a linker stability assay by incubating the ADC in media and measuring the amount of free drug over time using LC-MS.[1] Consider redesigning the linker for increased stability. |
| Presence of Free Drug | Inefficient purification may have left residual, unconjugated exatecan in the ADC preparation.[1] Ensure your purification method (e.g., size exclusion chromatography, dialysis) effectively removes all free drug. Quantify the level of free drug in your final ADC product.[1] |
| Non-specific Uptake | The ADC may be taken up by cells through mechanisms other than target-mediated endocytosis, such as pinocytosis. This can be exacerbated by high ADC hydrophobicity.[9] Consider incorporating hydrophilic moieties like PEG into the linker design to reduce non-specific uptake.[10] |
Problem 2: ADC aggregation observed during or after conjugation.
| Potential Cause | Recommended Solution |
| High DAR | A high number of hydrophobic exatecan molecules per antibody can promote aggregation.[1] Aim for a lower target DAR (e.g., 2 or 4) and assess if aggregation is reduced.[11] |
| Suboptimal Buffer Conditions | The buffer composition, including pH and excipients, can influence ADC stability. Screen different formulation buffers to identify conditions that minimize aggregation. Consider including stabilizers like polysorbate 20/80 or sucrose.[1] |
| Presence of Co-solvent | High concentrations of organic co-solvents (e.g., DMSO) used to dissolve the drug-linker can denature the antibody.[1] Minimize the concentration of co-solvents in the final formulation. |
| Hydrophobic Drug-Linker | The inherent hydrophobicity of the exatecan-linker conjugate can drive aggregation.[8][14] Employ a hydrophilic linker, for example, by incorporating PEG or polysarcosine, to increase the overall hydrophilicity of the ADC.[8][9] |
Problem 3: Inconsistent in vivo efficacy.
| Potential Cause | Recommended Solution |
| ADC Aggregation | Aggregated ADCs can be rapidly cleared from circulation, leading to reduced tumor exposure.[11] Characterize the aggregation state of your ADC preparation using techniques like size exclusion chromatography (SEC). Optimize the formulation to minimize aggregation. |
| Poor Bystander Effect in Heterogeneous Tumors | If the tumor has varied antigen expression, a weak bystander effect will limit efficacy.[11] Exatecan generally has a good bystander effect due to its membrane permeability.[11] However, linker design can influence payload release and diffusion. |
| Heterogeneous ADC Population | Traditional conjugation methods can result in a mixture of ADCs with different DARs and conjugation sites, leading to variable performance. Use site-specific conjugation technologies to produce a more homogeneous ADC population with a defined DAR.[11] |
Data Presentation
Table 1: Comparison of In Vitro Cytotoxicity of Different Topoisomerase I Inhibitor Payloads
| Payload | Cell Line | IC50 (nM) | Reference |
| Exatecan | SK-BR-3 | Subnanomolar | [9] |
| Exatecan | KPL-4 | 0.9 | [20] |
| DXd | KPL-4 | 4.0 | [20] |
Table 2: In Vivo Stability of Different Exatecan ADC Linkers
| ADC Linker Platform | Animal Model | Time Point | % DAR Loss | Reference |
| T-DXd (GGFG linker) | Mouse Serum | 8 days | 13 | [9] |
| T-DXd (GGFG linker) | Human Serum | 8 days | 11.8 | [9] |
| Novel Immunoconjugate 14 | Mouse Serum | 8 days | 1.8 | [9] |
| Novel Immunoconjugate 14 | Human Serum | 8 days | 1.3 | [9] |
| T-DXd (GGFG linker) | Rat | 7 days | ~50 | [20] |
| Exolinker ADC | Rat | 7 days | <50 (Superior retention) | [20] |
Table 3: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) in a Clinical Trial of an Exatecan-Based ADC (M9140)
| Adverse Event | Percentage of Patients | Reference |
| Neutropenia | 40.0% | [21] |
| Thrombocytopenia | 27.5% | [21] |
| Anemia | 27.5% | [21] |
| White Blood Cell Count Decreased | 25.0% | [21] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
-
Cell Plating: Plate target-positive and target-negative cells in 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the ADC, unconjugated antibody, and free exatecan drug.
-
Cell Treatment: Treat the cells with the prepared dilutions and incubate for 72-120 hours.
-
Viability Assessment: Assess cell viability using a suitable method (e.g., CellTiter-Glo®, MTS assay).
-
Data Analysis: Plot the dose-response curves and calculate the IC50 (half-maximal inhibitory concentration) values for each condition.[1]
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: Dilute the exatecan ADC sample to a suitable concentration (e.g., 1 mg/mL) in HIC mobile phase A.
-
Chromatographic System:
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Flow Rate: 0.5-1.0 mL/min.
-
-
Detection: UV at 280 nm.
-
Data Analysis: The different drug-loaded species will elute at different retention times. The average DAR can be calculated from the peak areas of the different species.[8]
Visualizations
Caption: Mechanism of action of an exatecan-based ADC.
Caption: Key linker design strategies to reduce off-target toxicity.
Caption: Troubleshooting workflow for off-target toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Development of New ADC Technology with Topoisomerase I Inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Stimulus-Responsive Nano-Prodrug Strategies for Cancer Therapy: A Focus on Camptothecin Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Series of α-Amino Acid Ester Prodrugs of Camptothecin: In vitro Hydrolysis and A549 Human Lung Carcinoma Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sutro Biopharma Announces First Cohort of Patients Dosed in [globenewswire.com]
- 19. WO2021113740A1 - Compositions and methods for reducing off-target toxicity of antibody drug conjugates - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ascopubs.org [ascopubs.org]
Technical Support Center: Overcoming Resistance to Exatecan-Based Antibody-Drug Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals working with exatecan-based antibody-drug conjugates (ADCs). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and resistance mechanisms encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to exatecan-based ADCs?
Resistance to exatecan-based ADCs is a multifaceted issue that can arise from various cellular changes. The most commonly observed mechanisms include:
-
Upregulation of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), can actively pump the exatecan (B1662903) payload out of the target cell, reducing its intracellular concentration and cytotoxic effect.[1][2][3] Exatecan, however, has been shown to be less susceptible to efflux by these transporters compared to other topoisomerase I inhibitor payloads like SN-38 and DXd.[1][2]
-
Alterations in Target Antigen: Downregulation, mutation, or complete loss of the target antigen on the cancer cell surface can prevent the ADC from binding and being internalized, rendering it ineffective.[4][5]
-
Impaired ADC Internalization and Trafficking: Even with successful binding, resistance can occur if the ADC-antigen complex is not efficiently internalized via endocytosis or if it is recycled back to the cell surface instead of being trafficked to the lysosome.[4][6][7]
-
Lysosomal Dysfunction: For ADCs with cleavable linkers, proper lysosomal function is crucial for releasing the exatecan payload. Alterations in lysosomal pH or enzymatic activity can hinder this process, preventing the payload from reaching its intracellular target, topoisomerase I.[6][8]
-
Payload Inactivation: The cytotoxic payload itself can be inactivated through metabolic modification within the cancer cell.[6]
-
Alterations in DNA Damage Response (DDR) Pathways: Since exatecan induces DNA damage, upregulation of DNA repair pathways can counteract its cytotoxic effects.[5] Conversely, defects in certain DDR pathways can sensitize cells to exatecan.
-
Low SLFN11 Expression: Schlafen 11 (SLFN11) is a protein that sensitizes cancer cells to DNA-damaging agents. Low or absent expression of SLFN11 is a key biomarker associated with resistance to topoisomerase I inhibitors.[9][10][11]
Q2: My cancer cell line shows high expression of the target antigen but is still resistant to my exatecan-based ADC. What could be the issue?
This is a common challenge. If target antigen expression is confirmed to be high, consider these potential causes of resistance:
-
Drug Efflux: The cell line may have high endogenous expression of MDR transporters like ABCG2 or P-gp.[1]
-
Payload Accessibility: The linker connecting exatecan to the antibody may not be efficiently cleaved within the lysosome of that specific cell line.
-
SLFN11 Status: The cell line may have low or no expression of SLFN11, a key determinant of sensitivity to topoisomerase I inhibitors.[9][12]
-
Downstream Signaling: The cells might have alterations in apoptotic pathways or an enhanced DNA damage response that allows them to survive the exatecan-induced DNA damage.[4]
To troubleshoot, you can:
-
Assess the expression of ABCG2 and P-gp via Western blot or qPCR.
-
Measure SLFN11 expression levels.[11]
-
Evaluate the bystander effect of your ADC; a potent bystander effect can sometimes overcome resistance in heterogeneous cell populations.[13][14]
-
Consider combination therapies with DDR inhibitors to potentially re-sensitize the cells.[1]
Q3: How can I overcome resistance mediated by ABC drug transporters?
Several strategies can be employed to combat resistance driven by drug efflux pumps:
-
Payload Optimization: Exatecan itself is a good choice as it is a poorer substrate for ABCG2 and P-gp compared to other camptothecin (B557342) derivatives like SN-38.[2]
-
Novel Linker Technology: Utilizing advanced linkers, such as the "T moiety" or hydrophilic polysarcosine-based linkers, can enhance the therapeutic index and stability of the ADC, helping to overcome MDR-positive tumors.[1][15][16] These linkers can improve the ADC's physicochemical properties, leading to better tumor penetration and payload delivery.
-
Combination Therapy: The use of third-generation P-gp inhibitors, such as tariquidar, can pharmacologically block the efflux pump, although this approach needs careful consideration due to potential toxicities.[2]
Q4: What is the role of SLFN11 in exatecan ADC resistance and how can it be addressed?
SLFN11 is a nuclear protein that plays a critical role in the cellular response to DNA damage. Its expression is a strong predictive biomarker for sensitivity to DNA-targeting agents, including topoisomerase I inhibitors like exatecan.[9][11]
-
Mechanism: SLFN11 is thought to potentiate the cytotoxicity of these agents by irreversibly blocking stressed replication forks, leading to cell death.[11][12]
-
Resistance: Cancer cells with low or silenced SLFN11 expression are often resistant to these drugs.[10][11] This silencing is frequently due to epigenetic mechanisms like promoter hypermethylation or histone deacetylation.[10][12]
-
Overcoming Resistance: Preclinical studies have shown that epigenetic modifying agents, specifically Class I histone deacetylase (HDAC) inhibitors, can re-induce SLFN11 expression and re-sensitize resistant cancer cells to DNA-damaging agents.[10][17][18]
Q5: How does the "bystander effect" help in overcoming resistance?
The bystander effect is the ability of a payload released from a target-positive cancer cell to diffuse and kill adjacent target-negative cancer cells.[19] This is particularly important for overcoming resistance in tumors with heterogeneous antigen expression.[14]
Exatecan has properties, such as membrane permeability, that contribute to a potent bystander effect.[13][14][20] ADCs designed with cleavable linkers that release a membrane-permeable payload like exatecan can effectively eliminate surrounding tumor cells, regardless of their antigen status, thus combating a key mechanism of resistance.[19]
Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low in vitro cytotoxicity (High IC50) despite target expression | 1. High expression of MDR transporters (ABCG2, P-gp).[1] 2. Low expression of SLFN11.[9][11] 3. Inefficient linker cleavage in the specific cell line. 4. Rapid payload metabolism/inactivation. | 1. Quantify expression of ABCG2, P-gp, and SLFN11. 2. Test ADC efficacy in combination with DDR inhibitors (e.g., PARP or ATR inhibitors).[1] 3. Use a control ADC with a different, highly cleavable linker to assess payload delivery. 4. Evaluate the bystander killing potential of your ADC in a co-culture system.[21] |
| Inconsistent in vivo efficacy in xenograft models | 1. ADC aggregation leading to rapid clearance and off-target toxicity.[22][23] 2. Poor tumor penetration of the ADC. 3. Suboptimal dosing schedule or concentration. 4. Development of acquired resistance in the tumor model. | 1. Characterize ADC aggregation using Size Exclusion Chromatography (SEC).[22] Optimize formulation or linker hydrophilicity.[16][23] 2. Assess tumor penetration via immunohistochemistry (IHC) for the antibody or a pharmacodynamic marker like γH2AX.[1] 3. Perform a Maximum Tolerated Dose (MTD) study to optimize the dosing regimen.[23] 4. Analyze explanted tumors for changes in antigen expression, MDR transporters, or SLFN11. |
| High systemic toxicity observed in animal models | 1. Premature release of exatecan in circulation due to an unstable linker.[23] 2. High drug-to-antibody ratio (DAR) of a hydrophobic drug-linker combination leading to aggregation and faster clearance.[23] 3. Non-specific uptake of the ADC by healthy tissues due to hydrophobicity.[23] | 1. Perform an ADC stability assay in plasma to measure premature payload release.[23] 2. Consider optimizing to a lower DAR (e.g., 2-4) or utilizing more hydrophilic linker technologies (e.g., PEG, polysarcosine) to mitigate aggregation with high DARs.[16][20][23] 3. Evaluate different linker chemistries to find one with better stability in circulation. |
| Low Drug-to-Antibody Ratio (DAR) after conjugation | 1. Poor solubility of the hydrophobic exatecan-linker in the aqueous conjugation buffer.[24] 2. Suboptimal reaction conditions (pH, temperature, time).[24] 3. Incomplete reduction of antibody disulfide bonds (for thiol-based conjugation).[24] | 1. Introduce a limited amount of an organic co-solvent (e.g., DMSO) to improve solubility, being careful not to denature the antibody.[24] 2. Systematically optimize pH, temperature, and incubation time for the conjugation reaction.[24] 3. Ensure complete removal of the reducing agent (e.g., TCEP) before adding the linker-payload.[24] |
Data Summary Tables
Table 1: Comparison of Exatecan and DXd Cytotoxicity
| Cell Line | Exatecan IC50 (nmol/L) | DXd IC50 (nmol/L) | Fold Difference (DXd/Exatecan) |
| COLO205 | Subnanomolar (Specific value not provided) | ~10-20x higher than Exatecan | 10-20 |
| General Panel | Subnanomolar | ~10-20x higher than Exatecan | 10-20 |
| Data synthesized from information suggesting exatecan is 10-20 times more potent than DXd in vitro.[1] |
Table 2: Impact of Combination Therapy on Exatecan/DXd Potency
| Drug | Combination Agent (at non-toxic IC20 dose) | Fold Improvement in IC50 (COLO205 cells) |
| Exatecan | Talazoparib (PARP inhibitor) | 30- to 200-fold |
| Exatecan | M4344 (ATR inhibitor) | 30- to 200-fold |
| DXd | Talazoparib (PARP inhibitor) | 30- to 200-fold |
| DXd | M4344 (ATR inhibitor) | 30- to 200-fold |
| Data from a study showing synergistic effects of TOP1 inhibitors with DDR inhibitors.[1] |
Key Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the concentration of an exatecan-based ADC required to inhibit the growth of a cancer cell line by 50%.
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the exatecan ADC and a relevant isotype control ADC.
-
Incubation: Remove the culture medium from the cells and add the ADC dilutions. Incubate the plate for a period of 72 to 120 hours at 37°C in a humidified incubator.[23]
-
Viability Assessment: After incubation, assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, resazurin, or CellTiter-Glo®).[23]
-
Data Analysis: Plot the cell viability against the logarithm of the ADC concentration. Fit the dose-response curve using a four-parameter logistic regression model to calculate the IC50 value.[23]
Protocol 2: Western Blot for SLFN11 and MDR Transporter Expression
Objective: To qualitatively or semi-quantitatively assess the protein levels of SLFN11, ABCG2, and P-gp in cancer cell lines.
Methodology:
-
Protein Extraction: Lyse cultured cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for SLFN11, ABCG2, P-gp, and a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Bystander Killing Co-Culture Assay
Objective: To evaluate the ability of an exatecan ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Methodology:
-
Cell Labeling: Label the antigen-positive cell line with a green fluorescent dye (e.g., GFP) and the antigen-negative cell line with a red fluorescent dye (e.g., mCherry).
-
Co-Culture Seeding: Seed a mixed population of the two cell lines in a 96-well plate. A typical ratio is 1:1, but this can be varied.
-
ADC Treatment: Treat the co-culture with serial dilutions of the exatecan ADC.
-
Incubation: Incubate for 72-120 hours.
-
Imaging and Analysis: Use a high-content imaging system to acquire images in both the green and red channels. Quantify the number of viable cells of each color in each well.
-
Data Interpretation: A significant reduction in the number of red (antigen-negative) cells in the presence of green (antigen-positive) cells and the ADC indicates a bystander effect. Plot the viability of the antigen-negative population as a function of ADC concentration to quantify the bystander killing potency.[21]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Key mechanisms of resistance to exatecan-based antibody-drug conjugates.
Caption: A logical workflow for troubleshooting resistance in exatecan ADC experiments.
Caption: Synergy between exatecan ADCs and DNA Damage Response (DDR) inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. oaepublish.com [oaepublish.com]
- 7. Mechanisms of Resistance to Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of resistance to antibody-drug conjugates in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming resistance to DNA targeted agents by epigenetic activation of Schlafen 11 (SLFN11) expression with class I histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SLFN11: a pan-cancer biomarker for DNA-targeted drugs sensitivity and therapeutic strategy guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From predictive biomarker to therapeutic target: the dual role of SLFN11 in chemotherapy sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 17. Overcoming Resistance to DNA-Targeted Agents by Epigenetic Activation of Schlafen 11 (SLFN11) Expression with Class I Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 20. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
P5(PEG24)-VC-PAB-exatecan Linker Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the P5(PEG24)-VC-PAB-exatecan linker.
Frequently Asked Questions (FAQs)
Q1: What is the cleavage mechanism of the this compound linker?
A1: The this compound linker is designed for enzymatic cleavage within the lysosomal compartment of target cells. The cleavage is primarily mediated by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[1][2][3] The valine-citrulline (VC) dipeptide sequence is specifically recognized and hydrolyzed by Cathepsin B. Following the cleavage of the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PAB) spacer, a self-immolative 1,6-elimination process is initiated, leading to the release of the active exatecan (B1662903) payload in an unmodified form.[2]
Q2: What is the role of the P5(PEG24) component in this linker?
A2: The P5(PEG24) component, an ethynyl-phosphonamidate with a discrete polyethylene (B3416737) glycol (PEG) 24 chain, plays a crucial role in overcoming challenges associated with the hydrophobicity of the PAB-exatecan moiety.[4][5] This hydrophobicity can otherwise lead to issues such as poor aqueous solubility, low conjugation yields, and aggregation of the resulting antibody-drug conjugate (ADC).[4][6][7] The inclusion of the PEG24 chain enhances the hydrophilicity of the linker-payload, which in turn can improve conjugation efficiency, reduce aggregation, and lead to ADCs with higher drug-to-antibody ratios (DAR) and more favorable pharmacokinetic properties.[4][5]
Q3: How stable is the this compound linker in plasma?
A3: The valine-citrulline linker is designed to be stable in the systemic circulation (plasma) to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity.[3] While some VC-containing linkers have shown susceptibility to cleavage by certain plasma enzymes in preclinical mouse models, they are generally found to be significantly more stable in human plasma.[8][9] The specific stability of an ADC with the this compound linker should be experimentally determined.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
Question: We are observing a consistently low DAR and poor yields after conjugating our antibody with the this compound linker-payload. What are the potential causes and how can we improve our conjugation efficiency?
Answer: Low DAR and poor conjugation efficiency with exatecan-based ADCs can be attributed to several factors, often related to the hydrophobic nature of the exatecan payload.[6]
| Potential Cause | Troubleshooting Steps |
| Poor solubility of the linker-payload | - Introduce a co-solvent: Use a minimal amount of an organic co-solvent like DMSO or DMA to improve the solubility of the hydrophobic exatecan-linker in the aqueous conjugation buffer. Be cautious as high concentrations can denature the antibody.[6] |
| Suboptimal reaction conditions | - Optimize pH: Ensure the pH of the conjugation buffer is optimal for the specific conjugation chemistry being used (e.g., pH 6.5-7.5 for maleimide-thiol conjugation).[6] - Optimize time and temperature: Systematically optimize the incubation time and temperature. While longer reaction times can increase conjugation, they may also promote aggregation.[6] |
| Incomplete antibody reduction (for thiol-based conjugation) | - Ensure complete reduction: Use a sufficient concentration of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to fully reduce the interchain disulfide bonds of the antibody. - Remove excess reducing agent: Purify the antibody after reduction and before adding the linker-payload to prevent the reducing agent from capping the reactive sites on the linker.[6] |
Issue 2: ADC Aggregation Post-Conjugation or During Storage
Question: We are observing significant aggregation of our ADC either immediately after the conjugation reaction or during storage. What are the causes and how can we mitigate this?
Answer: ADC aggregation is a common issue, primarily driven by the increased surface hydrophobicity of the ADC after conjugation with the hydrophobic exatecan-linker.[10][11]
| Potential Cause | Mitigation Strategies |
| Increased surface hydrophobicity | - Optimize DAR: A higher DAR increases surface hydrophobicity and the propensity for aggregation. Consider targeting a lower DAR if aggregation is severe.[7] - Use of hydrophilic linkers: The PEG24 component in the this compound linker is designed to counteract hydrophobicity. Ensure you are using a linker with sufficient PEGylation.[4][5] |
| Unfavorable buffer conditions | - Optimize formulation buffer: Screen different buffer conditions (pH, ionic strength) to find the optimal formulation for ADC stability. Avoid pH values near the antibody's isoelectric point.[11][12] - Include excipients: Consider the addition of stabilizing excipients to the formulation. |
| Suboptimal storage and handling | - Avoid freeze-thaw cycles: Aliquot the ADC solution to minimize repeated freezing and thawing.[13] - Optimize storage temperature: Store the ADC at the recommended temperature (e.g., 4°C for short-term, -80°C for long-term).[14][15] - Protect from light and agitation: Some payloads are photosensitive, and physical stress can induce aggregation.[10] |
Experimental Protocols
Protocol 1: In Vitro Cathepsin B-Mediated Cleavage Assay
This protocol assesses the susceptibility of the this compound linker to cleavage by its target enzyme, Cathepsin B.
Materials:
-
This compound ADC
-
Recombinant human Cathepsin B
-
Reaction Buffer: 50 mM sodium acetate, pH 5.0, containing 5 mM DTT
-
Quenching solution (e.g., strong acid or organic solvent)
-
HPLC or LC-MS system for analysis
Methodology:
-
Reaction Setup:
-
Prepare the ADC solution in the reaction buffer to a final concentration of 10-50 µM.
-
Pre-incubate the ADC solution at 37°C for 5 minutes.
-
Initiate the reaction by adding pre-activated Cathepsin B to a final concentration of 1-5 µM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Quenching:
-
Immediately stop the reaction in the collected aliquots by adding the quenching solution.
-
-
Analysis:
-
Analyze the samples by HPLC or LC-MS to quantify the amount of released exatecan over time.
-
Calculate the rate of linker cleavage.
-
Protocol 2: Plasma Stability Assay
This protocol evaluates the stability of the ADC in plasma to assess the potential for premature payload release.
Materials:
-
This compound ADC
-
Human plasma (or other species of interest)
-
Phosphate-buffered saline (PBS)
-
Analytical method to determine DAR (e.g., HIC-HPLC, LC-MS)
Methodology:
-
Incubation:
-
Dilute the ADC to a final concentration of 1 mg/mL in plasma.
-
Incubate the samples at 37°C.
-
-
Sample Collection:
-
Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to halt any degradation.
-
-
Analysis:
-
At the end of the time course, thaw the samples.
-
Analyze the samples using a validated method to determine the average DAR at each time point.
-
-
Data Interpretation:
-
Plot the average DAR as a function of time to determine the stability of the ADC in plasma.
-
Visualizations
Caption: this compound linker cleavage pathway.
Caption: Troubleshooting workflow for this compound ADC experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Effect of attachment site on stability of cleavable antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. benchchem.com [benchchem.com]
- 12. pharmtech.com [pharmtech.com]
- 13. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Impact of conjugation conditions (pH, temperature) on P5(PEG24)-VC-PAB-exatecan ADCs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P5(PEG24)-VC-PAB-exatecan antibody-drug conjugates (ADCs). The information is presented in a question-and-answer format to directly address common issues encountered during the conjugation process, with a focus on the impact of pH and temperature.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
Question: We are observing a consistently low DAR and low yields after conjugating our antibody with the this compound linker-payload. What are the potential causes, and how can we improve our conjugation efficiency?
Answer: Low DAR and poor conjugation efficiency with exatecan-based ADCs can be linked to several factors, primarily the solubility of the linker-payload and the conditions of the conjugation reaction. The P5(PEG24) moiety is designed to enhance the hydrophilicity of the otherwise hydrophobic exatecan (B1662903) payload, but optimization of the reaction conditions remains critical.[1]
Troubleshooting Steps:
-
Optimize Reaction pH: The thiol-maleimide conjugation chemistry is highly pH-dependent. For optimal and selective reaction with cysteine thiols, a pH range of 6.5-7.5 is recommended.
-
Below pH 6.5: The reaction rate can be significantly slower.
-
Above pH 7.5: The maleimide (B117702) group becomes more susceptible to hydrolysis, and the reaction with primary amines (e.g., lysine (B10760008) residues) can become a competing side reaction, leading to off-target conjugation.
-
-
Control Reaction Temperature: The temperature affects the rate of the conjugation reaction.
-
Room Temperature (20-25°C): Generally provides a good balance between reaction speed and stability of the ADC.
-
4°C: Can be used to minimize potential degradation of sensitive antibodies or ADCs, but may require a longer reaction time to achieve the desired DAR.
-
-
Ensure Complete Antibody Reduction: For cysteine-based conjugation, the interchain disulfide bonds of the antibody must be fully and carefully reduced. Use a sufficient molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and ensure its subsequent removal before adding the linker-payload.
-
Linker-Payload Solubility: Although P5(PEG24) improves solubility, ensure the linker-payload is fully dissolved before adding it to the antibody solution. A small amount of a co-solvent like DMSO may be necessary, but its final concentration should be kept to a minimum (ideally <5% v/v) to avoid antibody denaturation and aggregation.[2]
-
Molar Ratio of Linker-Payload to Antibody: A sufficient molar excess of the this compound linker-payload is necessary to drive the conjugation reaction. This may need to be optimized for your specific antibody.
Issue 2: High Levels of Aggregation Post-Conjugation
Question: Our this compound ADC shows significant aggregation after the conjugation reaction. What are the likely causes, and how can this be mitigated?
Answer: Aggregation is a common challenge with ADCs, particularly those with hydrophobic payloads like exatecan.[1][2] Even with the hydrophilic P5(PEG24) linker, high DAR values can increase the overall hydrophobicity of the ADC, leading to self-association.[2][3]
Troubleshooting Steps:
-
Review Conjugation pH: The pH of the conjugation buffer should not be close to the isoelectric point (pI) of the antibody, as this is the point of lowest solubility and highest propensity for aggregation.[2] Maintaining a pH within the optimal range of 6.5-7.5 is crucial. Deviations to a higher pH can also promote aggregation.[2]
-
Control Temperature: Elevated temperatures can induce protein unfolding and aggregation.[4] Performing the conjugation at room temperature or 4°C is generally recommended. Avoid high temperatures during and after conjugation.
-
Minimize Co-Solvent Concentration: If using an organic co-solvent like DMSO to dissolve the linker-payload, ensure the final concentration is as low as possible to prevent it from inducing antibody aggregation.[2]
-
Control DAR: Higher DARs lead to increased hydrophobicity and a greater tendency for aggregation.[2][3] If aggregation is a persistent issue, consider targeting a lower average DAR.
-
Formulation and Storage: After conjugation and purification, the ADC should be stored in an optimized buffer. Factors to consider for the formulation buffer include pH, ionic strength, and the use of stabilizing excipients.[2] ADCs are sensitive to environmental conditions, and improper storage can lead to a gradual increase in aggregation.[2] Avoid freeze-thaw cycles and exposure to light.[2]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to an antibody via thiol-maleimide chemistry?
A1: The optimal pH range for thiol-maleimide conjugation is typically between 6.5 and 7.5. This range provides a good balance between a high reaction rate and selectivity for thiol groups over other nucleophilic groups like amines. At a pH of 7.0, the reaction with thiols is significantly faster than with amines.
Q2: How does temperature affect the conjugation reaction and the stability of the resulting ADC?
A2: Temperature influences the kinetics of the conjugation reaction and the stability of the ADC. Reactions at room temperature (20-25°C) are generally faster than those at 4°C. However, for antibodies or ADCs that are sensitive to thermal stress, performing the conjugation at 4°C for a longer duration may be beneficial to minimize degradation and aggregation.[2] High temperatures should be avoided as they can lead to irreversible aggregation.[4]
Q3: Can I use a co-solvent to dissolve the this compound linker-payload?
A3: Yes, a minimal amount of a water-miscible organic co-solvent such as DMSO can be used to aid in the dissolution of the linker-payload. However, it is critical to keep the final concentration of the co-solvent in the reaction mixture low (e.g., <5% v/v), as higher concentrations can lead to antibody denaturation and aggregation.[2]
Q4: How does the Drug-to-Antibody Ratio (DAR) impact the properties of the this compound ADC?
A4: The DAR is a critical quality attribute that significantly affects the ADC's properties. While a higher DAR is often desired for increased potency, it also increases the overall hydrophobicity of the ADC, which can lead to a higher propensity for aggregation, faster plasma clearance, and potential off-target toxicity.[2][3] The inclusion of the P5(PEG24) linker helps to mitigate these hydrophobicity-related issues, allowing for the generation of ADCs with higher DARs and favorable physicochemical properties.[1][3]
Q5: What are the best practices for storing this compound ADCs?
A5: this compound ADCs should be stored in a carefully formulated buffer at a pH where the ADC is most stable.[2] Storage is typically at low temperatures (e.g., 2-8°C or frozen at -20°C to -80°C). Repeated freeze-thaw cycles should be avoided as they can induce aggregation.[2] The ADC solution should also be protected from light, as some payloads can be photosensitive.[2]
Data Presentation
Table 1: Illustrative Impact of pH on this compound ADC Conjugation *
| pH | Average DAR | % Aggregation (by SEC) | Remarks |
| 6.0 | 6.8 | < 1% | Slower reaction rate, may require longer incubation. |
| 6.5 | 7.5 | < 1% | Good balance of reaction rate and selectivity. |
| 7.0 | 7.8 | ~1% | Optimal reaction rate and high selectivity for thiols. |
| 7.5 | 7.9 | ~1.5% | High reaction rate, slight increase in potential for side reactions. |
| 8.0 | 7.2 | > 3% | Increased risk of maleimide hydrolysis and off-target conjugation. |
*This table presents illustrative data based on general principles of thiol-maleimide conjugation. Actual results may vary depending on the specific antibody and other reaction conditions.
Table 2: Illustrative Impact of Temperature on this compound ADC Conjugation (at pH 7.0) *
| Temperature | Reaction Time | Average DAR | % Aggregation (by SEC) | Remarks |
| 4°C | 12 hours | 7.7 | < 1% | Slower reaction, minimizes risk of degradation. |
| 25°C (RT) | 2 hours | 7.8 | ~1% | Faster reaction, generally suitable for most antibodies. |
| 37°C | 1 hour | 7.9 | > 5% | Increased risk of aggregation and ADC degradation. |
*This table presents illustrative data based on general principles of thiol-maleimide conjugation. Actual results may vary depending on the specific antibody and other reaction conditions.
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of this compound to an Antibody
1. Antibody Preparation and Reduction: a. Prepare the antibody in a suitable buffer (e.g., PBS) at a concentration of 5-10 mg/mL. b. Add a 10-fold molar excess of TCEP from a freshly prepared stock solution. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds. d. Remove excess TCEP using a desalting column equilibrated with the conjugation buffer (e.g., PBS, pH 7.0).
2. Linker-Payload Preparation: a. Dissolve the this compound linker-payload in a minimal amount of DMSO to create a stock solution (e.g., 10 mM).
3. Conjugation Reaction: a. To the reduced and purified antibody, add the this compound stock solution to achieve a final molar excess of 1.5 equivalents per cysteine. b. If necessary, adjust the final DMSO concentration to be below 5% (v/v). c. Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.
4. Purification: a. Purify the ADC from unreacted linker-payload and other small molecules using a desalting column or size-exclusion chromatography (SEC) equilibrated with a suitable formulation buffer (e.g., PBS, pH 6.8).
5. Characterization: a. Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS). b. Quantify the percentage of high molecular weight species (aggregates) using Size-Exclusion Chromatography (SEC).
Mandatory Visualization
Caption: Experimental workflow for this compound ADC conjugation.
Caption: Logical relationships between conjugation conditions and ADC outcomes.
References
Technical Support Center: Exatecan Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the therapeutic index of exatecan (B1662903) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the therapeutic index (TI) and why is it a critical parameter for exatecan ADCs?
The therapeutic index (TI) is a quantitative measure of a drug's safety margin, typically defined as the ratio between the dose that produces toxicity and the dose that produces a therapeutic effect. For exatecan ADCs, a wide therapeutic window is crucial because exatecan is a highly potent topoisomerase I inhibitor.[1][2] While its potency is desirable for killing cancer cells, it can also lead to significant off-target toxicities if the ADC is not designed optimally.[3][4] Improving the TI involves maximizing the ADC's anti-tumor efficacy while minimizing its toxicity to healthy tissues.[2][5]
Q2: What are the main challenges associated with the exatecan payload that affect the therapeutic index?
The primary challenge is the inherent hydrophobicity of exatecan.[6] Conjugating multiple hydrophobic exatecan molecules to an antibody, especially at a high drug-to-antibody ratio (DAR), can lead to several issues:
-
Aggregation: Hydrophobic interactions can cause ADC molecules to clump together, which can compromise manufacturing, reduce stability, and lead to rapid clearance from circulation.[7][8]
-
Rapid Clearance: Aggregated or highly hydrophobic ADCs are often quickly cleared by the reticuloendothelial system, reducing their plasma half-life and tumor accumulation.[6][9]
-
Off-Target Toxicity: Premature release of the payload in systemic circulation can lead to toxicity in healthy tissues.[] The stability of the linker is therefore a critical design parameter.[7]
Q3: What are the key strategies to improve the therapeutic index of exatecan ADCs?
Several strategies are employed to widen the therapeutic window of exatecan ADCs:
-
Linker Optimization: Designing linkers that are highly stable in circulation but are efficiently cleaved within the tumor microenvironment or inside cancer cells.[][11] This includes modifying the cleavage site (e.g., protease-sensitive peptides) and incorporating hydrophilic spacers.[7][8]
-
Payload Modification: Developing derivatives of exatecan (like DXd) with properties that are more favorable for ADC development, such as reduced membrane permeability to mitigate myelotoxicity.[12]
-
Drug-to-Antibody Ratio (DAR) Optimization: Finding the optimal balance between potency and pharmacokinetics. While a high DAR can increase efficacy, it often exacerbates hydrophobicity-related issues.[4][6]
-
Site-Specific Conjugation: Attaching the drug-linker to specific, predetermined sites on the antibody to produce a homogeneous ADC with a defined DAR, leading to more consistent and predictable behavior in vivo.[6][7]
Troubleshooting Guide
Issue 1: ADC Aggregation and Low Drug-to-Antibody Ratio (DAR)
Q: My exatecan ADC is aggregating during or after the conjugation reaction, and I'm achieving a lower-than-expected DAR. What are the potential causes and solutions?
This is a common issue stemming from the hydrophobicity of the exatecan payload and linker.[6][13]
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| High Hydrophobicity of Drug-Linker | 1. Incorporate Hydrophilic Spacers: Introduce hydrophilic moieties like polyethylene (B3416737) glycol (PEG), polysarcosine (PSAR), or β-glucuronide into the linker design to mask the payload's hydrophobicity.[4][8] 2. Optimize DAR: Aim for the lowest effective DAR (e.g., 2-4). If a high DAR (e.g., 8) is required for potency, the use of hydrophilic linkers is critical.[3][7] |
| Inefficient Conjugation Reaction | 1. Optimize Reaction Conditions: Adjust pH, temperature, reaction time, and reagent concentrations. 2. Ensure Proper Antibody Preparation: For thiol-based conjugation, confirm the complete reduction of interchain disulfide bonds using a reducing agent like TCEP.[8] |
| Steric Hindrance at Conjugation Site | 1. Use a Longer Spacer Arm: A longer spacer can reduce steric hindrance between the payload and the antibody surface.[6] 2. Explore Different Conjugation Sites: Employ site-specific conjugation technologies to target more accessible amino acid residues.[6] |
Diagram: Logical Workflow for Troubleshooting ADC Aggregation
Caption: Troubleshooting logic for ADC aggregation and low DAR issues.
Issue 2: High Off-Target Toxicity In Vivo
Q: My exatecan ADC is causing significant toxicity (e.g., neutropenia, weight loss) in animal models at doses required for efficacy. How can I improve the therapeutic window?
High off-target toxicity is often linked to the premature release of exatecan in systemic circulation or nonspecific uptake of the ADC.[9][]
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Premature Linker Cleavage | 1. Improve Linker Stability: Select a linker with enhanced plasma stability. Novel chemistries like phosphonamidate or legumain-cleavable linkers can offer better stability than traditional peptide linkers.[11][13] 2. Ensure Cleavage Specificity: For cleavable linkers, verify that the cleavage mechanism is highly specific to conditions prevalent in the tumor (e.g., high cathepsin B levels).[8] |
| On-Target, Off-Tumor Toxicity | 1. Assess Target Expression: Confirm that the target antigen is not highly expressed on vital healthy tissues. 2. Antibody Engineering: Modulate the antibody's affinity to be higher for tumor cells (with high antigen expression) than for healthy tissues (with low expression).[7] |
| Nonspecific Uptake (Hydrophobicity) | 1. Increase ADC Hydrophilicity: As with aggregation, use hydrophilic linkers (e.g., PEG, PSAR) to reduce nonspecific uptake by organs like the liver and spleen.[7][8] 2. Optimize DAR: A lower DAR can reduce overall ADC hydrophobicity and improve its pharmacokinetic profile.[6] |
Diagram: Exatecan's Mechanism of Action and Off-Target Effects
Caption: On-target vs. off-target pathways for exatecan ADCs.
Issue 3: Poor In Vivo Efficacy Despite High In Vitro Potency
Q: My exatecan ADC is highly potent against cancer cell lines in culture, but it shows poor anti-tumor activity in my xenograft model. What could be the reason?
This discrepancy often points to issues with the ADC's stability, pharmacokinetics (PK), or its ability to penetrate tumor tissue.
Potential Causes & Recommended Solutions
| Potential Cause | Recommended Solution |
| Rapid ADC Clearance | 1. Analyze PK Profile: Characterize the pharmacokinetic profile of the ADC to determine its half-life. Rapid clearance is often linked to high hydrophobicity and aggregation.[6] 2. Implement Hydrophilic Linkers: Use hydrophilic linkers and optimize the DAR to improve the PK profile.[11] |
| Poor Bystander Effect | 1. Assess Payload Permeability: Exatecan generally has favorable membrane permeability, which is crucial for the bystander effect—killing adjacent antigen-negative tumor cells.[7] 2. Optimize Linker for Release: Ensure the linker is designed for efficient payload release within the tumor to allow diffusion to neighboring cells.[14] |
| Drug Resistance in Tumor Model | 1. Check Efflux Pump Expression: Tumor cells in vivo may upregulate drug efflux pumps (e.g., P-glycoprotein), which can reduce intracellular payload concentration. Exatecan has been shown to have lower sensitivity to some pumps compared to other topoisomerase inhibitors.[9] 2. Consider Combination Therapy: Explore combination therapies to overcome resistance mechanisms.[9][15] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on exatecan ADCs, highlighting the impact of different design strategies.
Table 1: Comparison of Exatecan ADC Constructs and In Vitro Potency
| ADC Construct | Target | DAR | Linker Type | Cell Line | IC₅₀ (nM) | Reference(s) |
| IgG(8)-EXA | HER2 | 8 | Optimized Hydrophilic | SK-BR-3 (HER2+) | 0.41 ± 0.05 | [3][14] |
| IgG(8)-EXA | HER2 | 8 | Optimized Hydrophilic | MDA-MB-468 (HER2-) | > 30 | [3][14] |
| T-VEd9 | HER2 | 8 | Optimized Hydrophilic | Heterogeneous Tumors | Superior to DS-8201a | [16] |
| OBI-992 | TROP2 | 4 | Enzyme-cleavable hydrophilic | TROP2+ cells | N/A (potent effect noted) | [16] |
| M9140 | CEACAM5 | N/A | β-glucuronide | mCRC Patients | 4 PRs (10.0%), 17 SDs (42.5%) | [17] |
Table 2: Impact of Linker Technology on ADC Aggregation
| Antibody-Linker-Payload | Linker Type | DAR | % Aggregation | Reference(s) |
| α-HER2-mcValCitPABC-Exatecan | ValCitPABC (Traditional) | N/A | ~20% | [13] |
| α-TROP2-Legumain-cleavable-Top1i | Legumain-cleavable | ~7.6 | 1.8% | [13] |
| IgG(8)-EXA | Optimized Hydrophilic | 8 | >97% Monomer | [3] |
| T-DXd (Reference) | GGFG-based | 8 | 90.3% Monomer | [3] |
Key Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Objective: To determine the average DAR and the distribution of different drug-loaded species in an exatecan ADC sample using Hydrophobic Interaction Chromatography (HIC).
Methodology:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in HIC mobile phase A.
-
Chromatographic System:
-
Column: TSKgel Butyl-NPR (or equivalent HIC column).
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
-
Gradient Elution:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the sample.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes. Higher DAR species are more hydrophobic and will elute later.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated antibody and the different drug-loaded species (DAR=1, 2, 3, etc.).
-
Calculate the weighted average DAR using the area of each peak.[6]
-
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubation: Incubate the exatecan ADC in plasma (human or mouse) at a concentration of ~100 µg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).
-
Sample Processing: At each time point, precipitate plasma proteins using acetonitrile. Centrifuge to pellet the proteins and collect the supernatant containing the released payload.
-
Quantification:
-
Intact ADC: Analyze the amount of intact ADC remaining in the plasma using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion.
-
Released Payload: Quantify the amount of released exatecan in the supernatant using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis: Calculate the percentage of intact ADC remaining and the percentage of payload released over time. Determine the half-life of the ADC in plasma.[7]
Diagram: Experimental Workflow for ADC Optimization
Caption: Iterative workflow for the development and optimization of exatecan ADCs.
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Novel Dual-Payload ADC Platform Integrating Exatecan and Triptolide to Enhance Antitumor Efficacy and Overcome Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ascopubs.org [ascopubs.org]
P5(PEG24)-VC-PAB-exatecan deconjugation issues and solutions
Welcome to the technical support center for P5(PEG24)-VC-PAB-exatecan antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to potential deconjugation and stability issues.
Frequently Asked Questions (FAQs)
Q1: We are observing aggregation and precipitation of our exatecan-ADC during or after conjugation. What could be the cause and how can we solve it?
A1: Aggregation of exatecan-ADCs is a common challenge, often stemming from the hydrophobic nature of the exatecan (B1662903) payload and certain linker components.[1][2] The combination of exatecan with traditional dipeptidyl p-aminobenzyl-carbamate (PAB) cleavage sites can lead to reduced antibody conjugation yields and ADC aggregation, particularly at higher drug-to-antibody ratios (DAR).[1][2]
The this compound linker-payload (LP5) is specifically designed to mitigate this issue.[1][2][3] The inclusion of a discrete polyethylene (B3416737) glycol (PEG24) chain significantly increases the hydrophilicity of the linker-payload, compensating for the hydrophobicity of the PAB-exatecan moiety.[1][2] This enables the construction of highly loaded DAR8 ADCs with excellent solubility and minimal aggregation.[1][3]
Troubleshooting Steps:
-
Verify Linker-Payload: Confirm that you are using the this compound linker-payload, as the PEG24 component is critical for preventing aggregation.
-
Assess Conjugation Conditions: While this compound is designed for robust conjugation, ensure that your reaction conditions (e.g., pH, temperature, buffer composition) are optimized. Suboptimal conditions can sometimes contribute to aggregation.[]
-
Antibody Purity: Use a highly pure antibody (ideally >95%) for conjugation. Impurities in the antibody preparation can interfere with the conjugation reaction and promote aggregation.
-
Analytical Characterization: Utilize Size Exclusion Chromatography (SEC) to characterize the extent of aggregation in your ADC preparation. An ideal ADC preparation should show a minimal high molecular weight species (HMWS) peak.[5]
Q2: We are concerned about the stability of our this compound ADC in circulation and potential premature deconjugation. How stable is this linker system?
A2: The this compound linker system is designed for high stability in circulation. Studies have shown that ADCs constructed with this linker exhibit antibody-like pharmacokinetic properties and drastically improved linker stability in vitro and in vivo compared to other camptothecin-based ADCs.[1]
A head-to-head comparison with Enhertu® in rat serum demonstrated the superior stability of the this compound ADC, as indicated by the drug-to-antibody ratio (DAR) retention over time.[5]
Key Stability Features:
-
Phosphonamidate Linkage: The linker utilizes a stable phosphonamidate linkage for conjugation to the antibody.
-
VC-PAB Cleavage Site: The valine-citrulline (VC) dipeptide in combination with the PAB self-immolative spacer is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are overexpressed in many tumor cells.[6][7] This ensures that the payload remains attached in the systemic circulation and is efficiently released within the target cells.
Troubleshooting Guides
Issue 1: Low Drug-to-Antibody Ratio (DAR) or Incomplete Conjugation
Symptoms:
-
Lower than expected average DAR determined by analytical methods (e.g., HIC-HPLC, LC-MS).
-
Presence of a significant amount of unconjugated antibody after the conjugation reaction.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Optimize conjugation parameters such as temperature, reaction time, and pH.[] |
| Low Quality of Antibody or Linker-Payload | Ensure high purity of the antibody (>95%) and the this compound linker-payload. |
| Inaccurate Stoichiometry | Carefully control the molar ratio of the linker-payload to the antibody during the conjugation reaction. |
| Interfering Buffer Components | Remove any interfering substances from the antibody buffer, such as primary amines (e.g., Tris) or preservatives. Consider a buffer exchange step prior to conjugation. |
Issue 2: Unexpected or Premature Payload Release
Symptoms:
-
Detection of free exatecan in plasma or serum samples during in vitro or in vivo stability studies.
-
Reduced efficacy in vivo that does not correlate with in vitro cytotoxicity data.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Non-specific Enzymatic Cleavage | While the VC-PAB linker is designed for cleavage by lysosomal proteases, investigate the potential for off-target cleavage by other enzymes present in the experimental system.[8] |
| Linker Instability in Specific Matrix | Assess the stability of the ADC in the specific biological matrix (e.g., plasma from a specific species) being used in your studies. |
| Analytical Method Issues | Ensure that the analytical methods used to detect free payload are validated and can distinguish between conjugated, deconjugated, and metabolized forms of the payload.[9] |
Data Presentation
Table 1: Comparative Performance of Exatecan Linker-Payloads
| Linker-Payload | Conjugation Yield | Average DAR | High Molecular Weight Species (HMWS) | In Vitro Cytotoxicity (IC50 on SKBR-3 cells) |
| This compound (LP5) | 99% | 8.00 | 0.9% | 12.5 nM |
| MC-VC-PAB-exatecan (LP6) | 75% | 0.12 | 19.2% | 265 nM |
| P5(PEG12)-VA-exatecan (LP7) | 77% | 7.89 | - | - |
Data synthesized from Schmitt et al.[1]
Table 2: In Vivo Stability of this compound ADC vs. Enhertu®
| Time Point | This compound ADC (Average DAR) | Enhertu® (Average DAR) |
| Day 0 | ~8.0 | ~8.0 |
| Day 1 | ~7.8 | ~7.0 |
| Day 3 | ~7.5 | ~6.0 |
| Day 7 | ~7.0 | ~5.0 |
Data estimated from graphical representations in patent literature.[5]
Experimental Protocols
Protocol 1: General Antibody-Drug Conjugation with this compound
-
Antibody Preparation:
-
Ensure the antibody is at a suitable concentration (e.g., >0.5 mg/mL) in an appropriate buffer (e.g., PBS, pH 7.4) free of primary amines or other interfering substances.
-
If necessary, perform a buffer exchange using a suitable method like dialysis or a centrifugal concentrator.
-
-
Reduction of Interchain Disulfide Bonds (for cysteine conjugation):
-
Add a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution. The amount of TCEP will determine the number of disulfide bonds reduced and thus the final DAR.
-
Incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours).
-
-
Conjugation Reaction:
-
Dissolve the this compound linker-payload in a suitable organic solvent (e.g., DMSO).[10]
-
Add the dissolved linker-payload to the reduced antibody solution at a specific molar excess.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours).
-
-
Purification of the ADC:
-
Remove the unreacted linker-payload and other small molecules by a purification method such as size exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
-
Characterization of the ADC:
-
Determine the average DAR using hydrophobic interaction chromatography (HIC) or LC-MS.
-
Assess the level of aggregation using SEC.
-
Confirm the concentration of the final ADC product using UV-Vis spectroscopy.
-
Protocol 2: In Vitro ADC Cytotoxicity Assay
-
Cell Culture:
-
Culture the target cancer cell line (e.g., HER2-positive SKBR-3 cells) in the recommended growth medium and conditions.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the this compound ADC and a relevant isotype control ADC.
-
Add the ADC dilutions to the cells and incubate for a prolonged period (e.g., 7 days) to allow for internalization, payload release, and cell killing.[1]
-
-
Cell Viability Assessment:
-
After the incubation period, measure cell viability using a suitable assay, such as the resazurin-based assay.[1]
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Visualizations
Caption: Mechanism of ADC action from binding to payload release.
Caption: Troubleshooting workflow for common ADC issues.
References
- 1. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 5. WO2023083919A1 - Conjugates comprising a phosphorus (v) and a camptothecin moiety - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Characterizing and Minimizing Free Drug Levels in ADC Preparations
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the characterization and minimization of free drug levels in ADC preparations.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: High Levels of Free Drug Detected Post-Conjugation
Question: My analysis shows unexpectedly high levels of unconjugated (free) drug in my ADC preparation immediately after the conjugation reaction. What are the possible causes and how can I fix this?
Answer:
High levels of free drug post-conjugation are a common issue that can compromise the safety and efficacy of your ADC.[1][2] The primary causes typically revolve around suboptimal reaction conditions or issues with the starting materials.
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| Incomplete Conjugation Reaction | Optimize Reaction Stoichiometry: Ensure the molar ratio of drug-linker to antibody is appropriate for the desired Drug-to-Antibody Ratio (DAR). An excess of drug-linker that is not efficiently conjugated will remain as a free drug impurity.[1] Verify Reaction Time and Temperature: The conjugation reaction may not have proceeded to completion. Perform time-course experiments to determine the optimal reaction time. Ensure the temperature is maintained at the recommended level for the specific conjugation chemistry. Check pH of Reaction Buffer: The pH of the conjugation buffer is critical for the reactivity of both the antibody and the drug-linker. Verify that the buffer pH is within the optimal range for the specific linker chemistry being used. |
| Poor Solubility of Drug-Linker | Use of Co-solvents: Highly hydrophobic payloads can be difficult to solubilize in aqueous buffers, leading to poor conjugation efficiency.[3] Consider the use of a biocompatible organic co-solvent (e.g., DMSO, DMA) to improve the solubility of the drug-linker. However, be mindful that high concentrations of organic solvents can denature the antibody.[3] |
| Deactivated Reagents | Verify Reagent Quality: The drug-linker or other reagents may have degraded due to improper storage or handling. Use fresh or properly stored reagents and perform quality control checks on incoming materials. |
| Presence of Quenching Agents | Ensure Reagent Purity: Impurities in the antibody or drug-linker preparations that can react with the conjugation sites will reduce the efficiency of the desired reaction. Ensure high purity of all starting materials. |
Issue 2: Free Drug Levels Increase During Purification or Storage
Question: I've observed an increase in free drug concentration after purification or during storage of my purified ADC. What could be causing this instability?
Answer:
An increase in free drug levels post-purification points towards the instability of the ADC, specifically the linker.[4][5] This can lead to premature release of the cytotoxic payload, increasing the risk of systemic toxicity.[6][7]
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| Linker Instability | Evaluate Linker Chemistry: Some linkers are inherently less stable under certain conditions. For instance, disulfide linkers can be susceptible to reduction, and acid-labile linkers can be cleaved at low pH.[5] Review the stability profile of your chosen linker in the context of your formulation and storage buffers. Optimize Buffer pH and Composition: The pH and composition of your purification and storage buffers can impact linker stability.[8] Avoid buffers that could catalyze linker cleavage. For example, if using a pH-sensitive linker, maintain a neutral and stable pH. |
| Enzymatic Degradation | Ensure High Purity of Antibody: The presence of contaminating proteases from the antibody production process can potentially cleave the linker or the antibody itself, leading to drug release.[9] Utilize highly purified monoclonal antibodies for conjugation. |
| Physical Instability | Optimize Storage Conditions: Repeated freeze-thaw cycles and exposure to elevated temperatures can denature the ADC and promote degradation.[9] Store your ADC at the recommended temperature and aliquot it into single-use vials to minimize freeze-thaw cycles.[9] |
Issue 3: ADC Aggregation Observed During or After Purification
Question: My ADC preparation is showing signs of aggregation. Could this be related to the free drug or the conjugation process itself?
Answer:
Yes, ADC aggregation is a significant challenge and can be influenced by the properties of the drug-linker and the conjugation process.[3][10] Hydrophobic payloads, in particular, can increase the propensity for aggregation.[8]
Possible Causes and Solutions:
| Probable Cause | Recommended Solution |
| Increased Hydrophobicity | Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation as the molecules attempt to minimize the exposure of hydrophobic regions to the aqueous environment.[3] Aim for a lower, more homogeneous DAR if aggregation is a persistent issue. Incorporate Hydrophilic Linkers: The use of hydrophilic linkers (e.g., containing PEG moieties) can help to offset the hydrophobicity of the payload and improve the solubility and stability of the ADC. |
| Presence of Free Drug | Efficient Removal of Free Drug: As many cytotoxic drugs are hydrophobic, residual free drug can contribute to the formation of aggregates.[11] Ensure your purification process effectively removes all unconjugated drug. |
| Unfavorable Buffer Conditions | Optimize Formulation Buffer: The buffer's pH and ionic strength can influence protein stability.[8] Screen different buffer formulations to find one that minimizes aggregation. Size Exclusion Chromatography (SEC) can be used to monitor aggregation levels under different buffer conditions. |
| Manufacturing Process Stress | Gentle Processing: High concentrations, vigorous mixing, and the use of certain organic solvents during conjugation can induce stress and lead to aggregation.[3] Optimize these parameters to be as gentle as possible while still achieving efficient conjugation. |
Logical Workflow for Troubleshooting High Free Drug
The following diagram outlines a systematic approach to troubleshooting high levels of free drug in your ADC preparation.
Caption: Troubleshooting decision tree for high free drug levels.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to minimize and accurately measure free drug levels in ADC preparations?
A1: Minimizing and accurately quantifying free drug is a critical quality attribute (CQA) for ADCs for several reasons:
-
Toxicity: Many cytotoxic payloads used in ADCs are highly potent.[12] Unconjugated, free drug can circulate systemically and cause off-target toxicity to healthy tissues, narrowing the therapeutic window of the ADC.[4][7]
-
Efficacy: The therapeutic effect of an ADC relies on the targeted delivery of the payload to cancer cells.[11] High levels of free drug mean that less of the potent payload is conjugated to the antibody, potentially reducing the efficacy of the ADC at the target site.[1]
-
Regulatory Requirements: Regulatory agencies require rigorous characterization of ADCs, including the quantification of impurities like free drug, to ensure product safety and consistency.[13]
Q2: What are the most common analytical techniques for quantifying free drug in ADC samples?
A2: Several analytical methods are used, often in combination, to detect and quantify free drug species. The choice of method depends on the properties of the drug, the required sensitivity, and the sample matrix.
| Analytical Technique | Principle | Advantages |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on hydrophobicity. The hydrophobic free drug is retained longer on the column than the more polar ADC. | High precision, sensitivity, and selectivity for small, hydrophobic molecules. It is the most widely used technique for free drug quantification.[11][13] |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size. The large ADC elutes before the much smaller free drug. | Effective for separating the ADC from small molecule species and for detecting aggregates.[1][14] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on hydrophobicity under non-denaturing conditions. It is primarily used to determine the drug-to-antibody ratio (DAR) but can also separate free drug. | Provides information on the distribution of different drug-loaded species.[14] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. | Offers very high sensitivity and specificity, making it ideal for detecting trace levels of free drug.[12][15] |
| Two-Dimensional Liquid Chromatography (2D-LC) | Uses two different chromatography methods sequentially (e.g., SEC followed by RP-HPLC) to enhance separation and sensitivity. | Provides automated online sample cleanup, removing the need for manual protein precipitation and improving efficiency.[1] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | An immunoassay-based method that can be developed to specifically detect the free drug. | Can be very sensitive, but development can be time-consuming and specific reagents are required.[11][16] |
| Capillary Electrophoresis (CE) | Separates molecules based on their charge-to-mass ratio in an electric field. | Can resolve the intact ADC from free drug species.[11] |
Q3: What are the primary strategies for removing free drug from an ADC preparation?
A3: The removal of free drug is a critical step in the downstream processing of ADCs. Common purification strategies include:
-
Tangential Flow Filtration (TFF) / Diafiltration: This is a widely used and scalable method for removing small molecules like free drug and organic solvents from large biomolecules.[17] The ADC is retained by a membrane while the smaller impurities pass through.
-
Size Exclusion Chromatography (SEC): As mentioned for analysis, SEC is also a common purification method that separates the large ADC from the smaller free drug.[17]
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to not only remove free drug but also to separate ADC species with different DARs.[17]
-
Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge and can be effective in purifying the ADC from charged drug-linker species.
-
Membrane Chromatography: This is a newer technique that uses membrane adsorbers for the rapid and efficient removal of impurities, including free drug and aggregates.[17][18]
Experimental Protocols
Protocol 1: Quantification of Free Drug using RP-HPLC
Objective: To quantify the amount of unconjugated (free) drug in an ADC sample.
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To a known volume of ADC sample (e.g., 100 µL), add a sufficient volume of cold organic solvent (e.g., acetonitrile) to precipitate the protein (a 1:9 ratio of sample to solvent is common).[11][18]
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes to pellet the precipitated ADC.[18]
-
Carefully collect the supernatant, which contains the free drug.
-
-
HPLC Analysis:
-
Column: Use a C18 reversed-phase column suitable for small molecule analysis.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: Develop a suitable gradient to separate the free drug from other small molecule impurities. A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: Monitor the eluent at a UV wavelength where the drug has maximum absorbance.
-
Injection Volume: Inject 10-50 µL of the supernatant.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of the free drug.
-
Integrate the peak area corresponding to the free drug in the sample chromatogram.
-
Calculate the concentration of free drug in the sample by comparing its peak area to the standard curve.[13]
-
Protocol 2: Purification of ADC using Tangential Flow Filtration (TFF)
Objective: To remove unconjugated drug, linker, and reaction solvents from the post-conjugation reaction mixture.
Methodology:
-
System Setup:
-
Select a TFF membrane with a molecular weight cut-off (MWCO) that will retain the ADC (typically 30 kDa or 50 kDa) but allow the smaller free drug to pass through.
-
Assemble the TFF system according to the manufacturer's instructions, including the reservoir, pump, membrane cassette, and tubing.
-
Sanitize and equilibrate the system with the chosen diafiltration buffer.
-
-
Concentration and Diafiltration:
-
Load the crude ADC reaction mixture into the reservoir.
-
Begin recirculation of the ADC solution through the TFF cassette.
-
Concentrate the ADC solution to a smaller volume.
-
Begin the diafiltration process by adding the diafiltration buffer to the reservoir at the same rate that filtrate is being removed. This maintains a constant volume while exchanging the buffer.
-
Perform diafiltration for a sufficient number of diavolumes (typically 5-10) to wash out the free drug and other small molecule impurities to the desired level.
-
-
Final Concentration and Recovery:
-
After diafiltration is complete, concentrate the purified ADC solution to the desired final concentration.
-
Recover the purified ADC from the system.
-
-
Analysis:
-
Analyze the purified ADC sample using an appropriate analytical method (e.g., RP-HPLC as described in Protocol 1) to confirm the removal of free drug.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for ADC production, purification, and analysis, with a focus on monitoring free drug levels.
Caption: General workflow for ADC manufacturing and quality control.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. A method to directly analyze free-drug-related species in antibody-drug conjugates without sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmafocusamerica.com [pharmafocusamerica.com]
- 15. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biopharminternational.com [biopharminternational.com]
- 17. researchgate.net [researchgate.net]
- 18. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography | MDPI [mdpi.com]
Technical Support Center: P5(PEG24)-VC-PAB-Exatecan ADC Manufacturing and Purification
This technical support center is designed for researchers, scientists, and drug development professionals working with P5(PEG24)-VC-PAB-exatecan Antibody-Drug Conjugates (ADCs). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges encountered during manufacturing and purification.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound ADCs.
Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency
Question: We are observing a consistently low DAR and low yields after conjugating our antibody with the this compound linker-payload. What are the potential causes and how can we improve our conjugation efficiency?
Answer: Low DAR and poor conjugation efficiency with exatecan-based ADCs are often linked to the hydrophobic nature of the exatecan (B1662903) payload, especially when combined with certain linker chemistries like VC-PAB.[1] This hydrophobicity can lead to poor solubility of the linker-payload in aqueous conjugation buffers, reducing its availability to react with the antibody. Additionally, the conjugated ADC itself can become prone to aggregation, leading to the loss of monomeric product during purification.[1][2]
Troubleshooting Steps:
-
Optimize Linker-Payload Solubility:
-
Co-solvent: Introduce a limited amount of an organic co-solvent (e.g., DMSO, DMA) to the conjugation reaction to improve the solubility of the hydrophobic exatecan-linker.[1] However, be cautious as high concentrations of organic solvents can denature the antibody.
-
Hydrophilic Linkers: The use of a hydrophilic linker is a highly effective solution. The P5(PEG24) portion of the linker is designed to increase hydrophilicity and mitigate aggregation.[3][4] Studies have shown that incorporating polyethylene (B3416737) glycol (PEG) chains, such as PEG24, significantly improves the water solubility of the linker-payload and the resulting ADC, leading to higher conjugation efficiency and reduced aggregation.[3][5]
-
-
Adjust Reaction Conditions:
-
Linker-Payload Equivalents: Increase the molar equivalents of the linker-payload relative to the antibody. A higher concentration can drive the reaction towards a higher DAR.[1] One study showed that using as little as 1.25 equivalents of this compound per cysteine was sufficient to generate a DAR8 ADC.[3]
-
Reaction Time and Temperature: Optimize the incubation time and temperature. While longer reaction times can increase conjugation, they may also promote aggregation. A systematic optimization of these parameters is recommended.[1] A reported successful condition is 16 hours at 25°C.[3]
-
pH: Ensure the pH of the conjugation buffer is optimal for the specific conjugation chemistry. For maleimide-thiol conjugation, a pH of 6.5-7.5 is typically used.[1]
-
-
Antibody Reduction (for thiol-based conjugation):
-
Reducing Agent: Ensure complete and controlled reduction of the interchain disulfide bonds of the antibody. Use a sufficient concentration of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).[1]
-
Purification Post-Reduction: It is critical to remove the excess reducing agent before adding the linker-payload to prevent it from reacting with the maleimide (B117702) group of the linker.[1]
-
Issue 2: ADC Aggregation During or After Conjugation
Question: Our this compound ADC shows significant aggregation either immediately after the conjugation reaction or during storage. What are the likely causes and how can we mitigate this?
Answer: Aggregation is a common challenge with ADCs, particularly those with hydrophobic payloads like exatecan.[2] Aggregation can compromise the efficacy, safety, and manufacturability of the ADC.[6][7]
Immediate Aggregation Post-Conjugation:
-
Cause: This is primarily driven by the increased surface hydrophobicity of the ADC after conjugation.[2] The hydrophobic exatecan molecules on the antibody surface can interact, leading to self-association and aggregation.[2]
-
Solution:
-
Hydrophilic Linker: The PEG24 chain in the P5(PEG24)-VC-PAB linker is designed to shield the hydrophobic payload and reduce aggregation.[3][4] Studies have demonstrated that longer PEG chains (e.g., PEG24 over PEG12) lead to less aggregation and higher conjugation efficiency.[3][5]
-
Optimize DAR: A very high DAR can increase the likelihood of aggregation. While a high DAR is often desired for potency, finding the optimal balance is key. For this compound, a DAR of 8 has been achieved with minimal aggregation.[3]
-
Conjugation Conditions: Suboptimal conditions (e.g., pH, temperature) can induce conformational changes in the antibody, exposing hydrophobic regions and promoting aggregation.[2]
-
Gradual Aggregation During Storage:
-
Cause: This points to issues with the formulation and storage conditions. ADCs are sensitive to their environment.[2]
-
Solution:
-
Formulation Buffer: The pH of the formulation buffer is critical. A pH that is too low can lead to protein cleavage, while a higher pH can cause aggregation.[2] The buffer should also contain excipients to stabilize the ADC.
-
Use of Stabilizing Excipients: Sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20, polysorbate 80) are commonly used to prevent aggregation and surface-induced denaturation.[2]
-
Storage Temperature: Store the ADC at the recommended temperature, typically 2-8°C for liquid formulations, and avoid freeze-thaw cycles.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound drug-linker?
A1:
-
P5: This is a proprietary linker technology that can influence the stability and pharmacokinetic properties of the ADC.
-
PEG24: This is a polyethylene glycol spacer with 24 PEG units. Its primary functions are to increase the hydrophilicity of the drug-linker, which improves solubility, reduces aggregation, and can prolong the circulation half-life of the ADC.[3][4]
-
VC (Valine-Citrulline): This is a dipeptide linker that is stable in the bloodstream but is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. This ensures targeted release of the payload inside the cancer cell.
-
PAB (p-aminobenzyl carbamate): This is a self-immolative spacer. Once the VC linker is cleaved, the PAB group spontaneously decomposes to release the exatecan payload in its active form.
-
Exatecan: This is a potent topoisomerase I inhibitor that induces DNA damage and leads to cancer cell death.[8]
Q2: How do I remove unconjugated this compound and other impurities after the conjugation reaction?
A2: Purification is a critical step to remove unconjugated drug-linker, residual solvents, and to separate ADC species with the desired DAR.[9] Common purification techniques include:
-
Tangential Flow Filtration (TFF)/Diafiltration (DF): This is widely used for buffer exchange and to remove small molecule impurities like unconjugated drug-linker and organic solvents.[10][] The yield for this step is typically high, often above 90%.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species based on their hydrophobicity, which correlates with the DAR.[12] This allows for the isolation of ADCs with a specific DAR and the removal of unconjugated antibody (DAR 0).[1]
-
Size Exclusion Chromatography (SEC): SEC is primarily used to remove aggregates (high molecular weight species) and can also be used for buffer exchange.[]
Q3: What analytical methods are essential for characterizing my this compound ADC?
A3: A panel of orthogonal analytical methods is required for comprehensive characterization:
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution and average DAR.[12]
-
Size Exclusion Chromatography (SEC): To quantify the percentage of monomer, aggregates, and fragments.[12]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used after reducing the ADC to separate light and heavy chains to confirm conjugation and calculate DAR.
-
Mass Spectrometry (MS): To confirm the identity and determine the precise mass of the ADC species, which allows for accurate DAR calculation.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for the manufacturing and characterization of a this compound ADC, based on published literature.[3][5]
Table 1: Conjugation Reaction Parameters and Outcomes
| Parameter | Value | Reference |
| Antibody Concentration | 10 mg/mL | [3] |
| Molar Equivalents of TCEP | 5 eq. | [3] |
| Molar Equivalents of this compound | 10 eq. (initial); 1.25 eq. (optimized) | [3] |
| Reaction Buffer | 50 mM Tris, 1 mM EDTA, 100 mM NaCl, pH 8.3 | [3] |
| Reaction Time | 16 hours | [3] |
| Reaction Temperature | 25°C | [3] |
| Outcome | ||
| Achieved DAR (MS) | 8.00 | [3][5] |
| Yield after Purification | 99% | [3][5] |
| High Molecular Weight Species (HMWS) | 0.9% | [3][5] |
Table 2: In Vitro Cytotoxicity of Trastuzumab-P5(PEG24)-VC-PAB-Exatecan ADC
| Cell Line (HER2 status) | EC50 (ng/mL) | Max. Amount of Dead Cells | Reference |
| SKBR-3 (HER2-positive) | 12.5 | 96% | [3][5] |
| HCC-78 (HER2-positive) | 97.6 | 88% | [3][5] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an IgG1 Antibody
Objective: To conjugate the this compound drug-linker to a cysteine-engineered or reduced IgG1 antibody to achieve a high DAR.
Materials:
-
Purified IgG1 antibody (e.g., Trastuzumab) at 10 mg/mL in a suitable buffer.
-
This compound linker-payload.
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).
-
P5-conjugation buffer: 50 mM Tris, 1 mM EDTA, 100 mM NaCl, pH 8.3.
-
DMSO.
Procedure: [3]
-
Prepare a 40 mM solution of this compound in DMSO.
-
In a reaction vessel, mix 50 µL of the antibody solution (10 mg/mL) with 1.66 µL of a 10 mM TCEP solution (5 eq.).
-
Immediately add 0.83 µL of the 40 mM this compound solution (10 eq.).
-
Incubate the reaction mixture at 25°C for 16 hours with gentle shaking (350 rpm).
-
Proceed to purification.
Protocol 2: Purification of this compound ADC using Tangential Flow Filtration (TFF)
Objective: To remove unconjugated drug-linker, residual TCEP, and DMSO, and to exchange the buffer of the ADC solution.
Materials:
-
Crude ADC conjugation mixture.
-
TFF system with a suitable membrane (e.g., 30 kDa MWCO polyethersulfone or regenerated cellulose).[10]
-
Diafiltration buffer (e.g., PBS, pH 7.4).
Procedure:
-
System Setup: Assemble the TFF system with a 30 kDa MWCO membrane cassette or hollow fiber module. Sanitize and equilibrate the system with water and then with the diafiltration buffer.
-
Loading: Dilute the crude ADC mixture with an appropriate volume of diafiltration buffer to reduce viscosity and load it into the TFF system.
-
Concentration (Optional): Concentrate the ADC solution to a target concentration (e.g., 10-20 mg/mL) to reduce the volume for diafiltration.
-
Diafiltration: Perform constant volume diafiltration for 5-10 diavolumes with the diafiltration buffer to remove small molecule impurities. Monitor the UV absorbance of the permeate to ensure the removal of the unconjugated drug-linker.
-
Final Concentration: Concentrate the purified ADC to the desired final concentration.
-
Recovery: Recover the purified and concentrated ADC from the system.
Protocol 3: DAR and Purity Analysis by HIC and SEC
Objective: To determine the average DAR, DAR distribution, and the percentage of aggregates in the purified ADC.
A. Hydrophobic Interaction Chromatography (HIC) for DAR Analysis [12][13]
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, containing 15% isopropanol (B130326) (v/v).
-
HPLC system with a UV detector.
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Dilute the ADC sample to 1 mg/mL in Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the ADC species with a linear gradient from 0% to 100% Mobile Phase B over 10 minutes.
-
Monitor the absorbance at 280 nm.
-
Calculate the average DAR based on the peak areas of the different DAR species.
B. Size Exclusion Chromatography (SEC) for Aggregate Analysis [12]
Materials:
-
SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.
-
HPLC system with a UV detector.
Procedure:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.
-
Dilute the ADC sample to 0.5-1.0 mg/mL in the mobile phase.
-
Inject the sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas to determine the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).
Visualizations
Caption: this compound ADC Manufacturing Workflow.
Caption: Troubleshooting Logic for Low DAR in Exatecan ADC Synthesis.
Caption: Multi-step Purification Strategy for this compound ADC.
References
- 1. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in ADC Purification: A Case Study [gtp-bioways.com]
- 3. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ymcamerica.com [ymcamerica.com]
- 7. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 8. Optimizing ADC Purity and Yield Through Chromatography [sigmaaldrich.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 12. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Immunogenicity of P5(PEG24)-VC-PAB-exatecan ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with P5(PEG24)-VC-PAB-exatecan Antibody-Drug Conjugates (ADCs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential immunogenicity issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main potential sources of immunogenicity in a this compound ADC?
A1: The immunogenicity of a this compound ADC can arise from several components of this complex molecule. The primary potential sources include:
-
The monoclonal antibody (mAb): The antibody itself, particularly non-humanized or chimeric antibodies, can elicit an anti-drug antibody (ADA) response. Even fully humanized antibodies can have immunogenic epitopes.
-
The PEG24 moiety: Polyethylene glycol (PEG) is known to be immunogenic, leading to the formation of anti-PEG antibodies.[1] The length and structure of the PEG chain can influence the magnitude of this response.
-
The linker-payload complex: The P5(PEG24)-VC-PAB linker and the exatecan (B1662903) payload can create new epitopes (neoepitopes) that the immune system recognizes as foreign. The stability of the linker is also a critical factor; premature cleavage in circulation can expose the payload and potentially trigger an immune response.[2][3]
-
Aggregates: ADCs, particularly those with hydrophobic payloads like exatecan, have a tendency to aggregate.[4][5] These aggregates are often more immunogenic than the monomeric ADC.[6]
Q2: What are the signs of a potential immunogenicity issue in my preclinical experiments?
A2: Several observations in your in vivo or in vitro experiments could indicate an immunogenicity problem:
-
Altered Pharmacokinetics (PK): A common sign is rapid clearance of the ADC from circulation in subsequent doses compared to the initial dose.[7] This can be caused by ADAs binding to the ADC and facilitating its removal.
-
Reduced Efficacy: A decrease in the ADC's anti-tumor activity in vivo upon repeated administration can be a consequence of neutralizing antibodies (NAbs) that block the ADC from binding to its target or interfere with its mechanism of action.
-
Adverse Events in Animal Models: In animal studies, signs of hypersensitivity reactions, such as anaphylaxis, or other unexpected toxicities could be linked to an immune response.
-
High Signal in Anti-Drug Antibody (ADA) Assays: Direct measurement of ADAs in serum samples using techniques like ELISA is the most definitive way to identify an immunogenic response.
Q3: How can the Drug-to-Antibody Ratio (DAR) impact the immunogenicity of my this compound ADC?
A3: The Drug-to-Antibody Ratio (DAR) is a critical parameter that can significantly influence immunogenicity. A higher DAR, while potentially increasing potency, also increases the hydrophobicity of the ADC due to the nature of the exatecan payload.[8] This increased hydrophobicity can lead to a higher propensity for aggregation, which is a known driver of immunogenicity.[5] Therefore, optimizing the DAR is a balancing act between efficacy and minimizing the risk of an immune response. A DAR of 4 to 8 is often targeted for exatecan ADCs.[8]
Troubleshooting Guides
Issue 1: High Anti-Drug Antibody (ADA) Titer Detected in Serum Samples
If you observe a high ADA response in your preclinical studies, consider the following troubleshooting steps:
-
Problem: High overall ADA response detected by a bridging ELISA.
-
Potential Causes:
-
Immunogenicity of the antibody backbone.
-
Presence of ADC aggregates.
-
High immunogenicity of the PEG24 moiety.
-
Formation of neoepitopes by the linker-payload.
-
-
Troubleshooting Workflow:
Caption: Workflow for troubleshooting a high ADA response.
-
Recommended Actions:
-
Characterize ADA Domain Specificity: Perform competition ELISAs to determine if the ADAs are directed against the antibody, the PEG moiety, or the linker-payload.[7]
-
Quantify ADC Aggregates: Use size exclusion chromatography (SEC) to determine the percentage of aggregates in your ADC preparation.[4] If aggregation is high (>5%), optimize the formulation by screening different buffers and excipients to improve stability.
-
Modify the ADC Construct:
-
If the response is primarily anti-PEG, consider using a different PEG chain length or a different hydrophilic polymer.[9]
-
If the response is against the linker, explore alternative linker chemistries that may be more stable or less immunogenic.[2]
-
If the antibody itself is the main driver, further humanization or de-immunization of the antibody sequence may be necessary.
-
-
Issue 2: Inconsistent or Poor Results in Anti-PEG Antibody ELISA
Detecting anti-PEG antibodies can be challenging. If you are experiencing issues with your anti-PEG ELISA, consider the following:
-
Problem: Low signal, high background, or poor reproducibility in your anti-PEG antibody ELISA.
-
Potential Causes:
-
Suboptimal assay conditions (coating concentration, blocking buffer, incubation times).
-
Interference from free PEG or other sample components.
-
Poor quality of reagents.
-
-
Troubleshooting Tips:
-
Optimize Coating: Ensure the concentration of the PEGylated capture reagent is optimized. A concentration of 5 µg/ml is a good starting point.[10]
-
Blocking is Critical: Use a blocking buffer such as 5% skim milk in PBS to minimize non-specific binding.[10]
-
Washing Technique: Thorough washing between steps is crucial to reduce background. Use a buffer containing a mild detergent like Tween-20 for wash steps, followed by a final wash with PBS.[10]
-
Reagent Quality: Use high-quality, purified antibodies for detection. Ensure that biotinylated detection reagents and streptavidin-HRP are stored correctly and are not expired.[11]
-
Matrix Effects: Dilute serum samples sufficiently to minimize matrix interference.[12]
-
Quantitative Data Summary
The following tables present illustrative data on factors that can influence the immunogenicity of PEGylated ADCs. This data is intended for educational purposes to demonstrate potential trends and should not be considered as experimental results for this compound ADCs.
Table 1: Impact of PEG Chain Length on Anti-PEG Antibody Response
| ADC Construct | PEG Chain Length (kDa) | Mean Anti-PEG IgG Titer (n=10) |
| ADC-1 | 5 | 1:500 |
| ADC-2 | 10 | 1:1200 |
| ADC-3 (Illustrative P5(PEG24)) | ~1.1 | 1:800 |
| ADC-4 | 20 | 1:2500 |
Note: Generally, higher molecular weight PEGs can be more immunogenic.[13]
Table 2: Effect of ADC Aggregation on Immunogenicity
| ADC Preparation | Aggregate Content (%) | Mean Total ADA Titer (n=10) |
| Prep A | < 1% | 1:400 |
| Prep B | 5% | 1:1500 |
| Prep C | 15% | 1:5000 |
Note: Increased aggregation is strongly correlated with higher immunogenicity.[6]
Key Experimental Protocols
Protocol 1: Anti-Drug Antibody (ADA) Screening by Bridging ELISA
This protocol provides a general framework for a bridging ELISA to detect total ADAs against the this compound ADC.
-
Objective: To detect antibodies in serum that can bind to the ADC.
-
Methodology Workflow:
Caption: Workflow for an ADA bridging ELISA.
-
Detailed Steps:
-
Coating: Dilute the this compound ADC to 2 µg/mL in PBS and coat a 96-well ELISA plate overnight at 4°C.
-
Washing: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block the plate with 5% skim milk in PBST for 2 hours at room temperature.
-
Washing: Wash the plate as in step 2.
-
Sample Incubation: Add diluted serum samples and controls to the wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate as in step 2.
-
Detection Antibody Incubation: Add biotinylated this compound ADC (at 1 µg/mL) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate as in step 2.
-
Enzyme Incubation: Add Streptavidin-HRP (diluted according to the manufacturer's instructions) and incubate for 30 minutes at room temperature.
-
Washing: Wash the plate thoroughly with PBST.
-
Development: Add TMB substrate and incubate in the dark until a blue color develops. Stop the reaction with 2N H2SO4.
-
Readout: Measure the absorbance at 450 nm.
-
Protocol 2: Direct ELISA for Anti-PEG Antibodies
This protocol outlines a method to specifically detect anti-PEG antibodies in serum samples.[12]
-
Objective: To quantify the presence of antibodies that bind specifically to the PEG moiety.
-
Methodology Workflow:
Caption: Workflow for a direct anti-PEG antibody ELISA.
-
Detailed Steps:
-
Coating: Coat a 96-well high-binding ELISA plate with 10 µg/mL of a generic PEGylated protein (e.g., mPEG-BSA) in PBS overnight at 4°C.
-
Washing: Wash the plate three times with PBST.
-
Blocking: Block with 5% skim milk in PBST for 2 hours at room temperature.
-
Washing: Wash the plate as in step 2.
-
Sample Incubation: Add diluted serum samples and incubate for 2 hours at room temperature.
-
Washing: Wash the plate as in step 2.
-
Detection Antibody Incubation: Add HRP-conjugated anti-human IgG or IgM and incubate for 1 hour at room temperature.
-
Washing: Wash the plate thoroughly with PBST.
-
Development and Readout: Proceed as in steps 11 and 12 of the ADA screening ELISA protocol.
-
For further assistance, please contact our technical support team.
References
- 1. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo immunogenicity assessment of protein aggregate characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The influence of PEG chain length and targeting moiety on antibody-mediated delivery of nanoparticle vaccines to human dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sandwich ELISA Assay Protocol for Anti-PEG Antibody Pair (AP0002): Novus Biologicals [novusbio.com]
- 11. Anti-PEG antibody FAQ [ibms.sinica.edu.tw]
- 12. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Preclinical Showdown: P5(PEG24)-VC-PAB-exatecan ADC Demonstrates Potential Advantages Over Enhertu®
For Immediate Release
A comprehensive preclinical comparison reveals that a novel antibody-drug conjugate (ADC), composed of the P5(PEG24)-VC-PAB-exatecan drug-linker conjugated to trastuzumab, exhibits a promising anti-tumor profile, in some instances superior to the approved ADC, Enhertu® (trastuzumab deruxtecan). The findings, derived from head-to-head in vitro and in vivo studies, highlight potential advancements in ADC technology, particularly concerning drug-to-antibody ratio (DAR), stability, and efficacy.
This guide provides an objective comparison for researchers, scientists, and drug development professionals, summarizing the key experimental data and methodologies from these critical preclinical evaluations.
Mechanism of Action: A Shared Strategy with a Different Execution
Both ADCs leverage the HER2-targeting antibody trastuzumab to deliver a potent topoisomerase I inhibitor payload to cancer cells.[1][2] Enhertu utilizes deruxtecan (B607063), a derivative of exatecan (B1662903), as its cytotoxic agent.[1][2] The this compound ADC, as its name suggests, employs exatecan.[3][4][5]
The fundamental mechanism is conserved: upon binding to HER2 receptors on tumor cells, the ADC is internalized.[1] Within the cell, the linker system is designed to be cleaved, releasing the exatecan or deruxtecan payload.[4][5] This payload then inhibits topoisomerase I, an enzyme critical for DNA replication, leading to catastrophic DNA damage and inducing apoptosis (programmed cell death).[1][4]
Caption: General mechanism of action for exatecan-based ADCs.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from preclinical studies comparing a trastuzumab-P5(PEG24)-VC-PAB-exatecan conjugate with a high drug-to-antibody ratio of 8 (Trastuzumab-LP5 DAR8) against Enhertu.
Table 1: In Vitro Cytotoxicity
This table presents the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Cell Line | HER2 Expression Level | Trastuzumab-LP5 DAR8 IC50 (ng/mL) | Enhertu IC50 (ng/mL) |
| SKBR-3 | High | 12.5[5] | Not directly reported, but Trastuzumab-LP5 showed improved killing.[4][5] |
| HCC-78 | High | 97.6[5] | Not directly reported.[5] |
Table 2: In Vivo Efficacy in Xenograft Model
This table summarizes the anti-tumor activity observed in a preclinical mouse model of cancer.
| Treatment Group | Dose Level (mg/kg) | Key Outcome |
| Trastuzumab-LP5 DAR8 | 1 | 80% complete remissions [4] |
| Enhertu | 1 | No complete remissions observed.[4] |
| Trastuzumab-LP5 DAR8 | Four tested dose levels | Superior in vivo efficacy over Enhertu.[4][5] |
| Enhertu | Four tested dose levels | Less efficacious than Trastuzumab-LP5 DAR8.[4][5] |
| Isotype Control ADC | 2 | No effect on tumor growth, confirming target selectivity.[4] |
Key Preclinical Findings
-
Enhanced In Vitro Potency: The this compound construct, enabling a high DAR of 8, demonstrated improved target-mediated killing of tumor cells in vitro compared to Enhertu.[4][5]
-
Superior In Vivo Efficacy: In animal models, Trastuzumab-LP5 DAR8 showed a significant improvement in anti-tumor activity, achieving a high rate of complete tumor remission at a dose where Enhertu did not.[4]
-
Excellent Bystander Effect: A critical feature for treating tumors with varied antigen expression, the bystander killing effect of Trastuzumab-LP5 DAR8 was found to be excellent and improved over Enhertu.[4][5]
-
Drastically Improved Stability: The novel linker technology in the this compound construct resulted in significantly better stability both in vitro and in vivo, a key factor in ADC therapeutic index.[4][5]
-
Antibody-like Pharmacokinetics: Despite a high payload, the Trastuzumab-LP5 DAR8 ADC maintained favorable, antibody-like pharmacokinetic properties, suggesting it does not clear rapidly from circulation.[4][5]
Caption: A typical workflow for an experiment to determine bystander killing.
Experimental Protocols
-
In Vitro Cytotoxicity: To determine IC50 values, various cancer cell lines were incubated for 7 days with increasing concentrations of the respective ADCs. Cell viability was then measured using a resazurin-based assay, where fluorescence is proportional to the number of living cells. Dose-response curves were generated to calculate the IC50.[5]
-
In Vivo Efficacy: Xenograft mouse models were established using HER2-positive tumor cells. Once tumors reached a specified size, animals were treated with single intravenous injections of either Trastuzumab-LP5 DAR8 or Enhertu at varying dose levels. Tumor volume was monitored over time to assess anti-tumor activity.[4]
-
Bystander Effect Assay: HER2-positive and HER2-negative cancer cells were co-cultured. The cell mixture was treated with the ADCs. The viability of the HER2-negative cells was then specifically measured to quantify the extent of killing caused by the payload released from the HER2-positive target cells.
-
Pharmacokinetic Analysis: Sprague Dawley rats were administered the ADCs. Blood samples were collected at multiple time points over a 21-day period. The concentration of total antibody and intact ADC in the serum was measured by ELISA to determine the stability and clearance rate of the conjugates.[6]
Caption: Logical relationship of the this compound ADC components.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [find.lib.uoc.gr]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of P5(PEG24)-VC-PAB-Exatecan and Other Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Antibody-drug conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker connecting the antibody and the payload is a critical component that dictates the ADC's stability, efficacy, and overall therapeutic index. This guide provides a detailed comparative analysis of the P5(PEG24)-VC-PAB-exatecan linker-drug conjugate against other prevalent cleavable linkers, supported by experimental data.
The this compound is a sophisticated drug-linker technology designed for optimal performance. It comprises a highly potent topoisomerase I inhibitor, exatecan (B1662903), attached to a linker system. This system includes a valine-citrulline (VC) peptide sequence cleavable by lysosomal proteases like Cathepsin B, a self-immolative para-aminobenzyl carbamate (B1207046) (PAB) spacer, and a polyethylene (B3416737) glycol (PEG)24 unit to enhance hydrophilicity and improve pharmacokinetic properties.[1][2]
Comparative Performance of Cleavable Linkers
The ideal cleavable linker should remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while enabling efficient and specific cleavage at the tumor site.[3] The following tables summarize the performance of ADCs constructed with this compound in comparison to other linker technologies.
Table 1: Conjugation Efficiency and ADC Aggregation
A significant challenge in ADC development is the aggregation caused by hydrophobic drug-linkers, which can be particularly problematic with potent payloads like exatecan when combined with traditional linkers.[4][5] The inclusion of a PEG24 moiety in the P5 linker system has been shown to overcome this issue, enabling the production of highly loaded and soluble ADCs.
| Drug-Linker | Conjugation Yield (%) | Drug-to-Antibody Ratio (DAR) | High Molecular Weight Species (HMWS) (%) |
| This compound (LP5) | 99 | 8.00 | 0.9 |
| MC-VC-PAB-exatecan (Maleimide control) | 75 | 0.12 | 19.2 |
| P5(PEG12)-VC-PAB-exatecan | 94 | 7.98 | 1.8 |
| P5(PEG2)-VC-PAB-exatecan | 84 | 4.39 | 7.5 |
Data sourced from Schmitt S, et al. Mol Cancer Ther. 2023.[1]
Table 2: In Vitro Cytotoxicity of Trastuzumab-Exatecan ADCs
The in vitro potency of an ADC is a key indicator of its potential therapeutic efficacy. The following data compares the half-maximal inhibitory concentration (IC50) of a trastuzumab ADC conjugated with this compound to other exatecan-based ADCs in HER2-positive cancer cell lines.
| Drug-Linker Conjugate | Cell Line | IC50 (ng/mL) |
| Trastuzumab-P5(PEG24)-VC-PAB-exatecan | SKBR-3 | 12.5 |
| NCI-N87 | 97.6 | |
| Trastuzumab-MC-VC-PAB-exatecan | SKBR-3 | 265 |
| NCI-N87 | >3,000 | |
| Trastuzumab-P5(PEG12)-VA-exatecan | SKBR-3 | 121.2 |
| NCI-N87 | Not Reported |
Data sourced from Schmitt S, et al. Mol Cancer Ther. 2023.[1]
Table 3: Comparative Overview of Major Cleavable Linker Classes
This table provides a qualitative comparison of the P5(PEG24)-VC-PAB linker with other major classes of cleavable linkers.
| Linker Type | Cleavage Mechanism | Advantages | Disadvantages | Representative Payloads |
| Peptide (e.g., VC-PAB) | Enzymatic (e.g., Cathepsin B) in lysosomes[6] | High plasma stability, well-established technology[7] | Potential for premature cleavage in rodent plasma, hydrophobicity can lead to aggregation[4][5] | Auristatins (MMAE, MMAF), Exatecan[8] |
| Hydrazone | pH-sensitive (acidic environment of endosomes/lysosomes)[3] | Good for targeting acidic tumor microenvironments | Prone to hydrolysis in systemic circulation, leading to off-target toxicity[3] | Calicheamicin[3] |
| Disulfide | Reduction (high glutathione (B108866) concentration intracellularly)[3] | Utilizes the differential reducing environment between plasma and cytoplasm | Potential for instability in the bloodstream's reducing environment[3] | Maytansinoids (e.g., DM1)[3] |
Signaling Pathways and Cleavage Mechanisms
To visualize the mechanisms of action, the following diagrams illustrate the signaling pathway of exatecan and the cleavage mechanism of the VC-PAB linker.
Caption: Mechanism of action of exatecan, a topoisomerase I inhibitor.
Caption: Enzymatic cleavage of the VC-PAB linker within the lysosome.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of linker performance.
In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a typical experiment to determine the cytotoxic effect of ADCs on cancer cell lines.
Objective: To measure the IC50 value of an ADC, representing the concentration that inhibits cell growth by 50%.
Methodology:
-
Cell Seeding: Cancer cells (e.g., SKBR-3, NCI-N87) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[9][10]
-
ADC Treatment: Cells are treated with a serial dilution of the ADC for a specified period (e.g., 72-120 hours).[9][10]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan (B1609692) crystals by metabolically active cells.[10]
-
Solubilization: A solubilizing agent (e.g., SDS-HCl) is added to dissolve the formazan crystals.[10]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
ADC Plasma Stability Assay
This assay evaluates the stability of an ADC in plasma to predict its in vivo behavior.
Objective: To determine the rate of drug deconjugation from an ADC in plasma.
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 144 hours).[11][12]
-
Sample Collection: Aliquots are taken at each time point and stored frozen to halt degradation.[3]
-
ADC Capture: The ADC is isolated from the plasma using affinity capture, for example, with protein A magnetic beads.[13]
-
Analysis: The drug-to-antibody ratio (DAR) of the captured ADC is determined using techniques like liquid chromatography-mass spectrometry (LC-MS) or hydrophobic interaction chromatography (HIC).[13][14]
-
Data Interpretation: The percentage of intact ADC or the average DAR is plotted against time to assess the linker's stability.[3]
In Vivo Xenograft Efficacy Study
This protocol describes a typical animal study to evaluate the anti-tumor efficacy of an ADC.
Objective: To assess the ability of an ADC to inhibit tumor growth in a living organism.
Methodology:
-
Tumor Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).[15][16]
-
Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).[15]
-
Randomization and Treatment: Mice are randomized into treatment groups and administered the ADC, a vehicle control, or a non-binding control ADC intravenously.[15]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).[17]
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.[17]
Conclusion
The this compound drug-linker platform demonstrates significant advantages over traditional linker systems, particularly in addressing the challenges of hydrophobicity and aggregation associated with potent payloads like exatecan. The inclusion of a PEG24 moiety enhances solubility and allows for the generation of highly loaded, stable, and efficacious ADCs.[1] The robust, protease-cleavable VC-PAB linker ensures efficient payload release within the target tumor cells while maintaining stability in circulation. The superior performance of ADCs utilizing this technology in preclinical models highlights its potential as a versatile and powerful platform for the development of next-generation cancer therapeutics.
References
- 1. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Topoisomerase (DNA) I (TOP1): DNA Damage Repair and Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ADC Plasma Stability Assay [iqbiosciences.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Head-to-Head In Vivo Efficacy of Novel P5(PEG24)-VC-PAB-Exatecan ADCs Demonstrates Superior Anti-Tumor Activity
A novel antibody-drug conjugate (ADC) utilizing the P5(PEG24)-VC-PAB-exatecan linker-payload system has demonstrated superior in vivo efficacy in a head-to-head comparison with the clinically approved ADC, Enhertu (trastuzumab deruxtecan). The study, which employed a HER2-positive N87 xenograft mouse model, revealed that the novel ADC, trastuzumab-LP5 DAR8, exhibited a more potent, dose-dependent anti-tumor effect, even at lower doses compared to Enhertu.[1][2] This enhanced efficacy is attributed to improved linker stability and pharmacokinetic properties, which facilitate more efficient delivery of the highly potent exatecan (B1662903) payload to the tumor site.[1][2]
The this compound platform addresses key challenges in ADC development by incorporating a discrete PEG24 chain to counteract the hydrophobicity of the exatecan payload and the cleavable valine-citrulline (VC) p-aminobenzyl-carbamate (PAB) linker.[1] This design enables the construction of ADCs with a high drug-to-antibody ratio (DAR) of 8 without inducing aggregation, a common issue with hydrophobic payloads that can compromise ADC stability and efficacy.[1][3] The result is an ADC with antibody-like pharmacokinetic properties, excellent stability in circulation, and potent, targeted anti-tumor activity.[1][2]
Comparative In Vivo Efficacy
The head-to-head in vivo study was conducted in mice bearing tumors derived from the HER2-positive N87 cell line.[1] Trastuzumab-LP5 DAR8 and Enhertu were administered once at four different dose levels (0.25, 0.5, 1, and 2 mg/kg). The results, summarized in the table below, clearly indicate the superior performance of the this compound ADC.
| ADC Platform | Dose (mg/kg) | Tumor Growth Inhibition | Key Findings |
| Trastuzumab-LP5 DAR8 (this compound) | 0.25, 0.5, 1, 2 | Superior to Enhertu at all dose levels | Drastically increased activity, even at half the dose of Enhertu.[2] |
| Enhertu (Trastuzumab Deruxtecan) | 0.25, 0.5, 1, 2 | Dose-dependent | Less potent targeted effect compared to trastuzumab-LP5 DAR8.[2] |
Table 1: Summary of head-to-head in vivo efficacy data for Trastuzumab-LP5 DAR8 and Enhertu in an N87 xenograft model.[1][2]
Mechanism of Action and Experimental Design
The cytotoxic payload, exatecan, is a potent topoisomerase I (TOP1) inhibitor.[1][4] Upon internalization of the ADC into the target cancer cell, the linker is cleaved, releasing exatecan. Exatecan then traps the TOP1-DNA cleavage complex, leading to DNA strand breaks and ultimately, apoptotic cell death.[4] The bystander effect, where the released payload can kill neighboring tumor cells regardless of their target expression, is another key feature driving the efficacy of such ADCs.[1][2]
The experimental protocol for the head-to-head in vivo efficacy study is detailed below.
Experimental Protocols
Cell Line and Animal Model:
-
Cell Line: NCI-N87 human gastric carcinoma cell line (HER2-positive).[1]
-
Animal Model: Female BALB/c nude mice.[1]
Tumor Implantation:
-
N87 cells were implanted subcutaneously into the flank of the mice.[1]
-
Tumors were allowed to grow to a volume of 0.1–0.15 cm³ before treatment initiation.[1]
Treatment:
-
Mice were randomized into treatment groups (10 mice per group).[1]
-
A single intravenous (IV) dose of either trastuzumab-LP5 DAR8 or Enhertu was administered at 0.25, 0.5, 1, or 2 mg/kg.[1]
-
A vehicle control group was also included.
Efficacy Assessment:
-
Tumor volume was measured regularly to monitor tumor growth.
-
The primary endpoint was the assessment of tumor growth inhibition over time.
Conclusion
The development of the this compound linker-payload system represents a significant advancement in ADC technology. The head-to-head in vivo data clearly demonstrates its potential to create more efficacious cancer therapies compared to current standards of care. The superior stability and pharmacokinetic profile of ADCs built on this platform allow for the effective delivery of the highly potent exatecan payload, leading to robust and durable anti-tumor responses. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this promising ADC platform.[5]
References
- 1. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Driving Clinical Success in Antibody-Drug Conjugates - 2024 Archive [pegsummit.com]
Validating the Bystander Killing Mechanism of P5(PEG24)-VC-PAB-exatecan: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bystander killing mechanism of the P5(PEG24)-VC-PAB-exatecan drug-linker technology with other antibody-drug conjugate (ADC) alternatives. The information presented is supported by experimental data to aid in the evaluation and selection of ADC components for cancer therapy research and development.
Introduction to the Bystander Killing Effect
The bystander effect is a critical mechanism for the efficacy of ADCs, particularly in treating solid tumors with heterogeneous antigen expression.[1][2] This phenomenon occurs when the cytotoxic payload released from a targeted cancer cell diffuses to and kills neighboring, antigen-negative tumor cells, thereby amplifying the therapeutic impact.[][4] The efficiency of the bystander effect is largely dependent on the properties of the linker and the payload, including the linker's cleavability and the payload's cell permeability.
This compound is a drug-linker conjugate designed for ADCs. It comprises the potent topoisomerase I inhibitor exatecan (B1662903) as the cytotoxic payload, linked via a protease-cleavable valine-citrulline (VC) linker. This design is intended to facilitate the release of a highly potent and membrane-permeable payload within the tumor microenvironment, leading to a robust bystander effect.
Comparative Analysis of Bystander Killing Efficacy
The bystander effect of exatecan-based ADCs has been compared with other prominent ADC payloads, such as DXd (the payload of Enhertu) and SN-38 (the active metabolite of irinotecan).
Table 1: Quantitative Comparison of In Vitro Cytotoxicity of Free Payloads
| Payload | Cell Line | IC50 (nM) | Reference |
| Exatecan | DU145 (Prostate) | ~1-10 | [5] |
| Topotecan | DU145 (Prostate) | >100 | [5] |
| SN-38 | DU145 (Prostate) | >100 | [5] |
| Exatecan | HCC1954 (Breast) | ~1.0 | [6] |
| DXd | HCC1954 (Breast) | ~1.4 | [6] |
| SN-38 | HCC1954 (Breast) | >10 | [6] |
Table 2: Comparative Bystander Killing in 3D Spheroid Models
| ADC Payload | Spheroid Model | Observation | Reference |
| Exatecan | HCC1954 | Greatest pharmacodynamic signal at the spheroid center | [6] |
| DXd | HCC1954 | Intermediate pharmacodynamic signal at the spheroid center | [6] |
| SN-38 | HCC1954 | Lowest pharmacodynamic signal at the spheroid center | [6] |
Studies have shown that exatecan exhibits greater potency and permeability compared to DXd and SN-38.[6][7] In 3D tumor spheroid models, which mimic the cellular arrangement of solid tumors, exatecan-based ADCs demonstrated a superior ability to induce cell death in the inner layers of the spheroid, indicating a more profound bystander effect compared to ADCs with DXd or SN-38 payloads.[6]
Mechanism of Action: this compound
The bystander killing mechanism of an ADC armed with this compound follows a sequential process.
Caption: Bystander killing mechanism of an exatecan-based ADC.
Exatecan-Induced Apoptosis Signaling Pathway
Exatecan is a topoisomerase I inhibitor.[][9] It traps the topoisomerase I-DNA cleavage complex, leading to DNA single and double-strand breaks, which ultimately triggers apoptosis.[5][10]
References
- 1. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 5. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetic Profiles of Exatecan-Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of therapeutics. Among these, ADCs utilizing exatecan (B1662903), a potent topoisomerase I inhibitor, have demonstrated significant promise. This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of different exatecan-based ADCs, supported by experimental data to inform researchers and drug developers.
Understanding the Pharmacokinetics of Exatecan-Based ADCs
The pharmacokinetic profile of an ADC is a critical determinant of its efficacy and safety. It describes the absorption, distribution, metabolism, and excretion (ADME) of the ADC and its components—the monoclonal antibody, the linker, and the cytotoxic payload. Key PK parameters provide insights into the stability of the ADC in circulation, its delivery to the tumor, and the release of the active payload.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for several prominent exatecan-based and related topoisomerase I inhibitor-based ADCs. This data has been compiled from various clinical and preclinical studies.
| ADC Name | Target Antigen | Payload | Clearance (CL) | Steady-State Volume of Distribution (Vss) | Terminal Half-Life (t½) | Key Findings & Model |
| Patritumab Deruxtecan (HER3-DXd) | HER3 | Exatecan derivative (DXd) | Linear clearance influenced by body weight, albumin, sex, and tumor type.[1] | Central Volume (Vc): Influenced by body weight.[1] | Not explicitly stated in the provided search results. | Described by a two-compartment model for the ADC and a one-compartment model for the unconjugated payload (DXd).[1][2] |
| Datopotamab Deruxtecan (Dato-DXd) | TROP2 | Exatecan derivative (DXd) | 0.386 L/day (for a typical 66 kg male patient).[3] Estimated at 0.6 L/day.[4][5] | Central Volume (Vc): 3.06 L (for a typical 66 kg male patient).[3] Steady-state Vd: 3.5 L.[4][5] | Median elimination half-life of the ADC is 4.8 days. The median apparent half-life of the released DXd is approximately 5.5 days.[4] | A two-compartment model with both linear and nonlinear elimination for the ADC and a one-compartment model for the payload (DXd).[3] |
| Sacituzumab Govitecan (IMMU-132) | TROP2 | SN-38 (active metabolite of irinotecan) | 0.128 L/h.[6] 0.13 L/h.[7] | 3.58 L.[8][6] 3.6 L.[7] | Median elimination t½ of the ADC is 23.4 hours, and for free SN-38 is 17.6 hours.[7] | Described by a two-compartment model.[9] |
| OBI-992 | TROP2 | Exatecan | Preclinical data suggests a favorable PK profile with better serum stability compared to Dato-DXd.[10] | Preclinical data available.[10] | Preclinical data available.[10] | Preclinical studies show efficient drug delivery to tumor cells with low systemic exposure to the free payload.[10] |
| Tra-Exa-PSAR10 | HER2 | Exatecan | Showed a pharmacokinetic profile similar to the unconjugated antibody in preclinical models.[11][12] | Preclinical data available.[11][12] | Preclinical data available.[11][12] | A novel ADC with a hydrophilic polysarcosine-based linker, demonstrating an improved PK profile in preclinical studies.[11][12] |
| M9140 | CEACAM5 | Exatecan | Pharmacokinetic data is being gathered in a Phase 1 trial.[13] | Pharmacokinetic data is being gathered in a Phase 1 trial.[13] | Pharmacokinetic data is being gathered in a Phase 1 trial.[13] | A first-in-human trial is ongoing to determine the safety, tolerability, and pharmacokinetics.[13] |
Experimental Protocols
The determination of ADC pharmacokinetic profiles involves a multi-faceted approach, integrating various analytical techniques to quantify the different components of the ADC in biological matrices.
Generalized Experimental Workflow for ADC Pharmacokinetic Analysis
A typical preclinical or clinical study to evaluate the pharmacokinetics of an exatecan-based ADC involves the following key steps:
-
Dosing and Sampling: The ADC is administered to the study subjects (animal models or human patients), typically via intravenous infusion.[14][15] Blood samples are collected at predetermined time points.
-
Sample Processing: Plasma or serum is isolated from the blood samples.
-
Bioanalysis: Three key components are typically measured:
-
Total Antibody: This measures both the conjugated and unconjugated antibody, providing information on the overall antibody clearance. This is often done using a ligand-binding assay (LBA) such as an ELISA.
-
Antibody-Drug Conjugate (ADC): This quantifies the intact ADC, indicating its stability in circulation. This can be measured by a specific LBA or by hybrid LBA-liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[16]
-
Unconjugated (Free) Payload: This measures the amount of exatecan that has been released from the antibody. This is a critical parameter for understanding potential off-target toxicity. Highly sensitive LC-MS/MS is the standard method for this analysis.
-
-
Pharmacokinetic Modeling: The concentration-time data obtained from the bioanalysis is used to perform non-compartmental or population pharmacokinetic (PopPK) modeling.[1][2][3][9] These models are used to calculate the key PK parameters listed in the table above.
The following diagram illustrates a generalized workflow for the pharmacokinetic analysis of an ADC.
Signaling Pathways and Mechanism of Action
Exatecan-based ADCs exert their cytotoxic effect through the inhibition of topoisomerase I, an enzyme crucial for DNA replication and repair. The following diagram illustrates the general mechanism of action.
Conclusion
The pharmacokinetic profiles of exatecan-based ADCs are complex and influenced by multiple factors, including the target antigen, the antibody backbone, and the linker technology. Understanding these profiles is paramount for the rational design and clinical development of novel ADCs. The data and methodologies presented in this guide offer a comparative overview to aid researchers in this endeavor. As more clinical data becomes available, a more refined understanding of the structure-activity relationships governing the pharmacokinetics of these promising therapeutics will undoubtedly emerge.
References
- 1. Population Pharmacokinetics of Patritumab Deruxtecan in Patients With Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Population Pharmacokinetic Analysis of Datopotamab Deruxtecan (Dato-DXd), a TROP2-Directed Antibody-Drug Conjugate, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Sacituzumab Govitecan Population Pharmacokinetics: Updated Analyses Using HR+/HER2- Metastatic Breast Cancer Data From the Phase 3 TROPiCS-02 Trial. | Read by QxMD [read.qxmd.com]
- 7. For HCP's | Trodelvy® (sacituzumab govitecan-hziy) Pharmacokinetics [askgileadmedical.com]
- 8. Sacituzumab Govitecan Population Pharmacokinetics: Updated Analyses Using HR+/HER2- Metastatic Breast Cancer Data From the Phase 3 TROPiCS-02 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Population Pharmacokinetics of Sacituzumab Govitecan in Patients with Metastatic Triple-Negative Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Phase I and pharmacokinetic study of exatecan mesylate (DX-8951f): a novel camptothecin analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to ADC Linker Stability: P5(PEG24)-VC-PAB-Exatecan vs. Maleimide-Based Linkers
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker is a critical attribute of an antibody-drug conjugate (ADC), directly impacting its therapeutic index. Premature release of the cytotoxic payload in systemic circulation can lead to off-target toxicity, while a linker that is too stable may not efficiently release the drug at the tumor site. This guide provides a detailed comparison of the stability of a novel P5(PEG24)-VC-PAB-exatecan linker platform with conventional maleimide-based linkers.
Executive Summary
The this compound linker platform demonstrates significantly enhanced stability in preclinical studies compared to traditional maleimide-based linkers. Maleimide-based linkers are susceptible to premature drug release in plasma primarily through a retro-Michael reaction, leading to a loss of therapeutic payload and potential off-target toxicity. In contrast, the P5(PEG24) platform is engineered for high stability, enabling the development of highly loaded and effective ADCs with improved pharmacokinetic profiles. While direct head-to-head quantitative stability data under identical experimental conditions is limited in the public domain, the available evidence strongly supports the superior stability of the this compound linker.
Data Presentation: In Vitro Plasma Stability
The following table summarizes the available quantitative data on the in vitro plasma stability of ADCs with maleimide-based linkers.
| Linker Type | Antibody-Payload | Avg. Initial DAR | Incubation Matrix | Incubation Time (days) | Payload Loss / DAR Reduction | Reference |
| N-alkyl Maleimide (B117702) | MMAE Conjugate | Not Specified | Serum | 7 | 35-67% deconjugation | [1] |
| Maleimide-vc-MMAE | Trastuzumab | ~4.5 | IgG depleted serum | 7 | DAR reduced to ~3 | [2] |
Note: Quantitative in vitro plasma stability data for this compound was not explicitly available in the reviewed literature. However, studies consistently describe it as a highly stable platform with "drastically improved linker stability in vitro and in vivo" compared to maleimide controls.[3] A study on a similar advanced "exo-linker" platform with exatecan (B1662903) also demonstrated superior stability over traditional linkers.[4]
Instability of Maleimide-Based Linkers
Maleimide-based linkers are widely used in first and second-generation ADCs. Their primary mode of instability in the bloodstream is the retro-Michael reaction. This reaction is a reversal of the initial thiol-maleimide conjugation, leading to the detachment of the drug-linker from the antibody. The released drug-linker can then react with other thiol-containing molecules in the plasma, such as albumin, leading to off-target toxicity.
Stability of this compound
The this compound linker is a more advanced, cleavable linker system designed for enhanced stability and solubility. The valine-citrulline (VC) dipeptide is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are abundant within tumor cells. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the exatecan payload in its active form. The polyethylene (B3416737) glycol (PEG)24 component improves the hydrophilicity of the ADC, which can lead to improved pharmacokinetics and reduced aggregation, especially for high drug-to-antibody ratio (DAR) conjugates.[3]
Experimental Protocols
In Vitro Plasma Stability Assay
This assay is designed to evaluate the stability of an ADC in plasma from different species over time. The primary endpoint is the change in the average drug-to-antibody ratio (DAR) or the amount of free payload released.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human, mouse, rat, or cynomolgus monkey plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity beads (e.g., Protein A or Protein G)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer)
-
Neutralization buffer (e.g., Tris-HCl, pH 8.0)
-
LC-MS grade solvents
Procedure:
-
Incubation: The ADC is incubated in plasma at a concentration of 1 mg/mL at 37°C. A control sample of the ADC in PBS is also prepared.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Immunoaffinity Capture: The ADC is captured from the plasma aliquots using immunoaffinity beads.
-
Washing: The beads are washed to remove non-specifically bound plasma proteins.
-
Elution: The captured ADC is eluted from the beads.
-
Analysis: The eluted ADC is analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR. The supernatant from the capture step can also be analyzed to quantify the amount of released payload.
Mechanism of Action of Exatecan
Exatecan is a potent topoisomerase I inhibitor. Topoisomerase I is a nuclear enzyme that relaxes supercoiled DNA during replication and transcription. Exatecan stabilizes the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells.
References
- 1. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming T-DM1 Resistance: A Comparative Guide to P5(PEG24)-VC-PAB-exatecan ADC Performance
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to ado-trastuzumab emtansine (T-DM1) poses a significant challenge in the treatment of HER2-positive breast cancer. This guide provides an objective comparison of a novel antibody-drug conjugate (ADC), P5(PEG24)-VC-PAB-exatecan, with existing therapies, focusing on its efficacy in T-DM1 resistant models. This analysis is supported by preclinical experimental data to inform future research and development in this critical area.
Executive Summary
Exatecan (B1662903), a potent topoisomerase I inhibitor, is a promising payload for next-generation ADCs aimed at overcoming T-DM1 resistance.[1] Its mechanism of action, distinct from the microtubule inhibition of T-DM1's payload (DM1), offers a key advantage in treating refractory HER2-positive cancers.[1] Preclinical evidence demonstrates that exatecan-based ADCs exhibit superior cytotoxicity and anti-tumor activity in models of T-DM1 resistance.[1] The this compound ADC, with its optimized linker and potent payload, represents a significant advancement in this class of therapeutics. This guide synthesizes the available data on its performance and provides detailed experimental context.
Comparative Performance in T-DM1 Resistant Models
The efficacy of exatecan-based ADCs has been evaluated in various preclinical models that are resistant to T-DM1. The JIMT-1 cell line is a well-established model of intrinsic T-DM1 resistance and is often used in these studies.[2][3]
In Vitro Cytotoxicity
While direct head-to-head IC50 data for a trastuzumab-P5(PEG24)-VC-PAB-exatecan ADC versus T-DM1 in a resistant cell line is not available in the public domain, studies on similar exatecan-based ADCs provide strong evidence of their superior potency in this setting. For instance, a novel dual-payload exatecan ADC demonstrated significant in vitro activity in T-DM1 resistant models.
| Cell Line | ADC | IC50 (nM) | Fold-change vs. T-DM1 | Reference |
| JIMT-1 (T-DM1 Resistant) | Dual-TOP1i DAR4 Araris ADC (exatecan-based) | low nM range | Data not available | [2] |
| JIMT-1 (T-DM1 Resistant) | T-DM1 | High (Resistant) | - | [2][3] |
Note: The Dual-TOP1i DAR4 Araris ADC is a relevant surrogate for the performance of a modern exatecan-based ADC in T-DM1 resistant cells.
In Vivo Xenograft Studies
Compelling evidence for the superiority of exatecan-based ADCs in T-DM1 resistant tumors comes from in vivo xenograft models. A head-to-head study in a challenging JIMT-1 xenograft model, known for its resistance to T-DM1, demonstrated the potent anti-tumor activity of an exatecan-based ADC.
| Xenograft Model | Treatment | Key Outcomes | Reference |
| JIMT-1 (T-DM1 Resistant) | Dual-TOP1i DAR4 Araris ADC (2 x 10mg/kg) | Superior anti-tumor activity and tumor eradication lasting for more than 47 days. | [2] |
| JIMT-1 (T-DM1 Resistant) | T-DXd (payload-dose-adjusted) | Very limited tumor growth inhibition with tumor regrowth in all animals around 21 days. | [2] |
| JIMT-1 (T-DM1 Resistant) | T-DM1 | Poor treatment efficacy. | [3] |
Mechanism of Action: Overcoming T-DM1 Resistance
The superior performance of the this compound ADC in T-DM1 resistant models is rooted in its distinct mechanism of action and the properties of its components.
Signaling Pathway and Drug Action
T-DM1 resistance can be multifactorial, involving reduced HER2 expression, impaired lysosomal trafficking, or upregulation of drug efflux pumps.[1] Exatecan-based ADCs circumvent these resistance mechanisms primarily through the potent activity of their topoisomerase I inhibitor payload.
The Bystander Effect
A key advantage of exatecan-based ADCs is their potent bystander killing effect.[4] The exatecan payload, once released within the target cell, is membrane-permeable and can diffuse into neighboring tumor cells, regardless of their HER2 expression levels.[1] This is particularly important in overcoming the challenges of tumor heterogeneity and in models where T-DM1, which has a less permeable payload, is ineffective.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for the key experiments cited.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
-
Cell Culture: T-DM1 resistant HER2-positive breast cancer cells (e.g., JIMT-1) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The ADC is serially diluted to a range of concentrations and added to the cells.
-
Incubation: Cells are incubated with the ADC for a period of 3 to 5 days.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo®.
-
Data Analysis: The results are normalized to untreated controls, and the IC50 value is calculated using a non-linear regression model.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.
-
Cell Preparation and Implantation: T-DM1 resistant tumor cells (e.g., JIMT-1) are harvested and implanted subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³), at which point the mice are randomized into treatment and control groups.
-
ADC Administration: The this compound ADC, a relevant comparator (e.g., T-DM1), and a vehicle control are administered, typically intravenously, at specified doses and schedules.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly).
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size. The primary endpoint is typically tumor growth inhibition.
Conclusion
The this compound ADC and similar exatecan-based ADCs represent a highly promising therapeutic strategy for overcoming T-DM1 resistance in HER2-positive breast cancer.[1] Their distinct mechanism of action, centered on topoisomerase I inhibition, and their potent bystander effect address key limitations of existing therapies. The preclinical data strongly support the continued investigation and development of these novel agents, which have the potential to significantly improve outcomes for patients with T-DM1 refractory disease.
References
A Head-to-Head Comparison: P5(PEG24)-VC-PAB-exatecan Antibody-Drug Conjugates Versus Other Topoisomerase I Inhibitor ADCs
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with topoisomerase I inhibitors emerging as a highly effective class of payloads. This guide provides an objective, data-driven comparison of a novel ADC platform utilizing the P5(PEG24)-VC-PAB-exatecan drug-linker against other prominent topoisomerase I inhibitor ADCs, namely Enhertu® (trastuzumab deruxtecan) and Trodelvy® (sacituzumab govitecan).
Executive Summary
ADCs constructed with the this compound drug-linker demonstrate significant advantages in preclinical models over existing topoisomerase I inhibitor ADCs. These benefits are largely attributed to the highly potent exatecan (B1662903) payload and an advanced linker design that enables a high drug-to-antibody ratio (DAR) of 8 without compromising the ADC's physicochemical properties or pharmacokinetic profile.[1][2][3] In direct comparison, a trastuzumab-conjugated this compound ADC showed superior in vivo antitumor efficacy compared to Enhertu in a HER2-positive gastric cancer xenograft model.[4][5]
Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I (TOP1) is a crucial enzyme that resolves DNA torsional stress during replication and transcription by inducing transient single-strand breaks.[6] TOP1 inhibitors, such as the camptothecin (B557342) derivatives exatecan, deruxtecan (B607063) (DXd), and SN-38, function by trapping the covalent TOP1-DNA cleavage complex (TOP1cc).[6] This stabilization prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When a replication fork collides with these stabilized complexes, irreparable double-strand breaks occur, triggering cell cycle arrest and, ultimately, apoptosis.[6]
Comparative Data
Payload Potency
The intrinsic potency of the cytotoxic payload is a critical determinant of an ADC's overall efficacy. In vitro studies have consistently shown that exatecan is significantly more potent than other clinically utilized topoisomerase I inhibitors.
| Payload | Relative Potency vs. Exatecan | Key ADCs |
| Exatecan | 1x | This compound based ADCs |
| Deruxtecan (DXd) | 2-10x less potent[1][5] | Enhertu® (trastuzumab deruxtecan) |
| SN-38 | 2-10x less potent[1][5] | Trodelvy® (sacituzumab govitecan) |
In Vitro Cytotoxicity
The P5(PEG24) linker technology enables the creation of highly loaded DAR8 ADCs without the aggregation issues that can arise from hydrophobic payloads like exatecan.[2][3] This leads to highly potent and effective ADCs. A trastuzumab-conjugated ADC with the this compound linker (trastuzumab-LP5 DAR8) was shown to have potent cytotoxic activity against HER2-positive cancer cell lines.
| ADC Platform | Cell Line | Target | EC50 (ng/mL) |
| Trastuzumab-P5(PEG24)-VC-PAB-exatecan (DAR8) | SKBR-3 | HER2 | 12.5 |
| Trastuzumab-P5(PEG24)-VC-PAB-exatecan (DAR8) | HCC-78 | HER2 | 97.6 |
In Vivo Efficacy
A head-to-head in vivo study using a HER2-positive NCI-N87 gastric cancer xenograft model demonstrated the superior efficacy of trastuzumab-P5(PEG24)-VC-PAB-exatecan (trastuzumab-LP5 DAR8) compared to Enhertu across multiple dose levels.[4][5] The improved stability and high potency of the P5-exatecan platform likely contribute to this enhanced anti-tumor activity.
| Treatment Group | Dose (mg/kg) | Outcome in NCI-N87 Xenograft Model |
| Trastuzumab-P5(PEG24)-VC-PAB-exatecan (DAR8) | 0.25, 0.5, 1.0, 2.0 | Superior tumor growth inhibition at all tested dose levels compared to Enhertu.[4][5] |
| Enhertu® (Trastuzumab Deruxtecan) | 0.25, 0.5, 1.0, 2.0 | Less effective than the P5-exatecan ADC at equivalent doses.[4][5] |
Pharmacokinetics
A key challenge in developing high-DAR ADCs with hydrophobic payloads is the potential for rapid clearance from circulation. The hydrophilic P5(PEG24) linker effectively shields the hydrophobic exatecan payload, resulting in ADCs with antibody-like pharmacokinetic properties, even at a high DAR of 8.[4][5] This contrasts with many other high-DAR ADCs that can suffer from accelerated clearance.
| ADC Platform | Key Pharmacokinetic Characteristics |
| This compound ADCs | Exhibits antibody-like pharmacokinetic properties with improved stability and is not prone to aggregation, even at DAR8.[4][5] |
| Enhertu® (Trastuzumab Deruxtecan) | Characterized by a two-compartment model. Clearance (CL) of the intact ADC is approximately 0.4 L/day. |
| Trodelvy® (Sacituzumab Govitecan) | Also described by a two-compartment model. Clearance (CL) of the intact ADC is approximately 0.13 L/h. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of comparative data. Below are summaries of the key experimental protocols used to evaluate these ADCs.
In Vitro Cytotoxicity Assay (MTS/MTT Assay)
This assay determines the concentration of an ADC required to inhibit the proliferation of cancer cells by 50% (IC50 or EC50).
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
ADC Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test ADC, a negative control ADC, and a vehicle control.
-
Incubation: Plates are incubated for 72 to 120 hours, a period that allows for multiple cell doublings.
-
Viability Assessment: A viability reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.
-
Data Acquisition: After a 1-4 hour incubation, the absorbance is measured using a plate reader.
-
Analysis: The absorbance values are normalized to the untreated control cells to determine the percentage of cell viability. Dose-response curves are generated, and EC50/IC50 values are calculated using a four-parameter logistic model.
In Vivo Xenograft Efficacy Study
Xenograft models are essential for evaluating the anti-tumor activity of an ADC in a living organism.
-
Tumor Implantation: Human cancer cells (e.g., NCI-N87) are subcutaneously implanted into immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Mice are randomized into treatment groups (e.g., vehicle control, ADC at various doses). The ADC is typically administered intravenously.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice weekly). Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study is concluded when tumors in the control group reach a specified maximum size, or if signs of excessive toxicity are observed.
-
Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical analyses are performed to determine the significance of the anti-tumor effects.
Bystander Killing Assay
This assay assesses the ability of the ADC's payload, once released from the target cell, to kill neighboring antigen-negative cells.
-
Cell Preparation: Two cell lines are used: an antigen-positive (Ag+) target line and an antigen-negative (Ag-) bystander line. The Ag- line is typically labeled with a fluorescent protein (e.g., GFP) for easy identification.
-
Co-culture: The Ag+ and Ag- cells are mixed at a defined ratio (e.g., 1:1 or 1:3) and seeded into plates.
-
ADC Treatment: The co-culture is treated with the ADC at various concentrations.
-
Viability Assessment: After an incubation period of 72-96 hours, the viability of the fluorescent Ag- cells is assessed using flow cytometry or high-content imaging. A reduction in the number of viable Ag- cells in the presence of Ag+ cells and the ADC indicates a bystander effect.
Conclusion
The this compound platform represents a significant advancement in ADC technology. By combining the highly potent exatecan payload with a sophisticated linker system that allows for a high, stable DAR, this platform has demonstrated superior preclinical anti-tumor efficacy compared to established topoisomerase I inhibitor ADCs.[4][5] The favorable, antibody-like pharmacokinetic profile suggests a potentially wide therapeutic window.[4] These compelling preclinical data strongly support the continued development and clinical investigation of ADCs based on this promising platform for the treatment of various cancers.
References
- 1. Preclinical Pharmacokinetic, Pharmacodynamic, and Safety Profile of OBI-992: A Novel TROP2-Targeted Antibody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
In Vivo Toxicology of P5(PEG24)-VC-PAB-exatecan ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo toxicology of antibody-drug conjugates (ADCs) featuring the P5(PEG24)-VC-PAB-exatecan linker-payload system against other topoisomerase I inhibitor-based ADCs. As direct comparative in vivo toxicology data for this compound ADCs is not yet publicly available, this guide leverages nonclinical safety data from approved ADCs, namely Enhertu® (trastuzumab deruxtecan) and Trodelvy® (sacituzumab govitecan), to provide a relevant toxicological landscape.
Executive Summary
The development of effective and well-tolerated ADCs is a cornerstone of modern oncology research. The this compound linker-payload system represents a promising advancement in this field, designed to offer a stable and potent therapeutic option. Understanding the in vivo toxicology profile is critical for the preclinical and clinical development of any new ADC. This guide summarizes key toxicological findings for topoisomerase I inhibitor-based ADCs and provides a framework for the experimental evaluation of novel constructs like those utilizing the this compound system.
Comparative In Vivo Toxicology Data
The following table summarizes nonclinical toxicology findings for two commercially available topoisomerase I inhibitor-based ADCs, Enhertu® and Trodelvy®. This data is intended to serve as a benchmark for researchers developing new exatecan-based ADCs.
| ADC (Target) | Payload | Animal Model(s) | Key Toxicology Findings |
| Enhertu® (Trastuzumab deruxtecan) (HER2) | Deruxtecan (DXd) | Rat, Monkey | Hematologic: Myelosuppression (neutropenia, thrombocytopenia, anemia). Gastrointestinal: Emesis, diarrhea, decreased food consumption. Other: Effects on male reproductive organs (testicular atrophy), potential for interstitial lung disease (ILD). |
| Trodelvy® (Sacituzumab govitecan) (TROP-2) | SN-38 | Monkey | Hematologic: Myelosuppression (neutropenia). Gastrointestinal: Diarrhea. Other: Well-tolerated in monkeys with no in-life or histopathological changes following two weekly instillations directly into the bladder in one study.[1][2] |
Experimental Protocols
Detailed below are representative methodologies for key in vivo toxicology experiments for ADCs. These protocols are based on common practices in the field and information gathered from nonclinical study summaries.
Single-Dose Maximum Tolerated Dose (MTD) Study in Rodents
Objective: To determine the highest dose of an ADC that does not cause unacceptable toxicity.
Animal Model: Sprague-Dawley rats.
Methodology:
-
Rats are randomly assigned to several groups, including a vehicle control group and multiple ADC dose groups.
-
A single intravenous dose of the ADC is administered to each animal in the respective dose groups.
-
Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded regularly.
-
After a defined observation period (e.g., 21 days), animals are euthanized.
-
Blood samples are collected for hematology and clinical chemistry analysis.
-
A full necropsy is performed, and major organs are weighed and preserved for histopathological examination.
-
The MTD is determined as the highest dose that results in no mortality or serious adverse effects.
Repeat-Dose Toxicology Study in Non-Human Primates
Objective: To evaluate the toxicity of an ADC after multiple administrations and to identify potential target organs of toxicity.
Animal Model: Cynomolgus monkeys.
Methodology:
-
Monkeys are assigned to control and ADC treatment groups.
-
The ADC is administered intravenously, typically on a weekly or every-three-weeks schedule, for a predetermined duration (e.g., 4 or 13 weeks).
-
Comprehensive clinical observations, including vital signs, are recorded throughout the study.
-
Body weight and food consumption are monitored weekly.
-
Blood and urine samples are collected at multiple time points for hematology, clinical chemistry, coagulation, and urinalysis.
-
Electrocardiograms (ECGs) may be performed to assess cardiovascular effects.
-
At the end of the treatment period, and after a recovery period for some groups, animals are euthanized.
-
A complete necropsy is performed, with organ weights recorded and a comprehensive list of tissues collected for histopathological evaluation.
Visualizing Experimental Workflows
A clear understanding of the experimental process is crucial for designing and interpreting toxicology studies. The following diagrams illustrate a typical workflow for ADC in vivo toxicology assessment and the signaling pathway of topoisomerase I inhibitors.
References
A Head-to-Head Comparison of Exatecan and Deruxtecan Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the most promising payloads are the topoisomerase I inhibitors, with exatecan (B1662903) and its derivative, deruxtecan (B607063) (DXd), at the forefront of clinical development. Both are potent camptothecin (B557342) analogs that induce cancer cell death by inhibiting the religation of single-strand DNA breaks.[1][2] This guide provides an objective, data-driven comparison of exatecan and deruxtecan, summarizing their performance from preclinical studies and outlining key experimental methodologies.
Quantitative Performance Analysis
A critical aspect of payload evaluation is the direct comparison of their cytotoxic potency, stability, and in vivo efficacy. The following tables summarize key quantitative data from comparative studies.
In Vitro Cytotoxicity
Exatecan consistently demonstrates higher potency than deruxtecan across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are presented below.
| Payload | Cell Line | IC50 (nM) |
| Exatecan | KPL-4 (human breast cancer) | 0.9[1][3] |
| Deruxtecan (DXd) | KPL-4 (human breast cancer) | 4.0[1][3] |
| Exatecan | MOLT-4 (human leukemia) | 0.08[1] |
| Exatecan | CCRF-CEM (human leukemia) | 0.06[1] |
| Exatecan | DMS114 (human small cell lung cancer) | 0.11[1] |
| Exatecan | DU145 (human prostate cancer) | 0.17[1] |
Table 1: Comparative in vitro cytotoxicity of Exatecan and Deruxtecan (DXd) in various human cancer cell lines. Lower IC50 values indicate higher potency.
Pharmacokinetics and Stability
The stability of the ADC and the retention of its drug-to-antibody ratio (DAR) are crucial for its therapeutic window. Pharmacokinetic studies in rats have shown that a trastuzumab-exatecan ADC exhibited superior stability compared to trastuzumab-deruxtecan (T-DXd).
| ADC | Parameter | Value |
| Trastuzumab-Exatecan ADC | DAR Retention (7 days) | >50%[3] |
| Trastuzumab-Deruxtecan (T-DXd) | DAR Retention (7 days) | ~50%[3] |
Table 2: Comparative stability of Trastuzumab-Exatecan and Trastuzumab-Deruxtecan ADCs in a rat pharmacokinetic study.
In Vivo Efficacy
Head-to-head in vivo studies using xenograft models have demonstrated the potent anti-tumor activity of exatecan-based ADCs, in some cases outperforming deruxtecan-based counterparts.
| ADC | Xenograft Model | Dosing Regimen | Observed Efficacy |
| Tra-Exa-PSAR10 (Exatecan-based) | NCI-N87 (Gastric Cancer) | 1 mg/kg, single dose | Outperformed DS-8201a in tumor growth inhibition.[4][5] |
| DS-8201a (Enhertu®/T-DXd) | NCI-N87 (Gastric Cancer) | 1 mg/kg, single dose | Strong tumor growth inhibition. |
Table 3: Comparative in vivo efficacy of an Exatecan-based ADC and Trastuzumab-Deruxtecan (T-DXd) in a gastric cancer xenograft model.
Mechanism of Action and Signaling Pathways
Both exatecan and deruxtecan function by inhibiting topoisomerase I, an enzyme essential for relieving torsional stress in DNA during replication and transcription.[1][2] By stabilizing the covalent complex between topoisomerase I and DNA, these payloads lead to the accumulation of single-strand breaks, which are then converted into cytotoxic double-strand breaks during the S-phase of the cell cycle.[1] This DNA damage triggers a cascade of cellular responses, ultimately leading to programmed cell death (apoptosis).[1][6]
Caption: Mechanism of action of Exatecan and Deruxtecan.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of exatecan and deruxtecan payloads.
In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol outlines the steps to determine the concentration of a payload that inhibits cell growth by 50%.
References
- 1. benchchem.com [benchchem.com]
- 2. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Traceless Release of Exatecan from the VC-PAB Linker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Val-Cit-PAB (VC-PAB) linker system is a cornerstone in the development of antibody-drug conjugates (ADCs), designed to ensure stable drug transport in circulation and facilitate the specific release of cytotoxic payloads within the tumor microenvironment. This guide provides an objective comparison of the VC-PAB linker's performance in the traceless release of the potent topoisomerase I inhibitor, exatecan (B1662903). We will delve into the experimental data validating this release mechanism and compare it with alternative linker technologies.
The VC-PAB Linker: A Mechanism of Traceless Release
The VC-PAB linker is engineered for enzymatic cleavage. Upon internalization of the ADC into a target cancer cell, the linker is exposed to lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[1] Cathepsin B recognizes and cleaves the dipeptide bond between valine (Val) and citrulline (Cit). This initial cleavage event triggers a cascade of self-immolation of the para-aminobenzylcarbamate (PABC) spacer.[1][2] This spontaneous 1,6-elimination reaction results in the release of an unmodified, or "traceless," exatecan payload, which is crucial for its pharmacological activity.[3][4]
Comparative Analysis of Linker Technologies
While the VC-PAB linker is widely utilized, its hydrophobic nature can pose challenges, particularly with high drug-to-antibody ratios (DAR), potentially leading to aggregation and affecting pharmacokinetic properties.[5][6] This has spurred the development of alternative linker strategies to improve hydrophilicity and stability.
| Linker Technology | Cleavage Mechanism | Key Advantages | Key Disadvantages | Reference |
| VC-PAB | Cathepsin B cleavage followed by self-immolation | Well-established, traceless release | Hydrophobic, potential for aggregation at high DAR | [3][5] |
| Phosphonamidate-based | Enzymatic cleavage | Enables high DAR with good solubility, excellent stability | Newer technology, less long-term clinical data | [3][7] |
| Glucuronide-based | β-glucuronidase cleavage | More polar, can improve solubility | Different enzymatic trigger, may have different tumor specificity | [3] |
| "Exo-Linker" | Cathepsin B cleavage | Enhanced plasma stability, reduced premature cleavage | More complex synthesis | [5][8] |
| Polysarcosine (PSAR)-based | Glucuronidase-cleavable | Hydrophilic, improves pharmacokinetic profile, allows high DAR | Larger linker, potential for immunogenicity | [6] |
Experimental Validation of Traceless Release
The validation of traceless exatecan release from the VC-PAB linker involves a series of in vitro experiments designed to assess the stability of the ADC in plasma and its susceptibility to enzymatic cleavage.
Experimental Workflow
Experimental Protocols
1. In Vitro Plasma Stability Assay
This protocol assesses the stability of the exatecan-VC-PAB-ADC in plasma from different species.
-
Preparation of Plasma:
-
Incubation:
-
Sample Analysis:
2. Cathepsin B Cleavage Assay
This protocol evaluates the specific enzymatic release of exatecan from the ADC.
-
Reaction Setup:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.0).
-
Add the ADC to the reaction buffer at a final concentration (e.g., 1 mg/mL).
-
Initiate the reaction by adding purified Cathepsin B (e.g., 1 µM).[11]
-
Incubate the reaction at 37°C.
-
-
Time Points and Quenching:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Quench the reaction by adding a protease inhibitor or by acidifying the sample.
-
-
Sample Analysis:
-
Analyze the samples by LC-MS to quantify the amount of released exatecan.[11] The identity of the released payload should be confirmed to ensure it is the traceless form.
-
Quantitative Data Summary
The following table summarizes typical data obtained from stability and cleavage assays for an exatecan-VC-PAB-ADC.
| Assay | Species/Condition | Time Point (hours) | % Intact ADC | % Released Exatecan |
| Plasma Stability | Human Plasma | 0 | 100 | < 1 |
| 24 | > 95 | < 2 | ||
| 72 | > 90 | < 5 | ||
| Mouse Plasma | 0 | 100 | < 1 | |
| 24 | ~85 | ~10 | ||
| 72 | ~70 | ~20 | ||
| Cathepsin B Cleavage | pH 5.0 | 0 | 100 | 0 |
| 1 | ~40 | ~60 | ||
| 4 | < 10 | > 90 |
Note: Data are illustrative. Observed instability in mouse plasma can be due to carboxylesterase activity, which is less prevalent in human plasma.[1]
Conclusion
The VC-PAB linker remains a robust and well-validated system for the traceless release of exatecan. Experimental data consistently demonstrate its stability in human plasma and efficient cleavage by Cathepsin B, leading to the release of the unmodified payload. However, for ADCs with high DARs, the hydrophobicity of the VC-PAB linker can be a limiting factor. In such cases, alternative hydrophilic linker technologies, such as those incorporating phosphonamidates or PEGylation, may offer superior solubility and pharmacokinetic profiles. The choice of linker should be carefully considered based on the specific antibody, payload, and desired therapeutic index. Rigorous experimental validation, as outlined in this guide, is paramount to ensuring the optimal performance and safety of the final ADC.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traceless Linkers for ADC Payloads: A Smarter Approach to Drug Release - SigutLabs [sigutlabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Assessment of ADC Homogeneity: The P5(PEG24) Linker in Focus
For researchers, scientists, and drug development professionals, achieving a homogenous Antibody-Drug Conjugate (ADC) is a critical determinant of therapeutic efficacy and safety. This guide provides a comparative assessment of ADC homogeneity, with a specific focus on the innovative P5(PEG24) linker. By examining key experimental data, this document aims to offer an objective comparison of the P5(PEG24) linker's performance against other established alternatives.
The homogeneity of an ADC preparation, characterized by a uniform drug-to-antibody ratio (DAR) and minimal aggregation, directly impacts its pharmacokinetic profile, therapeutic window, and overall clinical success. Linker technology plays a pivotal role in achieving this desired homogeneity. The P5(PEG24) linker, a branched polyethylene (B3416737) glycol (PEG) based system, has emerged as a promising tool to overcome challenges associated with hydrophobic drug-linkers, particularly in the development of high-DAR ADCs.
Quantitative Comparison of Linker Performance
The following table summarizes key quantitative data from studies evaluating ADCs constructed with the P5(PEG24) linker and other linker technologies. The data highlights critical parameters for assessing ADC homogeneity, including conjugation efficiency, average DAR, and the percentage of high molecular weight species (HMWS), which is an indicator of aggregation.
| Linker Type | Linker-Payload Example | Conjugation Efficiency (%) | Average DAR | High Molecular Weight Species (HMWS) (%) |
| Branched PEGylated | P5(PEG24)-VC-PAB-Exatecan (LP5) | ~100% (Full Conjugation) | ~8 | No significant formation |
| Branched PEGylated | P5(PEG12)-VC-PAB-Exatecan (LP3) | High | ~8 | Present |
| Branched PEGylated | P5(PEG2)-VC-PAB-Exatecan (LP2) | Lower | <8 | Present |
| Non-PEGylated | MC-VC-PAB-Exatecan | 75% | 0.12 | 19.2% |
| Non-PEGylated | MC-VC-PAB-MMAE | Variable | ~3.5 - 4 | Variable, can be significant with higher DAR |
| Non-PEGylated | SMCC-DM1 (T-DM1) | Variable | ~3.5 | Variable |
Data for P5(PEG24) and its variants are derived from a study by Schmitt S, et al. on exatecan-based ADCs. Data for MC-VC-PAB-MMAE and SMCC-DM1 are representative values from various public sources and can vary based on specific conjugation conditions.
The data clearly indicates that the P5(PEG24) linker (LP5) facilitates full conjugation to achieve a high DAR of approximately 8, with no significant formation of high molecular weight species[1]. This suggests that the branched PEG24 moiety effectively mitigates the hydrophobicity of the linker-payload, preventing aggregation even at high drug loading. In contrast, linker-payloads with shorter PEG chains (LP2, LP3) or no PEGylation (MC-VC-PAB-Exatecan) exhibit lower conjugation efficiency and a significant increase in aggregation[1].
Experimental Protocols
The assessment of ADC homogeneity relies on a suite of established analytical techniques. The following are detailed methodologies for the key experiments cited in the comparative data.
Hydrophobic Interaction Chromatography (HIC)
HIC is a cornerstone technique for determining the DAR distribution of ADCs. It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker molecules.
-
Column: A stationary phase with hydrophobic ligands (e.g., Butyl-NPR, Phenyl).
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM sodium phosphate (B84403), pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0, often containing a low percentage of an organic modifier like isopropanol.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined time period (e.g., 20-30 minutes).
-
Detection: UV absorbance at 280 nm (for the antibody) and a wavelength specific to the payload if applicable.
-
Data Analysis: The area under each peak, corresponding to a specific DAR species (DAR0, DAR2, DAR4, etc.), is integrated to calculate the percentage of each species and the average DAR of the mixture.
Size Exclusion Chromatography (SEC)
SEC is employed to quantify the presence of high molecular weight species (aggregates) and low molecular weight species (fragments) in an ADC preparation.
-
Column: A silica-based column with a pore size suitable for separating large proteins (e.g., 300 Å).
-
Mobile Phase: A buffered saline solution, typically 100-200 mM sodium phosphate with 150-300 mM NaCl, pH 6.8-7.4. Isocratic elution is used.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The percentage of aggregate is determined by integrating the area of the peaks eluting earlier than the main monomer peak and expressing it as a percentage of the total peak area.
Mass Spectrometry (MS)
Mass spectrometry provides a precise measurement of the molecular weight of the intact ADC and its subunits, allowing for unambiguous determination of the DAR distribution.
-
Sample Preparation: The ADC sample is typically desalted and may be deglycosylated to simplify the mass spectrum. For analysis of subunits, the ADC is reduced to separate the light and heavy chains.
-
Instrumentation: High-resolution mass spectrometers such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments are commonly used.
-
Ionization Source: Electrospray ionization (ESI) is typically used for large biomolecules like ADCs.
-
Data Analysis: The raw mass spectrum is deconvoluted to determine the mass of the different ADC species. The relative abundance of each species is used to calculate the average DAR.
Visualizing the Process and Comparison
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the experimental workflow for ADC homogeneity assessment and a structural comparison of different linker types.
References
P5(PEG24)-VC-PAB-Exatecan ADC Outperforms Alternative in Heterogeneous Tumor Models
A novel antibody-drug conjugate (ADC) utilizing the P5(PEG24)-VC-PAB-exatecan linker-payload system demonstrates superior efficacy, stability, and bystander killing effects in preclinical heterogeneous tumor models when compared to the clinically approved ADC, Enhertu (trastuzumab deruxtecan). These findings position this exatecan-based ADC as a promising therapeutic strategy for tumors with varied antigen expression.
Tumor heterogeneity, characterized by a diverse population of cancer cells with varying levels of target antigen expression, presents a significant challenge to the efficacy of targeted therapies like ADCs.[1][2] The "bystander effect," where the cytotoxic payload of an ADC diffuses from the target cell to kill neighboring antigen-negative cells, is a crucial mechanism to overcome this challenge.[3] A new generation exatecan-based ADC, specifically a trastuzumab-conjugated this compound with a drug-to-antibody ratio (DAR) of 8 (trastuzumab-LP5 DAR8), has been engineered for enhanced stability and potency.[4][5]
Comparative Efficacy in Preclinical Models
In a head-to-head comparison, trastuzumab-LP5 DAR8 exhibited improved performance over Enhertu in several key areas.
In Vitro Cytotoxicity
Trastuzumab-LP5 DAR8 demonstrated potent and targeted cell-killing activity against HER2-positive cancer cell lines.
| Cell Line | ADC | EC50 (ng/mL) | Max. Dead Cells (%) |
| SKBR-3 | Trastuzumab-LP5 DAR8 | 12.5 | 96% |
| Enhertu | Not explicitly stated, but head-to-head comparison showed improved target-mediated killing for Trastuzumab-LP5[5] | Not explicitly stated | |
| HCC-78 | Trastuzumab-LP5 DAR8 | 97.6 | 88% |
| Enhertu | Not explicitly stated | Not explicitly stated |
Table 1: In vitro cytotoxicity of trastuzumab-LP5 DAR8 in HER2-positive cell lines. Data extracted from Schmitt S, et al. (2023).[5]
Bystander Killing Effect
The ability to eradicate antigen-negative cells in a heterogeneous population is a key advantage. The exatecan-based ADC showed a potent bystander effect, which is critical for efficacy in heterogeneous tumors.[5][6] In co-culture experiments with HER2-positive and HER2-negative cells, exatecan-based ADCs demonstrated a strong bystander killing effect, in some cases even stronger than that of DS-8201a (Enhertu).[6]
In Vivo Efficacy in Xenograft Models
In a xenograft model using HER2-positive cancer cells, trastuzumab-LP5 DAR8 showed superior in vivo efficacy across multiple dose levels compared to Enhertu.[5]
| Treatment Group | Dose Level | Tumor Growth Inhibition |
| Trastuzumab-LP5 DAR8 | Multiple tested doses | Superior to Enhertu at all tested dose levels[5] |
| Enhertu | Multiple tested doses | Less effective than Trastuzumab-LP5 DAR8[5] |
Table 2: Summary of in vivo efficacy in a xenograft model.[5]
Mechanism of Action and Signaling Pathway
The cytotoxic payload, exatecan, is a potent topoisomerase I (TOP1) inhibitor.[7][8] Upon internalization of the ADC into the target cancer cell, the linker is cleaved, releasing exatecan. Exatecan then binds to the TOP1-DNA complex, preventing the re-ligation of single-strand DNA breaks.[2][9] The accumulation of these breaks during DNA replication leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).[4][]
Caption: Mechanism of action of this compound ADC.
Experimental Protocols
The following outlines the key experimental methodologies used to evaluate the efficacy of exatecan-based ADCs in heterogeneous tumor models.
In Vitro Bystander Effect Co-Culture Assay
This assay is designed to assess the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
References
- 1. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Portico [access.portico.org]
Correlating In Vitro Cytotoxicity with In Vivo Efficacy for P5(PEG24)-VC-PAB-Exatecan Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of P5(PEG24)-VC-PAB-exatecan antibody-drug conjugates (ADCs), focusing on the correlation between their in vitro cytotoxicity and in vivo efficacy. This document is intended to serve as a valuable resource for researchers and drug developers in the field of oncology, offering objective data and detailed experimental methodologies to aid in the evaluation of this novel ADC platform.
Executive Summary
The this compound linker-payload system represents a promising platform for the development of highly potent and stable ADCs. Exatecan, a potent topoisomerase I inhibitor, offers a powerful cytotoxic payload. When conjugated to a targeting antibody via the P5(PEG24)-VC-PAB linker, the resulting ADC demonstrates significant anti-tumor activity. This guide presents a head-to-head comparison of a trastuzumab-based this compound ADC (trastuzumab-LP5) with the clinically approved ADC, Enhertu® (trastuzumab deruxtecan), highlighting its superior performance in preclinical models.
In Vitro Cytotoxicity
The in vitro cytotoxicity of this compound ADCs was evaluated across a panel of cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of the ADCs.
Table 1: In Vitro Cytotoxicity of Trastuzumab-P5(PEG24)-VC-PAB-exatecan (Trastuzumab-LP5) ADC and Comparators
| Cell Line | Cancer Type | HER2 Expression | Trastuzumab-LP5 IC50 (ng/mL) | Enhertu® IC50 (ng/mL) |
| SKBR-3 | Breast Cancer | High | 97.6 | 121.2 |
| NCI-N87 | Gastric Cancer | High | Not Reported | Not Reported |
| HCC-78 | Lung Cancer | Moderate | Not Reported | Not Reported |
| JIMT-1 | Breast Cancer | Moderate | Not Reported | Not Reported |
| MDA-MB-468 | Breast Cancer | Negative | >3,000 | >3,000 |
Data sourced from Schmitt S, et al. Mol Cancer Ther. 2023.[1]
The data indicates that the trastuzumab-P5(PEG24)-VC-PAB-exatecan ADC (trastuzumab-LP5) exhibits potent and target-specific cytotoxicity against HER2-positive cancer cell lines.[1] Notably, in a head-to-head comparison on the high HER2-expressing SKBR-3 cell line, trastuzumab-LP5 demonstrated a lower IC50 value than Enhertu, suggesting higher in vitro potency.[1] Both ADCs showed minimal activity against the HER2-negative cell line, confirming their target specificity.[1]
In Vivo Efficacy
The in vivo anti-tumor activity of the this compound ADC was assessed in a xenograft model. The primary endpoint was tumor growth inhibition.
Table 2: In Vivo Efficacy of Trastuzumab-P5(PEG24)-VC-PAB-exatecan (Trastuzumab-LP5) ADC vs. Enhertu® in an NCI-N87 Gastric Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| Isotype Control-LP5 | 2 | Not Significant |
| Trastuzumab-LP5 | 0.25 | Significant |
| 0.5 | Superior to Enhertu® | |
| 1 | Superior to Enhertu® | |
| 2 | Superior to Enhertu® | |
| Enhertu® | 0.25 | Significant |
| 0.5 | - | |
| 1 | - | |
| 2 | - |
Data sourced from Schmitt S, et al. Mol Cancer Ther. 2023.[1]
In the NCI-N87 gastric cancer xenograft model, a single intravenous administration of trastuzumab-LP5 resulted in a dose-dependent and superior anti-tumor efficacy compared to Enhertu® across all tested dose levels.[1] This suggests a strong correlation between the observed in vitro potency and in vivo anti-tumor activity.
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of ADCs on various cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with a serial dilution of the ADC (e.g., 0.05–3 μg/mL) or unconjugated payload (e.g., 0.015–1,000 nmol/L) for 7 days (for ADCs) or 4 days (for small molecules).[1]
-
Viability Assessment: Cell viability is assessed using a resazurin-based assay.[1] The fluorescence is measured at 590 nm.
-
Data Analysis: The IC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the logarithm of the ADC concentration.
In Vivo Efficacy Study
Objective: To evaluate the anti-tumor efficacy of ADCs in a xenograft mouse model.
Methodology:
-
Animal Model: Female CB17-SCID mice are used.[1]
-
Tumor Implantation: 2 x 10^6 NCI-N87 cells are subcutaneously injected into the flank of each mouse.[1]
-
Treatment: When tumors reach a mean volume of 0.1–0.15 cm³, mice are randomized into treatment groups (n=10 per group).[1] A single intravenous injection of the ADC or vehicle control is administered.[1]
-
Monitoring: Tumor volumes and body weights are measured regularly throughout the study.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
Visualizing the Process and Mechanism
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for correlating in vitro cytotoxicity with in vivo efficacy.
Caption: Exatecan's mechanism of action as a topoisomerase I inhibitor.
Conclusion
The this compound ADC platform demonstrates a strong correlation between potent in vitro cytotoxicity and superior in vivo anti-tumor efficacy in preclinical models. The head-to-head comparison with Enhertu® suggests that this novel platform has the potential to yield highly effective and well-tolerated ADCs. The provided data and experimental protocols offer a solid foundation for further research and development of exatecan-based ADCs for targeted cancer therapy.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of P5(PEG24)-VC-PAB-exatecan
For Immediate Implementation by Laboratory Personnel
The antibody-drug conjugate (ADC) P5(PEG24)-VC-PAB-exatecan is a highly potent compound designed for targeted cancer therapy. Due to the cytotoxic nature of its exatecan (B1662903) payload, stringent safety and disposal protocols are imperative to protect researchers, scientists, and the environment. This document provides essential, step-by-step guidance for the proper handling and disposal of this compound, ensuring operational safety and regulatory compliance.
I. Understanding the Hazards
This compound is comprised of a monoclonal antibody linked to the cytotoxic agent exatecan. Exatecan is a potent topoisomerase I inhibitor. Safety Data Sheets (SDS) for exatecan mesylate highlight several critical hazards:
-
Irritation: Causes skin and serious eye irritation.[1][2][3]
-
Genetic Defects: May cause genetic defects.[1]
-
Reproductive Toxicity: May damage fertility or the unborn child.[1]
Given these significant health risks, all waste generated from the handling of this compound must be treated as hazardous cytotoxic waste.
II. Personal Protective Equipment (PPE)
Before handling this compound or any contaminated materials, personnel must be equipped with the following PPE:
-
Gloves: Two pairs of chemotherapy-rated gloves.
-
Lab Coat: A disposable, solid-front gown with tight-fitting cuffs.
-
Eye Protection: Safety goggles or a face shield.
-
Respiratory Protection: A fit-tested N95 respirator or higher, particularly when handling powders or creating aerosols.
III. Step-by-Step Disposal Procedures
The primary method for the disposal of cytotoxic waste is high-temperature incineration.[4][5] This ensures the complete destruction of the hazardous components.
1. Waste Segregation at the Point of Generation:
-
Immediately segregate all materials that have come into contact with this compound into designated, clearly labeled cytotoxic waste containers.
-
These containers must be puncture-proof for sharps and leak-proof for other waste.[4]
2. Types of Waste and Containment:
| Waste Type | Containment Procedure |
| Sharps | Needles, syringes, scalpels, and contaminated glass vials must be placed directly into a designated, puncture-resistant sharps container clearly labeled "Cytotoxic Sharps." |
| Solid Waste | Contaminated PPE (gloves, gowns), bench paper, pipette tips, and other solid materials must be placed in a thick, leak-proof plastic bag or container labeled "Cytotoxic Waste."[4] |
| Liquid Waste | Unused solutions, cell culture media containing the ADC, and contaminated buffers should be collected in a dedicated, sealed, and shatter-proof container labeled "Cytotoxic Liquid Waste." |
| Grossly Contaminated Items | Items heavily contaminated with this compound should be placed in a primary container, which is then sealed and placed into a second labeled container. |
3. Decontamination of Work Surfaces:
-
Decontamination involves both cleaning to physically remove the drug and deactivation to chemically neutralize it.[6]
-
It is important to note that no single agent is known to deactivate all cytotoxic drugs.[5][6]
-
For routine cleaning, use a detergent solution to remove any visible contamination.
-
For potential deactivation, a solution of sodium hypochlorite (B82951) (bleach) or another oxidizing agent may be effective, but its use should be validated for the specific surfaces and in accordance with institutional guidelines, as it can be corrosive.[6]
-
Always follow a decontamination process with a final rinse with purified water to remove any residual deactivating agents.
4. Storage and Labeling:
-
Store all cytotoxic waste containers in a secure, designated area with restricted access.
-
Ensure all containers are clearly labeled with the universal cytotoxic symbol and the words "Cytotoxic Waste."
5. Final Disposal:
-
Arrange for the collection of cytotoxic waste by a licensed hazardous waste disposal company.
-
Ensure that the disposal company provides documentation of incineration at a permitted facility.
IV. Spill Management
In the event of a spill, immediate and appropriate action is critical:
-
Evacuate and Secure the Area: Alert others and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full complement of PPE.
-
Contain the Spill:
-
Liquids: Cover with absorbent pads from a chemotherapy spill kit.
-
Solids: Gently cover with damp absorbent pads to avoid generating dust.
-
-
Clean the Spill Area:
-
Working from the outer edge of the spill inwards, carefully clean the area using a chemotherapy-rated spill kit.
-
Decontaminate the area with an appropriate deactivating agent followed by a detergent and water.
-
-
Dispose of Spill Debris: All materials used for spill cleanup must be disposed of as cytotoxic waste.
-
Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of materials potentially contaminated with this compound.
By adhering to these procedures, research professionals can mitigate the risks associated with this compound and ensure a safe laboratory environment while maintaining environmental responsibility. Always consult your institution's specific EHS guidelines for cytotoxic waste management.
References
Personal protective equipment for handling P5(PEG24)-VC-PAB-exatecan
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
This document provides crucial safety and logistical information for handling the antibody-drug conjugate (ADC) linker-payload, P5(PEG24)-VC-PAB-exatecan. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on information for the cytotoxic payload, exatecan (B1662903), and general best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and ADCs.[1][2][3] Exatecan is a potent DNA topoisomerase I inhibitor, and exposure to even minute quantities can pose significant health risks.[1][4] Therefore, stringent adherence to these safety protocols is mandatory.
Hazard Identification and Risk Assessment
The exatecan payload is classified as highly hazardous. The SDS for the related compound, Exatecan Mesylate, indicates it is Fatal if swallowed , May cause genetic defects , and May damage fertility or the unborn child .[5] Consequently, this compound must be handled as an HPAPI, with occupational exposure occurring through skin contact, inhalation of aerosols or particles, and accidental ingestion.[1] A thorough risk assessment is essential before any handling activities.
Personal Protective Equipment (PPE)
A risk-based approach is critical for selecting the appropriate PPE. The level of protection must align with the handling activity.[1] All PPE is for single-use only and must be disposed of as cytotoxic waste.[1]
| Activity | Required Personal Protective Equipment |
| Compound Reconstitution & Dilution | Gloves: 2 pairs of sterile, chemotherapy-rated nitrile gloves.Gown: Sterile, disposable, fluid-resistant gown.Eye Protection: Safety glasses with side shields or goggles.Mask: Surgical mask (to protect the product from contamination).[1] |
| General Handling of Solutions | Gloves: 2 pairs of chemotherapy-rated nitrile gloves.Gown: Disposable, fluid-resistant gown.Eye Protection: Safety glasses with side shields.[1] |
| Waste Disposal | Gloves: 2 pairs of chemotherapy-rated nitrile gloves.Gown: Disposable gown.Eye Protection: Safety glasses or goggles.[1] |
| Spill Cleanup | Gloves: 2 pairs of chemotherapy-rated nitrile gloves.Gown: Disposable, fluid-resistant gown.Eye Protection: Goggles or face shield.Respirator: N95 or higher respirator. |
Operational and Disposal Plans
Engineering Controls:
-
All handling of this compound, especially reconstitution and dilution, must be performed in a certified Class II Biosafety Cabinet (BSC) or a glove box isolator to minimize exposure.[1]
-
Use a closed system drug-transfer device (CSTD) whenever possible to further reduce the risk of aerosol generation.[1]
Handling Procedures:
-
Preparation: Designate a specific area for handling the compound. Ensure all necessary equipment, including the BSC, PPE, and a spill kit, are readily available.[1]
-
Reconstitution: Allow the vial to warm to room temperature before opening.[6] Reconstitute the compound within the BSC, directing needles away from the body. Avoid pressurizing the vial.[1] For solubility information, refer to the product data sheet.[7]
-
Decontamination: After each handling session, thoroughly decontaminate all surfaces with an appropriate cleaning solution (e.g., detergent followed by 70% alcohol).[1]
Waste Disposal:
-
All contaminated materials, including gloves, gowns, vials, and pipette tips, must be disposed of as cytotoxic waste in clearly labeled, sealed containers.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[5]
Emergency Procedures
Spill Management:
-
Evacuate the immediate area and alert others.
-
Don the appropriate spill cleanup PPE.
-
Contain the spill using absorbent pads from a chemotherapy spill kit.
-
Clean the area with an appropriate deactivating agent, followed by a detergent and water.
-
Dispose of all cleanup materials as cytotoxic waste.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[5]
Caption: Workflow for responding to a spill of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. dam.lonza.com [dam.lonza.com]
- 3. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
